coenzyme B(3-)
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO7PS-3 |
|---|---|
Molecular Weight |
340.31 g/mol |
IUPAC Name |
(2S,3R)-3-phosphonatooxy-2-(7-sulfanylheptanoylamino)butanoate |
InChI |
InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1 |
InChI Key |
JBJSVEVEEGOEBZ-SCZZXKLOSA-K |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |
Canonical SMILES |
CC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Coenzyme B: Structure and Chemical Formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP) is a critical coenzyme in the domain of Archaea, playing an indispensable role in the biogeochemical cycle of methane. It is an essential component of the methyl-coenzyme M reductase (MCR) enzyme system, which catalyzes the final step in methanogenesis—the biological production of methane. This technical guide provides a comprehensive overview of the chemical structure and properties of Coenzyme B, details the experimental methodologies employed for its structure elucidation, and illustrates its central role in key biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of relevant pathways and experimental workflows, rendered using Graphviz, to provide a clear visual representation of the complex processes involving Coenzyme B.
Chemical Structure and Formula
Coenzyme B is chemically known as 7-mercaptoheptanoylthreonine phosphate.[1] Its structure consists of a 7-mercaptoheptanoyl group linked to the amino group of a threonine phosphate moiety. The thiol group (-SH) on the heptanoyl chain is the reactive site of the coenzyme.
The chemical formula for Coenzyme B is C₁₁H₂₂NO₇PS .[2]
Table 1: Chemical Identifiers and Properties of Coenzyme B
| Property | Value | Source |
| IUPAC Name | (2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid | PubChem[2] |
| Chemical Formula | C₁₁H₂₂NO₇PS | PubChem[2] |
| Molecular Weight | 343.34 g/mol | PubChem[2] |
| CAS Number | 104302-77-4 | PubChem[2] |
| Synonyms | 7-mercaptoheptanoylthreonine phosphate, HS-HTP, Component B | PubChem[2], Wikipedia |
Experimental Protocols for Structure Elucidation
The structure of Coenzyme B was first elucidated in 1986 by Noll, Rinehart, Tanner, and Wolfe. Their work involved the purification of the coenzyme from the methanogenic archaeon Methanobacterium thermoautotrophicum and its characterization using a combination of spectroscopic techniques.
Isolation and Purification
The initial step in the structure elucidation of Coenzyme B was its isolation from cell-free extracts of Methanobacterium thermoautotrophicum. The purification process involved multiple chromatographic steps to obtain a homogenous sample of the coenzyme.
Spectroscopic Analysis
The purified Coenzyme B was subjected to various spectroscopic methods to determine its molecular structure.
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was crucial in determining the molecular weight of Coenzyme B. Low-resolution FAB-MS initially suggested a molecular weight, which was then refined using high-resolution FAB-MS to propose the elemental composition.
-
Field Desorption Mass Spectrometry (FD-MS): This method provided complementary information to FAB-MS, confirming the molecular weight.
-
¹H NMR (Proton NMR): 360-MHz ¹H NMR spectroscopy was performed in deuterium oxide (D₂O). The resulting spectrum provided key information about the number and types of protons present in the molecule, their chemical environments, and their connectivity. This data was instrumental in identifying the 7-mercaptoheptanoyl and threonine phosphate moieties and how they were linked.
Confirmation by Chemical Synthesis
Following the proposed structure based on spectroscopic data, Coenzyme B was chemically synthesized. The synthetic compound was then compared to the natural, purified coenzyme. The identical properties of the synthetic and natural compounds, as confirmed by co-elution in HPLC, ¹H NMR, and mass spectrometry, unequivocally verified the proposed structure of 7-mercaptoheptanoylthreonine phosphate.
Quantitative Structural Data
As of the current literature, a crystal structure of Coenzyme B has not been deposited in the Protein Data Bank (PDB). Consequently, detailed experimental data on bond lengths and angles are not available. Computational chemistry studies could provide theoretical values for these parameters, but such studies specifically focused on the geometry of isolated Coenzyme B are not readily found in the public domain.
Biological Role and Signaling Pathways
Coenzyme B is a key player in the final step of methanogenesis, a form of anaerobic respiration in methanogenic archaea.[3][4] It functions as the electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M (CH₃-S-CoM), leading to the formation of methane (CH₄) and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB). This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).
Methanogenesis Pathway (Final Step)
The reaction catalyzed by methyl-coenzyme M reductase can be summarized as follows:
CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB
The heterodisulfide is then reduced by a heterodisulfide reductase to regenerate the active forms of Coenzyme M and Coenzyme B, completing the catalytic cycle.
Biosynthesis of Coenzyme B
The biosynthesis of Coenzyme B has been studied and involves two main steps:
-
Coupling of 7-mercaptoheptanoic acid and threonine: This step forms the intermediate N-(7-mercaptoheptanoyl)threonine.
-
Phosphorylation: The hydroxyl group of the threonine residue in the intermediate is phosphorylated by ATP to yield the final product, 7-mercaptoheptanoylthreonine phosphate (Coenzyme B).
Experimental Workflow Diagram
The general workflow for the structure elucidation of a novel natural product like Coenzyme B follows a logical progression from isolation to spectroscopic analysis and final confirmation.
Conclusion
Coenzyme B is a structurally unique and functionally vital coenzyme in methanogenic archaea. Its elucidation required a combination of sophisticated separation and spectroscopic techniques, with its structure ultimately confirmed by total synthesis. While detailed crystallographic data remains elusive, its chemical properties and biological role in the terminal step of methanogenesis are well-established. Understanding the structure and function of Coenzyme B is not only crucial for fundamental biochemistry and microbial physiology but also holds potential for applications in biofuel production and climate change mitigation through the control of methane emissions. Further research, particularly aimed at obtaining high-resolution structural data and exploring its interactions within the active site of methyl-coenzyme M reductase, will undoubtedly provide deeper insights into the fascinating world of microbial metabolism.
References
- 1. Structure of component B (7-mercaptoheptanoylthreonine phosphate) of the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Discovery and History of Coenzyme B: A Technical Guide
Introduction
Coenzyme B, chemically known as 7-mercaptoheptanoylthreoninephosphate (HS-HTP), is a vital cofactor in the metabolism of methanogenic archaea.[1] It plays an indispensable role in the terminal step of methanogenesis, the biological production of methane. This process is catalyzed by the enzyme methyl-coenzyme M reductase (MCR), which utilizes coenzyme B as the electron donor to reduce methyl-coenzyme M (CH3-S-CoM), yielding methane and a heterodisulfide of the two coenzymes (CoM-S-S-CoB).[1][2] The unique biochemistry of coenzyme B and its central role in methane metabolism have made it a subject of significant scientific interest, not only for understanding the fundamental principles of microbial energy conservation but also as a potential target for controlling methane emissions from biological sources. This guide provides an in-depth technical overview of the discovery, history, physicochemical properties, and biochemical role of coenzyme B, intended for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The discovery of coenzyme B is intrinsically linked to the elucidation of the enzymatic pathway of methanogenesis. Early research in the 1970s by R.S. Wolfe and his colleagues on cell-free extracts of methanogenic archaea revealed that the reduction of methyl-coenzyme M to methane required a complex enzyme system. This system, later named methyl-coenzyme M reductase (MCR), was found to depend on several components for its activity.
Initial studies identified a heat-stable, low-molecular-weight cofactor, termed "component B," as essential for the MCR reaction. The isolation and structural characterization of this component were pivotal to understanding the mechanism of the final step in methane formation. Through a series of spectroscopic and chemical analyses, component B was identified as 7-mercaptoheptanoylthreoninephosphate. This discovery provided a crucial piece of the puzzle in the intricate process of methanogenesis, revealing a novel coenzyme with a unique structure and function.
Physicochemical and Quantitative Data
Coenzyme B possesses distinct chemical and physical properties that are central to its biological function. The molecule consists of a 7-mercaptoheptanoyl group linked to a phosphothreonine residue. The terminal thiol (-SH) group is the reactive site involved in the redox chemistry of methanogenesis.
| Property | Value | Source |
| Chemical Formula | C11H22NO7PS | [1][3] |
| Molar Mass | 343.34 g/mol | [3] |
| IUPAC Name | (2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid | [3] |
| CAS Number | 104302-77-4 | [1][3] |
| Apparent K_M for MCR I | 0.2 ± 0.1 mM | [4] |
| Apparent K_M for MCR II | 0.5 ± 0.2 mM | [4] |
Key Experimental Protocols
The characterization of coenzyme B and its role in methanogenesis has been built upon a foundation of key experimental methodologies. Below are detailed protocols for the assay of methyl-coenzyme M reductase activity and the investigation of coenzyme B biosynthesis.
Protocol 1: Assay for Methyl-Coenzyme M Reductase (MCR) Activity
This protocol is adapted from methodologies used to measure the formation of methane from methyl-coenzyme M and coenzyme B.
Objective: To quantify the rate of methane production catalyzed by MCR in the presence of its substrates.
Materials:
-
Purified Methyl-Coenzyme M Reductase (MCR)
-
Methyl-coenzyme M (CH3-S-CoM)
-
Coenzyme B (HS-CoB)
-
Aquacobalamin
-
Ti(III) citrate (as a reducing agent)
-
Tris-HCl buffer (pH 7.2-7.6)
-
Anaerobic gas-tight vials
-
Gas chromatograph equipped with a flame ionization detector (FID)
Procedure:
-
Preparation of the Assay Mixture: Under strictly anaerobic conditions (e.g., in an anaerobic glove box), prepare the assay mixture in a sealed, gas-tight vial. The final concentrations in a typical 0.2 - 0.4 mL reaction volume are:
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified MCR enzyme to the assay mixture.[6]
-
Incubation: The reaction vials are incubated at the optimal temperature for the specific MCR being studied (e.g., 60-65°C for MCR from thermophilic methanogens).[5][6]
-
Methane Quantification: At specific time intervals, a sample of the headspace gas is withdrawn from the vial using a gas-tight syringe. The amount of methane produced is quantified by injecting the gas sample into a gas chromatograph with an FID, calibrated with a methane standard.
-
Data Analysis: The specific activity of the MCR is calculated as the amount of methane produced per unit time per milligram of enzyme (e.g., in µmol min⁻¹ mg⁻¹).
Protocol 2: Investigation of Coenzyme B Biosynthesis
This protocol is based on studies that elucidated the biosynthetic pathway of coenzyme B using labeled precursors in cell cultures of methanogens.[7]
Objective: To determine the precursors of coenzyme B by tracking the incorporation of stable isotope-labeled compounds into the final molecule.
Materials:
-
Culture of a methanogenic archaeon (e.g., Methanococcus voltae or Methanosarcina thermophila)[7]
-
Growth medium for the specific methanogen
-
Stable isotope-labeled precursors (e.g., [7,7-²H₂]-7-mercaptoheptanoic acid, DL-[3,4,4,4-²H₄]threonine)[7]
-
Cell lysis buffer and equipment (e.g., sonicator or French press)
-
Methods for coenzyme B purification (e.g., chromatography)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Culturing with Labeled Precursors: Grow the methanogenic archaea in a medium supplemented with a specific stable isotope-labeled precursor.[7] A control culture without the labeled precursor should be grown in parallel.
-
Cell Harvesting and Lysis: Harvest the cells from the culture by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells to release the intracellular contents, including coenzyme B.
-
Purification of Coenzyme B: Purify coenzyme B from the cell lysate using appropriate chromatographic techniques.
-
Mass Spectrometry Analysis: Analyze the purified coenzyme B by GC-MS to determine the mass of the molecule and its fragments.[7]
-
Data Interpretation: Compare the mass spectrum of coenzyme B from cells grown with the labeled precursor to that from the control culture. An increase in the mass corresponding to the incorporation of the stable isotopes from the precursor confirms that the labeled compound is part of the biosynthetic pathway of coenzyme B.[7]
Signaling Pathways and Logical Relationships
The biochemical role of coenzyme B is centered on the catalytic cycle of methyl-coenzyme M reductase and its own biosynthesis. These pathways can be visualized to better understand the flow of molecules and reactions.
Methanogenesis Final Step
The following diagram illustrates the core reaction of coenzyme B in the final step of methane production.
References
- 1. Coenzyme B - Wikipedia [en.wikipedia.org]
- 2. Coenzyme M - Wikipedia [en.wikipedia.org]
- 3. Coenzyme B | C11H22NO7PS | CID 5462265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 7. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Methane Synthesis: An In-depth Technical Guide to the Role of Coenzyme B in Methanogenesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the critical role of coenzyme B (CoB) in methanogenesis, the metabolic process responsible for the majority of biological methane production. This whitepaper provides a detailed examination of the biochemical mechanisms, quantitative data, and experimental protocols essential for understanding and potentially targeting this unique metabolic pathway.
Coenzyme B, chemically known as 7-mercaptoheptanoylthreonine phosphate, is a vital cofactor exclusive to methanogenic archaea.[1][2] It serves as the direct electron donor in the final, methane-releasing step of methanogenesis, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[2][3][4][5] This pivotal role makes CoB and its associated enzymes attractive targets for the development of inhibitors aimed at mitigating methane emissions, a potent greenhouse gas, or for the development of novel antimicrobial agents targeting methanogens.
This technical guide synthesizes the current understanding of CoB's function, presenting key quantitative data in a structured format for easy comparison, detailing essential experimental methodologies, and providing visual representations of the core biochemical pathways.
Core Biochemical Function of Coenzyme B
The terminal step of all methanogenic pathways involves the reductive cleavage of a methyl group from methyl-coenzyme M (CH₃-S-CoM) to form methane (CH₄). Coenzyme B, in its thiol form (CoB-SH), acts as the reductant in this reaction, which is catalyzed by the nickel-containing enzyme, methyl-coenzyme M reductase (MCR).[2][3][4][5] The reaction can be summarized as follows:
CH₃-S-CoM + CoB-SH → CH₄ + CoM-S-S-CoB [2]
The products of this reaction are methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[2] The regeneration of the active thiol forms of both coenzymes is crucial for the continuation of the methanogenic cycle and is accomplished by the enzyme heterodisulfide reductase (Hdr).[6][7][8]
The precise mechanism of the MCR-catalyzed reaction is a subject of ongoing research, with several models proposed. One prominent mechanism suggests a nucleophilic attack by the Ni(I) center of the F430 cofactor in MCR on the methyl group of CH₃-S-CoM, leading to the formation of a methyl-Ni(III) intermediate.[4] Coenzyme B then plays a crucial role in the subsequent reductive elimination of methane. Kinetic studies have revealed a strictly ordered binding of substrates to MCR, with CH₃-S-CoM binding first, followed by CoB-SH, to form a productive ternary complex.[9][10]
Quantitative Data on Coenzyme B and MCR Interaction
Understanding the kinetics of the MCR-catalyzed reaction is fundamental for inhibitor design and metabolic modeling. The following table summarizes key quantitative data related to the interaction of coenzyme B with methyl-coenzyme M reductase.
| Parameter | Value | Organism/Conditions | Reference |
| Apparent KM for Coenzyme B | 0.2 ± 0.1 mM | Methanothermobacter marburgensis (MCR I) | [3] |
| Apparent KM for Coenzyme B | 0.5 ± 0.2 mM | Methanothermobacter marburgensis (MCR II) | [3] |
| Dissociation Constant (Kd) for Coenzyme B | 79 μM | Methanothermobacter marburgensis (to MCR·methyl-SCoM complex) | [10] |
| Dissociation Constant (Kd) for Coenzyme B | 105 ± 17 μm | Methanothermobacter marburgensis (to inactive MCRsilent) | [10] |
| Specific Activity of MCR | up to 100 μmol min-1 mg protein-1 | Methanothermobacter marburgensis (MCR I) | [3] |
| Observed Rate Constant (kobs) of Methane Formation | 20 s-1 (at 25 °C) | Methanothermobacter marburgensis | [10] |
Key Experimental Protocols
Accurate and reproducible experimental methods are paramount for studying the role of coenzyme B in methanogenesis. This section provides detailed protocols for key experiments.
Methyl-Coenzyme M Reductase (MCR) Activity Assay
This assay measures the formation of methane from methyl-coenzyme M and coenzyme B.
Principle: The activity of MCR is determined by quantifying the rate of methane production. This can be achieved by various methods, including gas chromatography or by using radiolabeled [¹⁴C]methyl-coenzyme M and measuring the formation of radioactive [¹⁴C]methane.[7][9]
Materials:
-
Purified MCR enzyme
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (CoB-SH)
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Reducing agent (e.g., Ti(III) citrate) to maintain anaerobic conditions and the active Ni(I) state of MCR.
-
For the radioactive assay: [¹⁴C]CH₃-S-CoM
-
Gas-tight vials and syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a scintillation counter.
Protocol:
-
Prepare a reaction mixture in an anaerobic chamber or using anaerobic techniques. The mixture should contain the anaerobic buffer, the reducing agent, CH₃-S-CoM, and CoB-SH at desired concentrations.
-
Seal the reaction vials with gas-tight septa.
-
Initiate the reaction by injecting a known amount of purified MCR enzyme into the vial.
-
Incubate the reaction at the optimal temperature for the specific MCR being studied (e.g., 60°C for MCR from Methanothermobacter marburgensis).[7][9]
-
At specific time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into a GC-FID to quantify the amount of methane produced.
-
For the radioactive assay, stop the reaction (e.g., by adding a strong acid) and measure the radioactivity of the gaseous phase using a scintillation counter.
-
Calculate the specific activity of the enzyme (μmol of methane produced per minute per mg of protein).
Heterodisulfide Reductase (Hdr) Activity Assay
This assay measures the reduction of the heterodisulfide CoM-S-S-CoB.
Principle: The activity of Hdr is determined by monitoring the oxidation of an electron donor, such as H₂ or formate, coupled to the reduction of the artificial electron acceptor metronidazole in the presence of CoM-S-S-CoB.[5][11]
Materials:
-
Purified Hdr enzyme
-
Heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB)
-
Electron donor (e.g., H₂ gas or sodium formate)
-
Artificial electron acceptor (e.g., metronidazole)
-
Anaerobic buffer (e.g., 1.6 M potassium phosphate, pH 7)
-
Anaerobic cuvettes and a spectrophotometer.
Protocol:
-
Prepare the assay mixture in an anaerobic cuvette. The mixture should contain the anaerobic buffer, metronidazole, and CoM-S-S-CoB.
-
If using H₂, flush the headspace of the cuvette with H₂ gas.
-
Initiate the reaction by adding the purified Hdr enzyme.
-
If using formate, initiate the reaction by adding a solution of sodium formate.
-
Monitor the reduction of metronidazole by measuring the decrease in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of metronidazole reduction.
Quantification of Coenzyme B in Cell Extracts by HPLC
This protocol allows for the determination of intracellular CoB concentrations.
Principle: Coenzyme B, being a thiol-containing compound, can be derivatized with a fluorescent labeling agent and then separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
Materials:
-
Methanogenic cell culture
-
Extraction solvent (e.g., cold acidic acetonitrile)
-
Fluorescent labeling agent for thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM))
-
HPLC system with a C18 column and a fluorescence detector
-
Coenzyme B standard for calibration.
Protocol:
-
Harvest methanogenic cells from culture by centrifugation.
-
Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent.
-
Centrifuge the mixture to remove cell debris and collect the supernatant.
-
Derivatize the thiol groups in the extract, including CoB-SH, by adding the fluorescent labeling agent (e.g., CPM).
-
Inject a known volume of the derivatized extract onto a C18 HPLC column.
-
Separate the components of the extract using a suitable gradient of solvents (e.g., acetonitrile and water with a buffer).
-
Detect the fluorescently labeled CoB by its retention time, which should match that of a CoB standard.
-
Quantify the amount of CoB by comparing the peak area to a standard curve generated with known concentrations of the CoB standard.
Visualizing the Core Pathways
To further elucidate the central role of coenzyme B, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 8. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 9. In vivo activation of methyl-coenzyme M reductase by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formate-Dependent Heterodisulfide Reduction in a Methanomicrobiales Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of 7-Mercaptoheptanoylthreoninephosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Mercaptoheptanoylthreoninephosphate (HS-HTP), also known as Coenzyme B, is a crucial cofactor in the final step of methanogenesis, the biological production of methane. It serves as the direct electron donor for the reductive cleavage of the methyl group from methyl-coenzyme M, a reaction catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This technical guide provides a comprehensive overview of the biochemical properties of HS-HTP, including its synthesis, enzymatic interactions, and role in the methanogenic pathway. Detailed experimental protocols for its chemical synthesis and for the in vitro assay of methane evolution are provided, along with a compilation of its known quantitative biochemical data and spectral characteristics.
Introduction
7-Mercaptoheptanoylthreoninephosphate (HS-HTP) is a unique thiol-containing coenzyme essential for the metabolic activity of methanogenic archaea. Its primary and most well-characterized role is in the terminal reaction of methanogenesis, where it participates in the reduction of a methyl group to methane. This process is of significant interest due to its role in the global carbon cycle and its potential applications in biofuel production. Understanding the biochemical properties of HS-HTP is fundamental to elucidating the mechanism of this critical biological reaction and for developing potential inhibitors of methanogenesis.
Physicochemical and Spectroscopic Properties
The structure of HS-HTP consists of a seven-carbon mercaptoheptanoyl chain linked via an amide bond to a phosphothreonine residue. This unique structure is critical for its function in the active site of methyl-coenzyme M reductase.
Spectral Data
The structural identity of HS-HTP has been confirmed through various spectroscopic methods. While detailed spectra are often presented in primary literature, the key identifying features are summarized below.
| Spectroscopic Method | Observed Features |
| ¹H NMR (in D₂O) | Characteristic peaks for the heptanoyl chain protons, the threonine alpha and beta protons, and the methyl group of threonine. The exact chemical shifts are dependent on the pH and the disulfide state of the thiol group. |
| Mass Spectrometry | The molecular weight of the free thiol form of HS-HTP is 343 g/mol .[1] High-resolution mass spectrometry provides an exact mass consistent with the molecular formula C₁₁H₂₂NO₇PS.[1] In many biological preparations, it is found as a mixed disulfide, for example with 2-mercaptoethanol, which alters the observed molecular weight.[1] |
Biochemical Role and Enzymology
HS-HTP is a key player in the final step of methanogenesis, a reaction catalyzed by methyl-coenzyme M reductase (MCR). MCR is a complex enzyme containing a nickel-containing prosthetic group, coenzyme F430.
Role in the Methyl-Coenzyme M Reductase Reaction
HS-HTP functions as the proximal electron donor for the reduction of the methyl group of methyl-coenzyme M (CH₃-S-CoM). The overall reaction is as follows:
CH₃-S-CoM + HS-HTP → CH₄ + CoM-S-S-HTP
In this reaction, the thiol group of HS-HTP attacks the methyl group bound to the nickel center of coenzyme F430 in the MCR active site. This results in the formation of methane and a heterodisulfide of coenzyme M and HS-HTP (CoM-S-S-HTP). It has been established that HS-HTP acts as a reductant and not as a methyl carrier.[2]
Quantitative Biochemical Data
The interaction of HS-HTP with MCR has been characterized by kinetic and binding studies. The binding affinities are crucial for understanding the enzyme's mechanism. It is important to note that MCR exists in different redox states, with the Ni(I) state being the active form.
| Parameter | Value | Condition | Enzyme |
| Dissociation Constant (Kd) | 90 ± 22 µM | Binding to MCRred1 (Ni(I)) | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |
| Dissociation Constant (Kd) | 105 ± 17 µM | Binding to MCRsilent (Ni(II)) | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |
| Dissociation Constant (Kd) of the Ternary Complex | 79 µM | Binding of HS-HTP to the MCR·methyl-SCoM complex | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |
| Observed Rate Constant (kobs) | 20 s⁻¹ | Overall reaction at 25 °C | Methyl-coenzyme M reductase from Methanothermobacter marburgensis |
Note: While extensive searches were performed, specific Michaelis-Menten constants (Km and Vmax) for HS-HTP with MCR were not found in the reviewed literature. The provided dissociation constants (Kd) offer a measure of the binding affinity.
There are also two known isozymes of MCR, MCR I and MCR II, which exhibit different kinetic properties, including their affinities for substrates.
Signaling and Metabolic Pathways
HS-HTP is a central molecule in the terminal pathway of methanogenesis. The following diagram illustrates the core reaction and the subsequent regeneration of the active coenzymes.
Experimental Protocols
Chemical Synthesis of 7-Mercaptoheptanoylthreoninephosphate
The following protocol is based on the method described by Noll et al. (1987).[3][4][5]
Detailed Methodology:
Step 1: Synthesis of 7,7'-dithiodiheptanoic acid
-
A solution of 7-bromoheptanoic acid (e.g., 1.78 g, 8.53 mmol) and thiourea in ethanol (e.g., 20 ml) is refluxed for an extended period (e.g., 17 hours).[5]
-
The reaction mixture is cooled, and the intermediate is hydrolyzed by the addition of a strong base like NaOH.
-
The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 7,7'-dithiodiheptanoic acid.
-
The product can be purified by recrystallization from a suitable solvent system like benzene-pentane.[5]
Step 2: Condensation with DL-threonine phosphate
-
The 7,7'-dithiodiheptanoic acid is activated using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) in a suitable solvent.[4][5]
-
DL-threonine phosphate is then added to the activated diacid, and the reaction is stirred at room temperature for several hours (e.g., 20 hours).[5]
-
The precipitated dicyclohexylurea is removed by filtration.
-
The product, N,N'-bis(phosphothreonine)-7,7'-dithiodiheptanoamide, is isolated from the filtrate, for example, by evaporation of the solvent and can be purified by recrystallization.[5]
Step 3: Reduction to 7-mercaptoheptanoylthreoninephosphate (HS-HTP)
-
The disulfide product from the previous step is dissolved in a suitable buffer.
-
A reducing agent, such as dithiothreitol (DTT), is added to cleave the disulfide bond, yielding the final product, HS-HTP.[4][5]
-
The final product is purified using high-performance liquid chromatography (HPLC).
In Vitro Methane Evolution Assay (Wolfe Assay)
This assay is a standard method for measuring the activity of the methyl-coenzyme M reductase system. The protocol generally involves the following steps, though specific concentrations and conditions may vary between laboratories.
Principle: The assay measures the formation of methane from methyl-coenzyme M and a reducing agent (in this case, HS-HTP) in the presence of cell-free extracts of methanogenic archaea or purified MCR.
Typical Reaction Mixture:
| Component | Typical Concentration | Purpose |
| Buffer | 50 mM Pipes or Tris-HCl, pH 7.0 | Maintain pH |
| Methyl-coenzyme M (CH₃-S-CoM) | 1-10 mM | Methyl group donor |
| 7-Mercaptoheptanoylthreoninephosphate (HS-HTP) | 0.1-1 mM | Electron donor |
| ATP | 2-5 mM | Energy source for some crude extract systems |
| MgCl₂ | 5-10 mM | Cofactor for ATP-dependent enzymes |
| Cell-free extract or purified MCR | Varies | Enzyme source |
Procedure:
-
All components except the enzyme source are added to a sealed anaerobic vial under an oxygen-free atmosphere (e.g., N₂ or Ar).
-
The reaction is initiated by the addition of the cell-free extract or purified MCR.
-
The vials are incubated at the optimal temperature for the specific methanogen from which the enzyme was derived (e.g., 60-65 °C for Methanothermobacter thermoautotrophicum).
-
At various time points, headspace gas samples are withdrawn using a gas-tight syringe.
-
The amount of methane produced is quantified using gas chromatography (GC) with a flame ionization detector (FID).
Biosynthesis
The biosynthesis of HS-HTP has been studied in methanogenic bacteria. It is a multi-step process that involves the convergence of fatty acid and amino acid metabolism.
The biosynthesis involves the coupling of 7-mercaptoheptanoic acid with threonine to form N-(7-mercaptoheptanoyl)threonine. This intermediate is then phosphorylated in an ATP-dependent reaction to yield the final product, HS-HTP.
Conclusion
7-Mercaptoheptanoylthreoninephosphate is a fascinating and essential coenzyme in the intricate process of methanogenesis. Its unique chemical structure is tailored for its role as a potent reductant in the active site of methyl-coenzyme M reductase. The quantitative data on its binding affinity and the detailed protocols for its synthesis and activity assays provided in this guide offer a valuable resource for researchers in the fields of microbiology, enzymology, and bioenergy. Further research into the kinetics of MCR with HS-HTP and the development of specific inhibitors could have significant implications for controlling methane emissions and for the biotechnological production of methane as a biofuel.
References
- 1. Structure of component B (7-mercaptoheptanoylthreonine phosphate) of the methylcoenzyme M methylreductase system of Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of the Thiol Group in Coenzyme B: A Technical Guide to its Function in Methane Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate, is an essential cofactor in the biological production of methane by methanogenic archaea. Its terminal thiol (-SH) group is the reactive center, playing a critical and multifaceted role in the final, methane-releasing step of methanogenesis. This technical guide provides an in-depth exploration of the function of the thiol group in Coenzyme B, detailing its involvement in the catalytic mechanism of methyl-coenzyme M reductase (MCR), the key enzyme in this process. We present a summary of quantitative kinetic data, detailed experimental protocols for studying the MCR-CoB interaction, and visualizations of the pertinent biochemical pathways and experimental workflows.
Introduction
Methane, a potent greenhouse gas and a potential biofuel, is primarily produced by methanogenic archaea in anaerobic environments. The final step in this intricate metabolic process is the reductive demethylation of methyl-coenzyme M (CH₃-S-CoM), catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This reaction is critically dependent on the presence of Coenzyme B (CoBSH), a unique cofactor possessing a terminal thiol group. The thiol group of CoB is not merely a structural feature but the chemical nexus of the reaction, acting as the direct reductant for the methyl group of methyl-coenzyme M. Understanding the precise function of this thiol group is paramount for elucidating the mechanism of methanogenesis and for the development of inhibitors that could mitigate methane emissions or be developed as antimicrobial agents targeting methanogens.
The Core Function of the Thiol Group in the MCR Catalytic Cycle
The canonical role of the Coenzyme B thiol group is to act as a two-electron donor in the reduction of the methyl group of methyl-coenzyme M to methane[1]. The overall reaction is as follows:
CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB
In this reaction, the thiol group of Coenzyme B provides the hydrogen atom that ultimately becomes one of the four hydrogens of the methane molecule. The sulfur atom of the thiol group then forms a disulfide bond with the sulfur atom of coenzyme M, resulting in the formation of the heterodisulfide CoM-S-S-CoB[2]. This heterodisulfide is subsequently reduced by heterodisulfide reductase to regenerate the active forms of Coenzyme M and Coenzyme B, completing the catalytic cycle.
The reaction is catalyzed by the methyl-coenzyme M reductase (MCR), a complex enzyme containing a nickel-based prosthetic group called coenzyme F₄₃₀[3][4]. The active state of the enzyme, MCRred1, features nickel in the Ni(I) oxidation state[3].
The Ordered Bi-Bi Ternary Complex Mechanism
Kinetic studies have revealed that the MCR-catalyzed reaction follows a strictly ordered ternary complex mechanism[5][6]. Methyl-coenzyme M is the first substrate to bind to the enzyme, followed by Coenzyme B. The binding of Coenzyme B is proposed to induce a conformational change in the active site, bringing the thiol group in close proximity to the methyl group of methyl-coenzyme M, thereby facilitating the reaction[7]. The formation of an inhibitory binary complex between MCR and Coenzyme B in the absence of methyl-coenzyme M underscores the importance of this ordered binding[5].
Quantitative Data on Coenzyme B Function
The kinetics of the MCR-catalyzed reaction have been investigated using pre-steady-state and steady-state methods, providing valuable quantitative data on the binding and catalytic steps involving Coenzyme B.
| Parameter | Value | Condition | Reference |
| Kd (CoB7SH) | 79 µM | Dissociation constant for CoB7SH binding to the MCR·methyl-SCoM complex. | [8] |
| kobs | 20 s⁻¹ | Observed rate constant for the chemical reaction at 25 °C, leading to methane formation. | [8] |
| Kd (methyl-SCoM) | 56 mM | Dissociation constant for methyl-SCoM binding to the inhibitory MCR·CoB7SH complex. | [8] |
| Apparent KM (Coenzyme B) | 0.2 ± 0.1 mM | For MCR I from Methanothermobacter marburgensis at 60 °C. | [3] |
| Apparent KM (Coenzyme B) | 0.5 ± 0.2 mM | For MCR II from Methanothermobacter marburgensis at 60 °C. | [3] |
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the function of the thiol group in Coenzyme B. Below are detailed methodologies for key experiments.
Purification of Active Methyl-Coenzyme M Reductase (MCRred1) from Methanothermobacter marburgensis
This protocol is adapted from established procedures for obtaining the highly active Ni(I) form of the enzyme[2][3][9].
Materials:
-
Frozen cell paste of Methanothermobacter marburgensis.
-
Anaerobic chamber (<2 ppm O₂).
-
Buffer A: 50 mM Tris-HCl, pH 7.6, 10 mM HS-CoM.
-
Buffer B: 50 mM Tris-HCl, pH 7.6, 10 mM HS-CoM, 2 M NaCl.
-
Ti(III) citrate solution (~200 mM).
-
Q-Sepharose and Superdex 200 chromatography columns.
-
FPLC system.
Procedure:
-
All steps must be performed under strictly anaerobic conditions.
-
Thaw the cell paste inside the anaerobic chamber and resuspend in Buffer A.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris.
-
Load the supernatant onto a Q-Sepharose column pre-equilibrated with Buffer A.
-
Elute the protein with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for MCR activity. MCR typically elutes between 300 and 500 mM NaCl.
-
Pool the active fractions and concentrate using ultrafiltration.
-
Load the concentrated protein onto a Superdex 200 gel filtration column equilibrated with Buffer A containing 150 mM NaCl.
-
Elute the protein and collect fractions containing purified MCR.
-
The active MCRred1 state can be generated and maintained by the inclusion of Ti(III) citrate (0.1 mM) and HS-CoM (10 mM) in the buffers during the final purification steps.
-
The activity and the Ni(I) state of the purified enzyme should be verified by activity assays and EPR spectroscopy.
Synthesis of 7-mercaptoheptanoylthreonine phosphate (Coenzyme B)
This chemical synthesis protocol is based on the method originally described by Noll et al.[2][9].
Materials:
-
7-bromoheptanoic acid
-
Thiourea
-
DL-threonine phosphate
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dithiothreitol (DTT)
-
Ethanol, Diethyl ether, and other standard organic solvents.
Procedure:
-
Synthesis of 7,7'-dithiodiheptanoic acid: React 7-bromoheptanoic acid with thiourea in ethanol under reflux. The resulting intermediate is then hydrolyzed to yield 7,7'-dithiodiheptanoic acid.
-
Activation of the disulfide: The 7,7'-dithiodiheptanoic acid is then activated by forming an N-hydroxysuccinimide (NHS) ester using NHS and DCC.
-
Condensation with threonine phosphate: The activated disulfide is condensed with DL-threonine phosphate to form the disulfide-linked precursor of Coenzyme B.
-
Reduction to the thiol: The disulfide bond is reduced using a reducing agent such as dithiothreitol (DTT) to yield the final product, 7-mercaptoheptanoylthreonine phosphate (Coenzyme B).
-
Purify the final product using column chromatography.
Stopped-Flow and Chemical-Quench Kinetic Analysis of MCR
These pre-steady-state kinetic techniques are crucial for dissecting the individual steps of the MCR catalytic cycle[5][10][11].
Stopped-Flow Spectroscopy:
-
All solutions must be strictly anaerobic.
-
The reaction is monitored by observing the change in the UV-visible spectrum of the F₄₃₀ cofactor. The active Ni(I) state (MCRred1) has a characteristic absorbance maximum around 385 nm, while the inactive Ni(II) state absorbs at around 420 nm[3].
-
In a typical experiment, a solution of MCRred1 and methyl-SCoM in one syringe is rapidly mixed with a solution of Coenzyme B at various concentrations from another syringe.
-
The change in absorbance at 385 nm or 420 nm is monitored over time (milliseconds to seconds).
-
The resulting kinetic traces are fitted to exponential equations to determine the observed rate constants (kobs).
-
Plotting kobs against the concentration of Coenzyme B allows for the determination of the dissociation constant (Kd) for CoB binding and the rate constant for the chemical step.
Chemical-Quench:
-
This technique is used to measure the rate of product formation directly.
-
A solution of MCRred1 and radiolabeled [¹⁴C]methyl-SCoM is rapidly mixed with a solution of Coenzyme B.
-
The reaction is allowed to proceed for a defined, short period (milliseconds).
-
The reaction is then rapidly quenched by the addition of a strong acid (e.g., perchloric acid).
-
The amount of radiolabeled methane (¹⁴CH₄) produced is quantified by scintillation counting.
-
By varying the reaction time, a time course of product formation can be constructed and fitted to determine the rate constant of the chemical step.
Visualizations
Methanogenesis Pathway
The following diagram illustrates the central hydrogenotrophic pathway of methanogenesis, culminating in the MCR-catalyzed reaction where the thiol group of Coenzyme B plays its crucial role.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 5. The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 8. photophysics.com [photophysics.com]
- 9. researchgate.net [researchgate.net]
- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of Coenzyme B in the Methyl-Coenzyme M Reductase System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenesis, catalyzing the final step of this metabolic pathway: the reduction of methyl-coenzyme M (CH₃-S-CoM) by coenzyme B (HS-CoB) to produce methane and a heterodisulfide (CoM-S-S-CoB). This reaction is not only fundamental to the global carbon cycle but also represents a key target for the development of inhibitors to mitigate methane emissions and for potential applications in biofuel production. Coenzyme B, a unique thiol-containing cofactor, plays a critical and dynamic role in this process. This technical guide provides a comprehensive overview of the function of Coenzyme B in the MCR system, detailing the enzyme's structure, the proposed catalytic mechanisms involving Coenzyme B, and the conformational changes induced by its binding. Furthermore, this guide summarizes key quantitative data on the kinetics and binding affinities within the MCR system and presents detailed experimental protocols for its study.
Introduction to the Methyl-Coenzyme M Reductase System
Methyl-coenzyme M reductase (MCR) is a complex metalloenzyme found in methanogenic archaea. It is a heterohexamer with an α₂β₂γ₂ subunit composition, containing two active sites.[1] Each active site harbors a unique nickel-containing porphinoid cofactor, F₄₃₀, which is essential for catalysis.[2] The overall reaction catalyzed by MCR is the final step in the biological formation of methane.[1]
The two substrates for this reaction are methyl-coenzyme M (CH₃-S-CoM), which provides the methyl group that is converted to methane, and coenzyme B (N-7-mercaptoheptanoylthreonine phosphate, HS-CoB), which serves as the electron donor.[3] The binding of these substrates to the active site of MCR is a highly ordered process, with CH₃-S-CoM binding first, followed by HS-CoB.[4] This sequential binding is crucial for initiating the catalytic cycle.
The Structure and Function of Coenzyme B
Coenzyme B is a unique cofactor possessing a 7-mercaptoheptanoyl chain linked to a threonine phosphate moiety. The terminal thiol group of the heptanoyl chain is the reactive center of the molecule and is directly involved in the reduction of the methyl group of CH₃-S-CoM.[3] The binding of Coenzyme B occurs within a long, hydrophobic channel that leads to the active site of MCR.[5]
The binding of Coenzyme B is a critical step that is thought to induce a significant conformational change in the enzyme.[6] This conformational shift is believed to bring the methyl group of the already-bound CH₃-S-CoM into close proximity with the nickel center of the F₄₃₀ cofactor and the thiol group of Coenzyme B, thereby facilitating the chemical reaction.[6][7]
Catalytic Mechanism Involving Coenzyme B
Several mechanisms for the MCR-catalyzed reaction have been proposed, with the most evidence supporting a radical-based mechanism. The binding of Coenzyme B is a prerequisite for the initiation of catalysis in all proposed models.
Proposed Catalytic Cycle
The currently favored catalytic cycle, initiated by the binding of Coenzyme B, can be summarized as follows:
-
Substrate Binding: CH₃-S-CoM binds first to the active site of MCR, followed by the binding of HS-CoB.
-
Conformational Change: The binding of HS-CoB induces a conformational change in the enzyme, positioning the substrates optimally for reaction.[6]
-
Reductive Cleavage: The Ni(I) center of the F₄₃₀ cofactor facilitates the reductive cleavage of the C-S bond of CH₃-S-CoM, generating a methyl radical and a Ni(II)-thiolate species.
-
Methane Formation: The highly reactive methyl radical abstracts a hydrogen atom from the thiol group of HS-CoB, forming methane.
-
Heterodisulfide Formation: The resulting thiyl radical of Coenzyme B attacks the sulfur atom of Coenzyme M, forming the heterodisulfide product, CoM-S-S-CoB.
-
Product Release and Regeneration: The heterodisulfide is released from the active site, and the Ni(II) center is reduced back to Ni(I), regenerating the active enzyme for the next catalytic cycle.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Coenzyme B and its analogs with the Methyl-Coenzyme M Reductase system.
Table 1: Kinetic Parameters for MCR with Native Substrates
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Kd for CoB₇SH | 79 µM | Methanothermobacter marburgensis | 25 °C | [8] |
| kobs (chemical step) | 20 s⁻¹ | Methanothermobacter marburgensis | 25 °C, saturating substrates | [8] |
| Apparent KM for Coenzyme B (MCR I) | 0.2 ± 0.1 mM | Methanothermobacter marburgensis | 60 °C | [5] |
| Apparent KM for Coenzyme B (MCR II) | 0.5 ± 0.2 mM | Methanothermobacter marburgensis | 60 °C | [5] |
Table 2: Dissociation Constants (Kd) for Substrate Binding
| Ligand | Enzyme State | Kd | Enzyme Source | Reference |
| Coenzyme B | MCRred1 (active Ni(I)) | 90 ± 22 µM | Methanothermobacter marburgensis | [8] |
| Coenzyme B | MCRsilent (inactive Ni(II)) | 105 ± 17 µM | Methanothermobacter marburgensis | [8] |
| Methyl-SCoM | MCRred1 (active Ni(I)) | 13 ± 4 µM | Methanothermobacter marburgensis | [8] |
| Methyl-SCoM | MCRsilent (inactive Ni(II)) | 43 ± 6 µM | Methanothermobacter marburgensis | [8] |
Table 3: Structural Data for Coenzyme B and its Analogs in the MCR Active Site
| Coenzyme B Analog | Chain Length | Key Structural Observation | Reference |
| CoB₅SH | C5 | Binds in the substrate channel, likely an inhibitor. | [5] |
| CoB₆SH | C6 | Adopts a different conformation, slow substrate. | [5] |
| CoB₈SH | C8 | Thiolate is 2.6 Å closer to the nickel center than CoBSH. | [7] |
| CoB₉SH | C9 | Thiolate is 2.9 Å closer to the nickel center than CoBSH. | [7] |
Note: Specific kinetic and thermodynamic data for Coenzyme B analogs are not extensively available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the MCR system.
Purification of Active Methyl-Coenzyme M Reductase
Source: Adapted from procedures described for Methanothermobacter marburgensis.[3][8]
-
Cell Lysis: Harvest frozen cell paste anaerobically and resuspend in an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 10 mM HS-CoM and DNase I). Lyse the cells by sonication or French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70%. Stir for 30 minutes and then centrifuge to collect the protein precipitate.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of anaerobic buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Anion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the anaerobic buffer. Elute the protein with a linear gradient of NaCl (e.g., 0-1 M).
-
Hydrophobic Interaction Chromatography: Pool the MCR-containing fractions and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column (e.g., Superdex 200) to separate MCR from any remaining contaminants.
-
Purity and Activity Assessment: Assess the purity of the final MCR preparation by SDS-PAGE. Determine the activity of the enzyme using the MCR activity assay described below.
MCR Activity Assay
Source: Based on the method described by Scheller et al.[9]
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing buffer (e.g., 50 mM Tris-HCl, pH 7.6), a reducing agent (e.g., 2 mM Ti(III) citrate), CH₃-S-CoM (e.g., 10 mM), and HS-CoB (e.g., 1 mM).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified active MCR.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 60 °C for MCR from M. marburgensis).
-
Methane Quantification: At various time points, withdraw a sample from the headspace of the reaction vessel using a gas-tight syringe. Analyze the methane concentration using a gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme as µmol of methane produced per minute per milligram of protein.
Stopped-Flow Kinetics
Source: Adapted from Wongnate et al.[10]
-
Instrumentation: Use a stopped-flow spectrophotometer equipped with an anaerobic chamber to maintain oxygen-free conditions.
-
Reactant Preparation: Prepare solutions of active MCR, CH₃-S-CoM, and HS-CoB in anaerobic buffer.
-
Mixing: Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument. Rapidly mix the reactants to initiate the reaction.
-
Data Acquisition: Monitor the reaction by following the change in absorbance at specific wavelengths. The Ni(I) state of the F₄₃₀ cofactor has a characteristic absorbance maximum at around 385 nm, which decreases upon oxidation to Ni(II) or Ni(III).
-
Data Analysis: Fit the kinetic traces to appropriate equations (e.g., single or double exponential) to determine the observed rate constants (kobs).
X-ray Crystallography of MCR with Coenzyme B
Source: Based on the methodology described by Cedervall et al.[5]
-
Crystallization: Crystallize purified MCR using the hanging-drop or sitting-drop vapor diffusion method under anaerobic conditions. The crystallization solution typically contains a precipitant (e.g., PEG), a buffer, and salts. Co-crystallization with Coenzyme B or its analogs can be achieved by adding the ligand to the protein solution before setting up the crystallization drops.
-
Crystal Harvesting and Cryo-protection: Harvest the crystals anaerobically and transfer them to a cryo-protectant solution (e.g., the crystallization solution supplemented with glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the structure by molecular replacement using a known MCR structure as a model. Refine the structure against the experimental data.
Conclusion
Coenzyme B is an indispensable component of the methyl-coenzyme M reductase system, playing a multifaceted role that extends beyond its function as a simple electron donor. Its binding to the MCR active site is a key regulatory step, triggering essential conformational changes that are critical for catalysis. The detailed understanding of the structure, kinetics, and mechanism of Coenzyme B's interaction with MCR, as outlined in this guide, is fundamental for researchers in the fields of microbiology, enzymology, and bioenergy. Furthermore, this knowledge provides a solid foundation for the rational design of inhibitors targeting MCR for applications in mitigating greenhouse gas emissions and for the development of novel biocatalysts for methane production. The experimental protocols provided herein offer a practical guide for scientists seeking to investigate this fascinating and important enzymatic system.
References
- 1. Temperature dependence of methyl-coenzyme M reductase activity and of the formation of the methyl-coenzyme M reductase red2 state induced by coenzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Analysis of Heat Capacity Effects in Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into methyl-coenzyme M reductase chemistry using coenzyme B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of coenzyme B induces a major conformational change in the active site of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On the mechanism of biological methane formation: structural evidence for conformational changes in methyl-coenzyme M reductase upon substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamics of T cell receptor binding to peptide–MHC: Evidence for a general mechanism of molecular scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation and Purification of Coenzyme B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Coenzyme B" can refer to several vital coenzymes, with Coenzyme B12 (adenosylcobalamin) being a primary candidate. However, to provide a comprehensive resource, this guide details the natural sources and isolation protocols for three critical "B-type" coenzymes: Coenzyme B12, Coenzyme A (CoA), and Coenzyme Q10 (Ubiquinone), which is often colloquially grouped with B vitamins due to its role in energy metabolism. This document provides an in-depth exploration of their origins and the methodologies for their extraction and purification, tailored for a scientific audience.
Coenzyme B12 (Adenosylcobalamin)
Coenzyme B12, or adenosylcobalamin, is a complex organometallic compound that plays a crucial role in various metabolic processes, including DNA synthesis and fatty acid metabolism. It is unique in that its biosynthesis is exclusive to certain bacteria and archaea.
Natural Sources
The primary natural producers of Coenzyme B12 are microorganisms. For human and animal consumption, the main sources are animal-derived foods where the coenzyme has accumulated.[1] Industrial production relies heavily on microbial fermentation.
-
Microbial Sources: Large-scale industrial production of vitamin B12 is predominantly achieved through microbial fermentation. Key microorganisms utilized for this purpose include Propionibacterium shermanii and Pseudomonas denitrificans.[2][3] These strains are favored for their relatively high yields and established fermentation processes.
-
Animal-Derived Sources: Coenzyme B12 is found in significant amounts in animal products such as meat, fish, liver, eggs, and dairy products.[1][4] This is a result of bioaccumulation from the diet and the gut microbiota of these animals.
-
Plant and Algal Sources: Most plants do not produce or require vitamin B12. Some edible algae, like purple laver (nori), have been found to contain significant amounts of active B12, including adenosylcobalamin.[5]
Biosynthesis Pathway of Adenosylcobalamin
The biosynthesis of Coenzyme B12 is a complex process involving over 30 enzymatic steps. There are two main pathways: an aerobic pathway found in organisms like Pseudomonas denitrificans and an anaerobic pathway present in bacteria such as Propionibacterium shermanii.[6] A key difference between these pathways is the timing of cobalt insertion into the corrin ring.
References
- 1. Research on the ability of propionic acid and vitamin B12 biosynthesis by Propionibacterium freudenreichii strain T82 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of coenzyme Q10 from fermentation extract: high-speed counter-current chromatography versus silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Propionibacterium spp.—source of propionic acid, vitamin B12, and other metabolites important for the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Coenzyme B Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B (CoB), chemically known as 7-mercaptoheptanoylthreoninephosphate (HS-HTP), is an essential cofactor in the methane-producing metabolic pathways of methanogenic archaea.[1] It plays a critical role as the electron donor in the final step of methanogenesis, where methyl-coenzyme M is reduced to methane by the enzyme methyl-coenzyme M reductase (MCR).[2] The unique structure of Coenzyme B, featuring a 7-mercaptoheptanoyl tail linked to a phosphothreonine head group, has made it a target for the synthesis of analogs. These analogs are invaluable tools for studying the mechanism of MCR, developing inhibitors of methanogenesis, and probing other biological systems.
This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of Coenzyme B and its analogs. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of biochemistry, microbiology, and drug development.
Synthetic Strategies for Coenzyme B Analogs
The synthesis of Coenzyme B analogs can be broadly categorized into three main approaches:
-
Total Chemical Synthesis: This approach involves the complete chemical construction of the analog from simple starting materials. It offers the highest degree of flexibility, allowing for modifications at any position of the molecule.
-
Enzymatic Synthesis: This method utilizes enzymes to catalyze specific steps in the synthesis. It can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods.
-
Chemoenzymatic Synthesis: This strategy combines both chemical and enzymatic steps to leverage the advantages of each approach. Often, a chemically synthesized precursor is enzymatically converted to the final analog.[3]
The choice of synthetic strategy depends on the desired analog, the availability of starting materials and enzymes, and the desired scale of the synthesis.
Chemical Synthesis of Coenzyme B (HS-HTP) and Acyl-Chain Analogs
The foundational method for the chemical synthesis of Coenzyme B was established by Noll et al. (1987).[1] This protocol can be adapted to synthesize analogs with varying acyl chain lengths by substituting 7-bromoheptanoic acid with other ω-bromoalkanoic acids.
Logical Workflow for Chemical Synthesis
Caption: Chemical synthesis workflow for Coenzyme B analogs.
Experimental Protocol: Chemical Synthesis of N-(Mercaptoalkanoyl)-Threonine Phosphate Analogs
This protocol is adapted from Noll et al. (1987) and can be used to synthesize Coenzyme B analogs with varying acyl chain lengths (e.g., pentanoyl, hexanoyl, octanoyl, nonanoyl).[1][2][4]
1. Synthesis of Dithiodialkanoic Acid:
-
Dissolve ω-bromoalkanoic acid (e.g., 5-bromopentanoic acid, 6-bromohexanoic acid, 8-bromooctanoic acid) and thiourea in ethanol.
-
Reflux the mixture for 16-20 hours.
-
Cool the reaction and add a solution of sodium hydroxide.
-
Reflux for an additional 2-4 hours to hydrolyze the intermediate.
-
Acidify the solution with hydrochloric acid to precipitate the dithiodialkanoic acid.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
2. Coupling of Dithiodialkanoic Acid with DL-Threonine Phosphate:
-
Dissolve the dithiodialkanoic acid in a suitable solvent (e.g., dimethylformamide).
-
Add N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid groups. Stir at room temperature for 4-6 hours.
-
In a separate flask, dissolve DL-threonine phosphate in water and adjust the pH to 8-9 with triethylamine.
-
Add the solution of DL-threonine phosphate to the activated dithiodialkanoic acid solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Purify the product, N,N'-(dithiodialkanoyl)bis(phosphothreonine), by chromatography.
3. Reduction to the Final Mercaptoalkanoyl-phosphothreonine Analog:
-
Dissolve the purified N,N'-(dithiodialkanoyl)bis(phosphothreonine) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Add an excess of dithiothreitol (DTT).
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
The final product, the N-(mercaptoalkanoyl)-threonine phosphate analog, can be purified by high-performance liquid chromatography (HPLC).
Quantitative Data for Chemical Synthesis
| Analog | Precursor (ω-Bromoalkanoic Acid) | Typical Overall Yield (%) | Reference |
| Coenzyme B (HS-HTP) | 7-Bromoheptanoic acid | ~30-40% | [1] |
| Pentanoyl Analog (C5) | 5-Bromopentanoic acid | Not reported | [2][4] |
| Hexanoyl Analog (C6) | 6-Bromohexanoic acid | Not reported | [2][4] |
| Octanoyl Analog (C8) | 8-Bromooctanoic acid | Not reported | [2][4] |
| Nonanoyl Analog (C9) | 9-Bromononanoic acid | Not reported | [2][4] |
Note: Yields are highly dependent on reaction scale and purification efficiency. The yields for the analogs are not explicitly stated in the primary literature but are expected to be in a similar range to that of the natural Coenzyme B.
Chemoenzymatic Synthesis of Coenzyme B Analogs
A chemoenzymatic approach can provide a more efficient and stereoselective route to Coenzyme B analogs. This strategy typically involves the chemical synthesis of a modified mercaptoalkanoic acid, which is then enzymatically coupled to threonine, followed by enzymatic phosphorylation. The biosynthesis of Coenzyme B involves the coupling of 7-mercaptoheptanoic acid with threonine, which is then phosphorylated.[5] This natural pathway can be exploited for the synthesis of analogs.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow for Coenzyme B analogs.
Experimental Protocol: Chemoenzymatic Synthesis
This protocol is a conceptual outline based on the known biosynthetic pathway and requires the identification and purification of the necessary enzymes.[5][6]
1. Chemical Synthesis of Modified Mercaptoalkanoic Acids:
-
Synthesize the desired mercaptoalkanoic acid analog using standard organic chemistry techniques. This could involve introducing modifications such as branching, unsaturation, or the incorporation of reporter groups like fluorophores.
2. Enzymatic Coupling and Phosphorylation:
-
Prepare a cell-free extract from a methanogenic archaeon known to produce Coenzyme B (e.g., Methanosarcina thermophila).[6] Alternatively, express and purify the specific ligase and kinase enzymes responsible for Coenzyme B biosynthesis.
-
In a reaction buffer containing ATP and Mg2+, incubate the chemically synthesized mercaptoalkanoic acid analog, L-threonine, and the cell-free extract or purified enzymes.
-
Monitor the reaction for the formation of the desired Coenzyme B analog using techniques such as HPLC or mass spectrometry.
-
Purify the final product using chromatographic methods.
Synthesis of Analogs with Modified Threonine Phosphate Moiety
Modifications to the threonine phosphate portion of Coenzyme B can provide insights into the enzyme-substrate interactions within the active site of MCR.
Potential Modifications:
-
Phosphate Analogs: Replacement of the phosphate with non-hydrolyzable analogs such as phosphonates or thiophosphates can be used to trap enzymatic intermediates.
-
Threonine Analogs: Substitution of threonine with other amino acids (e.g., serine, allothreonine) can probe the steric and electronic requirements of the active site. The synthesis of threonine analogs with modified side chains has been described in the literature for other applications.[7]
General Synthetic Approach:
The synthesis of these analogs would likely follow a similar chemical strategy as outlined above, where a chemically synthesized, modified phosphothreonine analog is coupled to the desired mercaptoalkanoic acid.
Synthesis of Fluorescently Labeled Coenzyme B Analogs
Fluorescently labeled Coenzyme B analogs are powerful tools for studying the binding and dynamics of the coenzyme within MCR and for developing high-throughput screening assays for inhibitors.
Labeling Strategies:
-
Acyl Chain Labeling: A fluorescent dye can be incorporated into the mercaptoalkanoic acid chain. This can be achieved by starting with a fluorescently tagged ω-bromoalkanoic acid in the chemical synthesis protocol.
-
Threonine Labeling: A fluorescently labeled threonine analog could be used in the synthesis.
Experimental Considerations:
-
The choice of fluorophore should be guided by the experimental requirements (e.g., excitation and emission wavelengths, environmental sensitivity).
-
The position of the fluorescent label should be carefully considered to minimize perturbation of the analog's binding and activity.
Conclusion
The synthesis of Coenzyme B analogs is a rapidly developing field with significant implications for understanding methanogenesis and for the development of novel antimicrobial agents. The protocols and strategies outlined in this document provide a foundation for researchers to design and synthesize a wide range of Coenzyme B analogs to probe the fascinating biochemistry of this essential cofactor. Further research into the enzymatic machinery of Coenzyme B biosynthesis will undoubtedly open up new avenues for chemoenzymatic and purely enzymatic synthesis of these valuable molecular tools.
References
- 1. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues, - Biochemistry - Figshare [acs.figshare.com]
- 5. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the peptide bond in the coenzyme N-(7-mercaptoheptanoyl)-L-threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Engine of Methane Production: Experimental Protocols for Studying Methyl-Coenzyme M Reductase
For Researchers, Scientists, and Drug Development Professionals
Methyl-coenzyme M reductase (MCR) is the central enzyme in the biological production of methane, a potent greenhouse gas and a potential biofuel. Understanding the intricate mechanism of this enzyme is paramount for developing strategies to control methane emissions and for harnessing its potential in biotechnology. This document provides detailed application notes and experimental protocols for the purification, activation, and characterization of MCR, catering to researchers in biochemistry, microbiology, and drug development.
Purification of Methyl-Coenzyme M Reductase
The isolation of active MCR is a critical first step for any biochemical or structural study. The following protocol is a general guideline adapted from procedures for purifying MCR from methanogenic archaea such as Methanothermobacter marburgensis and Methanosarcina thermophila.[1][2][3] It is crucial to maintain strictly anaerobic conditions throughout the purification process to prevent irreversible inactivation of the enzyme.
Protocol: Anaerobic Purification of MCR
Materials and Reagents:
-
Cell paste of a methanogenic archaeon (e.g., M. marburgensis)
-
Anaerobic buffer A: 50 mM Tris-HCl, pH 7.6, containing 10 mM HS-CoM and 0.1 mM Ti(III) citrate
-
DNase I
-
Phenyl-Sepharose column
-
Q-Sepharose column
-
MonoQ column (for high resolution)
-
Superdex 200 gel filtration column
-
Anaerobic chamber or glove box
-
FPLC system
Procedure:
-
Cell Lysis: Resuspend the cell paste in anaerobic buffer A inside an anaerobic chamber. Lyse the cells by sonication or by passing them through a French press.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.
-
Hydrophobic Interaction Chromatography: Load the supernatant onto a Phenyl-Sepharose column equilibrated with buffer A containing a high salt concentration (e.g., 1 M (NH₄)₂SO₄). Elute the bound proteins with a decreasing salt gradient. MCR will elute as the salt concentration decreases.
-
Anion Exchange Chromatography I: Pool the MCR-containing fractions and dialyze against buffer A. Load the dialyzed sample onto a Q-Sepharose column equilibrated with buffer A. Elute with an increasing NaCl gradient (e.g., 0-1 M).
-
Anion Exchange Chromatography II (Optional): For higher purity, the fractions containing MCR can be further purified on a MonoQ column using a shallow NaCl gradient.
-
Gel Filtration Chromatography: Concentrate the MCR fractions and apply to a Superdex 200 column equilibrated with buffer A to separate MCR from any remaining protein contaminants and to perform a buffer exchange if necessary.
-
Concentration and Storage: Concentrate the purified MCR using ultrafiltration devices. The protein concentration can be determined using the Bradford assay or by measuring the absorbance at 420 nm for the oxidized enzyme (MCRsilent).[4] Store the purified enzyme in anaerobic vials at -80°C.
A recent development for the purification of MCR from Methanosarcina acetivorans involves the use of a tandem affinity purification tag introduced at the chromosomal mcr locus, enabling a more rapid and high-throughput purification protocol.[5]
Activation of Methyl-Coenzyme M Reductase
MCR is typically purified in an inactive Ni(II) state (MCRsilent or MCRox1) and requires activation to the catalytically active Ni(I) state (MCRred1). This activation is a critical and often challenging step.
In Vivo Activation
One effective method to obtain active MCR is to treat the cells under specific conditions prior to harvesting.
-
Activation with Carbon Monoxide (CO): Purging M. marburgensis cells with CO has been shown to be a rapid and efficient method for in vivo activation of MCR.[6][7][8][9][10] This method can yield MCR that is 80-90% in the active MCRred1 state.[6][9] The rate of activation by CO is significantly faster than with H₂.[7][8][10]
-
Activation with H₂/CO₂: Incubating cells under an atmosphere of 80% N₂/20% CO₂ can generate the MCRox1 state, which can then be reduced to the active MCRred1 form in vitro using Ti(III) citrate.[6]
In Vitro Activation
For in vitro activation, the inactive MCR is treated with a strong reducing agent.
Protocol: In Vitro Activation of MCRox1
-
Prepare a solution of purified MCR in the MCRox1 state in an anaerobic environment.
-
Add a solution of Ti(III) citrate to the enzyme solution to a final concentration of approximately 20 mM.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 60-65°C for MCR from M. marburgensis).[4]
-
The activation can be monitored spectroscopically by the appearance of the characteristic UV-visible spectrum of MCRred1.[11]
It is important to note that there are no established methods for the in vitro conversion of the MCRsilent forms to MCRred1.[6]
MCR Activity Assay
The activity of MCR is typically measured by monitoring the formation of methane from its substrates, methyl-coenzyme M (CH₃-SCoM) and coenzyme B (HS-CoB).
Protocol: Methane Formation Assay
This assay is performed in sealed anaerobic vials at the optimal temperature of the enzyme.
Assay Mixture Components:
| Component | Final Concentration |
| Tris-HCl or MOPS buffer, pH 7.2 | 0.5 M |
| ¹⁴CH₃-SCoM | 10 mM |
| HS-CoB | 0.1 - 1 mM |
| Aquacobalamin | 0.18 - 0.3 mM |
| Ti(III) citrate | 20 - 30 mM |
| Purified MCR | 0.1 µM |
Procedure:
-
Prepare the assay mixture without the enzyme in an anaerobic vial.
-
Seal the vial with a butyl rubber stopper and crimp cap.
-
Initiate the reaction by injecting the purified and activated MCR into the vial.
-
Incubate the reaction at the desired temperature (e.g., 60°C).[6][9]
-
At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph (GC) equipped with a suitable column and detector to quantify the amount of methane produced.
-
If using radiolabeled ¹⁴CH₃-SCoM, the activity can be measured by following the time-dependent loss of radioactivity from the liquid phase as it is converted to volatile [¹⁴C]methane.[6][9]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for studying the different states of MCR, particularly the oxidation state of the nickel in the F₄₃₀ cofactor.
UV-Visible Spectroscopy
The different redox states of MCR have distinct UV-visible absorption spectra.
| MCR State | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| MCRred1 (Ni(I)) | 385 | 27,000[11][12][13] |
| MCRsilent (Ni(II)) | 420 | 9,150[11][12][13] |
| MCRox1-silent (Ni(II)) | 420 | 44,000 (for the hexamer)[4] |
The fraction of active MCRred1 in a purified sample can be calculated from the UV-visible spectrum.[11][13]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool to study the paramagnetic states of MCR, such as the Ni(I) in MCRred1 and the Ni(III) in MCRox1.
| MCR State | g-values |
| MCRred1a | g₁ = 2.252, g₂ = 2.070, g₃ = 2.061[14] |
X-ray Crystallography
Determining the three-dimensional structure of MCR provides invaluable insights into its mechanism. The enzyme is a hexamer with an α₂β₂γ₂ arrangement.[15][16][17]
Crystallization Conditions (General):
-
Protein: Purified MCR, typically in an inactive state like MCRox1-silent, at a concentration of 32-40 mg/mL.[13]
-
Precipitant: Polyethylene glycol (PEG) 400 (25%).[16]
-
Method: Sitting or hanging drop vapor diffusion.
The crystal structure of MCR has been solved in several states, revealing a deeply buried active site accessible through a narrow channel.[11][15]
Visualizing MCR Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the catalytic cycle of MCR, the following diagrams have been generated using the DOT language.
Caption: Workflow for the anaerobic purification of Methyl-Coenzyme M Reductase.
Caption: Proposed catalytic cycle of Methyl-Coenzyme M Reductase.
Quantitative Data Summary
The following tables summarize key quantitative data for MCR from various studies.
Table 1: Kinetic Parameters of MCR
| Substrate | Organism | Km | Reference |
| 2-(methylthio)ethanesulfonate (CH₃-SCoM) | Methanosarcina thermophila | 3.3 mM | [2] |
| 7-mercaptoheptanoylthreonine phosphate (HS-CoB) | Methanosarcina thermophila | 59 µM | [2] |
Table 2: Specific Activity of Purified MCR
| Organism | Activation Method | Specific Activity (U/mg) | Reference |
| M. marburgensis | CO-activation (in vivo) | 89 ± 10 | [6][9] |
| M. marburgensis | H₂-activation (in vivo) | up to 100 | [4] |
| M. marburgensis | (fully active isoenzyme I) | 22.3 | [18] |
(1 U = 1 µmol of methane formed per minute)
These protocols and data provide a solid foundation for researchers to delve into the fascinating world of methyl-coenzyme M reductase, paving the way for new discoveries in methane metabolism and its applications.
References
- 1. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic techniques for studies of methyl-coenzyme M reductase from Methanosarcina acetivorans C2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 7. In vivo activation of methyl-coenzyme M reductase by carbon monoxide (Journal Article) | OSTI.GOV [osti.gov]
- 8. In vivo activation of methyl-coenzyme M reductase by carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo activation of methyl-coenzyme M reductase by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Crystal structure of methyl-coenzyme M reductase: The key enzyme of biological methane formation - ProQuest [proquest.com]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Coenzyme B Assays for Measuring Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B, chemically known as 7-mercaptoheptanoylthreoninephosphate (HS-CoB), is a vital cofactor unique to methanogenic archaea.[1] It plays an indispensable role in the terminal step of methanogenesis, the biological production of methane. This process is catalyzed by the enzyme methyl-coenzyme M reductase (MCR), which utilizes Coenzyme B as the direct electron donor to reduce methyl-coenzyme M (CH₃-S-CoM), yielding methane (CH₄) and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB).[2][3]
Given that MCR and Coenzyme B are exclusive to these organisms, they represent prime targets for the development of specific inhibitors aimed at mitigating methane emissions, a potent greenhouse gas.[4] Accurate and reliable assays for measuring MCR activity are therefore crucial for fundamental research into methanogenesis and for screening potential inhibitors in drug development pipelines.
It is important to distinguish this Coenzyme B from Coenzyme B12 (cobalamin), a cobalt-containing vitamin derivative involved in a wide range of metabolic processes in many organisms, including humans. This document focuses exclusively on assays related to 7-mercaptoheptanoylthreoninephosphate and its partner enzyme, MCR.
The Role of Coenzyme B in the Terminal Step of Methanogenesis
The MCR-catalyzed reaction is the final, exergonic step in all methane-producing pathways.[5] The enzyme itself is a complex metalloprotein containing a unique nickel-hydrocorphinoid prosthetic group called Coenzyme F₄₃₀ at its active site.[3] The active form of the enzyme, MCRred1, contains Ni(I)-F₄₃₀, which is essential for catalysis.[6]
The overall reaction is as follows:
CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB
In this redox reaction, the thiol group of Coenzyme B provides the two electrons necessary to reduce the methyl group of methyl-coenzyme M to methane.[2] The resulting oxidized product is the heterodisulfide, which must be reductively cleaved by another enzyme system (heterodisulfide reductase) to regenerate the active thiol forms of both coenzymes for the next catalytic cycle.[6]
Principles of MCR Activity Assays
Assaying the activity of MCR requires strict anaerobic conditions, as the active Ni(I) state of the enzyme is extremely sensitive to oxygen.[3] The primary methods for quantifying MCR activity involve measuring the rate of product formation, specifically methane. Due to the lack of a convenient, direct spectrophotometric signal change during the reaction, coupled assays are not commonly used for routine activity measurements. The two most established methods are Gas Chromatography (GC) for methane quantification and radiolabel-based assays for higher sensitivity.
Experimental Protocols
Caution: All procedures must be performed under strict anaerobic conditions using an anaerobic chamber or standard anaerobic techniques (e.g., Hungate technique). All buffers and solutions must be deoxygenated prior to use.
Protocol 1: Methane Production Assay by Gas Chromatography (GC)
This protocol describes the quantification of MCR activity by measuring the production of methane from the vial headspace using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).[1][7]
Principle: The rate of methane formation is directly proportional to the MCR activity in the sample. Headspace gas is sampled at various time points and injected into a GC-FID. The methane concentration is determined by comparing the peak area to a standard curve generated with known amounts of methane.
Reagents and Materials:
-
Anaerobic reaction vials (e.g., 10 mL) with butyl rubber stoppers and aluminum crimp seals.
-
Gas-tight syringes (e.g., Hamilton) for gas sampling.[1]
-
Anaerobic chamber or gas manifold (N₂/CO₂ gas mixture).
-
Gas Chromatograph with FID, equipped with a suitable column (e.g., GS-CarbonPLOT).[8]
-
Purified MCR or cell-free extract of methanogenic archaea.
-
Anaerobic Assay Buffer: 50 mM Tris-HCl or MOPS, pH 7.0-7.2.[9][10]
-
Substrate Stock Solutions (anaerobic):
-
Methyl-coenzyme M (CH₃-S-CoM): 100 mM
-
Coenzyme B (HS-CoB): 10 mM
-
-
Reducing System (prepare fresh):
-
Methane standard gas (99.99% purity).[1]
Procedure:
-
Preparation: Place reaction vials, stoppers, and all solutions inside an anaerobic chamber. If not using a chamber, prepare vials and solutions using standard anaerobic techniques.
-
Reaction Setup: In an anaerobic vial on ice, add the following to a final volume of 400-500 µL:
-
Assay Buffer
-
Aquacobalamin (if used)
-
Appropriate amount of cell extract or purified MCR (e.g., 10-20 µg).[9]
-
-
Pre-incubation: Seal the vials with stoppers and crimp seals. Pressurize slightly with N₂/CO₂ if desired.
-
Initiation: Start the reaction by injecting the substrates (CH₃-S-CoM to a final concentration of 10 mM and HS-CoB to 1 mM) and the reducing agent (Ti(III) citrate to 20-30 mM) through the stopper with a syringe.[6][9]
-
Incubation: Immediately transfer the vials to a water bath or heating block set to the optimal temperature for the enzyme (e.g., 60-65°C for enzymes from thermophiles).[9]
-
Time Course Sampling: At defined time points (e.g., 0, 2, 5, 10, 15 minutes), remove a 100-200 µL sample from the vial's headspace using a gas-tight syringe.[1]
-
GC Analysis: Immediately inject the gas sample into the GC. Record the peak area corresponding to methane.
-
Standard Curve: Generate a standard curve by injecting known volumes (e.g., 5-100 µL) of methane standard gas into sealed, empty vials and analyzing the headspace as with the samples.[1]
Data Analysis:
-
Convert the methane peak areas from your samples into moles of methane using the standard curve.
-
Plot the total moles of methane produced against time. The initial linear portion of the curve represents the reaction velocity.
-
Calculate the rate (moles of methane/minute).
-
Enzyme activity is typically expressed in Units (U), where 1 U = 1 µmol of product formed per minute.
-
Calculate the Specific Activity: Specific Activity (U/mg) = (moles of CH₄ / min) / (mg of total protein in the assay)
Protocol 2: High-Sensitivity Radiolabel Assay
This protocol uses ¹⁴C-labeled methyl-coenzyme M to achieve higher sensitivity, making it suitable for samples with low MCR activity or for detailed kinetic studies.[6][11]
Principle: The assay measures the conversion of soluble ¹⁴CH₃-S-CoM into volatile ¹⁴CH₄. The reaction is stopped, and the radioactive methane in the gas phase is separated from the non-volatile radioactive substrate and quantified by liquid scintillation counting.
Reagents and Materials:
-
Same as Protocol 1, with the following additions/substitutions:
-
¹⁴C-labeled methyl-coenzyme M ([¹⁴C]H₃-S-CoM).
-
Liquid scintillation counter and scintillation vials with cocktail.
-
Quenching solution: 0.2 M Perchloric acid.[11]
Procedure:
-
Reaction Setup and Initiation: Follow steps 1-5 from Protocol 1, but use [¹⁴C]H₃-S-CoM as the substrate. The final concentration and specific activity of the radiolabel should be optimized for the experiment. A typical setup might use 10-20 mM [¹⁴C]H₃-S-CoM.[6][11]
-
Reaction and Quenching:
-
For an endpoint assay, incubate for a fixed time (e.g., 10 minutes), then stop the reaction by injecting the perchloric acid quenching solution.
-
For a time course, set up multiple identical vials and quench one at each desired time point.
-
-
Methane Separation: The acidic quench stops the enzymatic reaction and ensures all non-reacted thiol substrates are protonated. Vigorously shake the vial for 1-2 minutes to drive all the ¹⁴CH₄ from the liquid phase into the headspace.
-
Quantification:
-
Carefully unseal the vial within a fume hood.
-
Place the open vial inside a larger scintillation vial containing scintillation cocktail.
-
Seal the larger vial and allow 1-2 hours for the ¹⁴CH₄ to diffuse from the reaction vial and dissolve into the cocktail.
-
Alternatively, transfer the headspace gas via a syringe and tubing system into a scintillation vial containing cocktail.
-
-
Scintillation Counting: Measure the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) in the scintillation vial.
Data Analysis:
-
Convert the measured DPM into moles of ¹⁴CH₄ produced using the known specific activity (DPM/mol) of your [¹⁴C]H₃-S-CoM stock.
-
Calculate the reaction rate and specific activity as described in Protocol 1.
Data Presentation: Quantitative Enzyme Parameters
The following tables summarize key kinetic parameters for Methyl-coenzyme M Reductase (MCR) from various methanogenic species, providing a baseline for comparison.
Table 1: Kinetic Parameters of MCR
| Organism | Substrate | Kₘ / Kₔ (µM) | Notes | Reference |
| Methanosarcina thermophila | Methyl-CoM | 3,300 | Apparent Kₘ | [4] |
| Methanosarcina thermophila | Coenzyme B | 59 | Apparent Kₘ | [4] |
| Methanothermobacter marburgensis | Methyl-CoM | 43 (Kₔ) | For Ni(II) state of enzyme | [11] |
| Methanothermobacter marburgensis | Coenzyme B | 79 (Kₔ) | For binding to MCR·methyl-SCoM complex | [11][12] |
| Methanosarcina barkeri | Methyl-CoM | 210 | Apparent Kₘ | [13] |
Table 2: Specific Activities and Inhibitor Constants for MCR
| Organism | Specific Activity (U/mg) | Inhibitor | IC₅₀ (µM) | Conditions / Notes | Reference |
| Methanothermobacter marburgensis | 89 ± 10 | - | - | CO-activated enzyme, 60°C | [6] |
| Methanothermobacter marburgensis | ~100 | - | - | Ti(III) citrate activated, max activity | [10] |
| Methanothermobacter marburgensis | 22.3 | - | - | MCR-I isoenzyme | [10] |
| Methanobrevibacter ruminantium | Not reported | 2-Bromoethanesulfonate | 0.4 ± 0.04 | Potent inhibitor | [14] |
| Methanosarcina barkeri | Not reported | NAD⁺ | >8,000 | Shifts kinetics to sigmoidal | [13] |
| Methanosarcina barkeri | Not reported | NADP⁺ | >8,000 | More efficient inhibitor than NAD⁺ | [13] |
Applications in Research and Drug Development
-
Fundamental Research: MCR activity assays are fundamental for studying the bioenergetics and biochemistry of methanogenesis. They allow for the characterization of the enzyme from different organisms, elucidation of the reaction mechanism, and understanding of how the enzyme is regulated in vivo.[5][12]
-
Inhibitor Screening: Methane produced by livestock is a significant contributor to greenhouse gas emissions. MCR is a primary target for developing feed additives that can reduce methane production in ruminants.[15] The assays described here are essential for high-throughput screening of chemical libraries to identify potent and specific MCR inhibitors.[16] For example, 2-bromoethanesulfonate (BES), a structural analog of coenzyme M, is a well-characterized inhibitor with a sub-micromolar IC₅₀ value, and these assays are critical for evaluating such compounds.[14]
-
Biotechnology: There is interest in using MCR in reverse (anaerobic oxidation of methane) for biotechnological applications, such as converting methane into more valuable products. Characterizing MCR activity under various conditions is crucial for developing these technologies.[10]
References
- 1. Methods for Detecting Microbial Methane Production and Consumption by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification and properties of methyl coenzyme M methylreductase from acetate-grown Methanosarcina thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 6. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous characterization of methane and carbon dioxide produced by cultured methanogens using gas chromatography/isotope ratio mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the methylcoenzyme M methylreductase system by NAD+ and NADP+ in cell-extracts of Methanosarcina barkeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-Methanogenic Effect of Phytochemicals on Methyl-Coenzyme M Reductase—Potential: In Silico and Molecular Docking Studies for Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Coenzyme B in the Anaerobic Oxidation of Methane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic oxidation of methane (AOM) is a critical microbial process that significantly mitigates the global flux of methane, a potent greenhouse gas. This process is primarily mediated by anaerobic methanotrophic (ANME) archaea, which utilize a "reverse methanogenesis" pathway to oxidize methane. Central to this pathway is the enzyme Methyl-Coenzyme M Reductase (MCR), which catalyzes the initial activation of methane. Coenzyme B (HS-CoB), N-(7-mercaptoheptanoyl)threonine-O3-phosphate, plays an indispensable role in this reaction, acting as the acceptor of the methyl group from a transient intermediate, ultimately leading to the formation of the heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB). Understanding the precise role and kinetics of Coenzyme B in AOM is paramount for developing strategies to enhance methane mitigation and for potential biotechnological applications.
These application notes provide a comprehensive overview of the function of Coenzyme B in AOM, alongside detailed protocols for its study. Due to the challenges in cultivating ANME archaea, some of the presented quantitative data and protocols are adapted from studies on the forward reaction (methanogenesis) in methanogenic archaea, providing a robust starting point for research on AOM.
Biochemical Pathway of Anaerobic Methane Oxidation
The initial step of AOM is the reversal of the final step of methanogenesis, catalyzed by MCR. In this reaction, methane reacts with the heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB) to produce methyl-Coenzyme M (CH3-S-CoM) and Coenzyme B (HS-CoB). Coenzyme B is thus regenerated in this process and is essential for the subsequent steps of the reverse methanogenesis pathway. The overall reaction catalyzed by MCR in the direction of methane oxidation is:
CH₄ + CoM-S-S-CoB → CH₃-S-CoM + HS-CoB
The regenerated HS-CoB can then participate in other cellular reactions, while CH₃-S-CoM enters the central carbon metabolism of the ANME archaeon, where it is progressively oxidized to carbon dioxide. The electrons released during this oxidation are transferred to a terminal electron acceptor, often sulfate via a syntrophic bacterial partner.
Caption: The central role of Methyl-Coenzyme M Reductase (MCR) in the initial activation of methane during AOM, involving Coenzyme B.
Quantitative Data
Quantitative kinetic data for the reverse reaction of MCR from ANME archaea is scarce due to the difficulty in cultivating these organisms. The following table summarizes the available kinetic parameters for Coenzyme B in the forward reaction (methanogenesis) catalyzed by MCR from the methanogen Methanothermobacter marburgensis. This data can serve as a valuable reference for designing experiments and developing models for AOM.
| Enzyme | Substrate | Apparent Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Organism | Reference |
| MCR I | Coenzyme B | 0.2 ± 0.1 | ~100 | Methanothermobacter marburgensis | [1][2] |
| MCR II | Coenzyme B | 0.5 ± 0.2 | Not reported | Methanothermobacter marburgensis | [1][2] |
Note: The in vitro specific activity for the reverse reaction (methane oxidation) by MCR from M. marburgensis has been reported to be approximately 11.4 nmol/min/mg, which is significantly lower than the forward reaction rate. Saturation of the enzyme with methane was not observed up to ~1 mM.
Experimental Protocols
Protocol 1: In Vitro Assay for the Reverse Reaction of Methyl-Coenzyme M Reductase
This protocol is adapted from methods used for the forward reaction and aims to measure the production of CoM-S-S-CoB from methane and the constituent coenzymes.
1. Materials:
-
Purified MCR from ANME archaea or a heterologously expressed system.
-
Coenzyme M (HS-CoM)
-
Coenzyme B (HS-CoB)
-
Methane (high purity)
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, degassed)
-
Reducing agent (e.g., Ti(III) citrate)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Anaerobic chamber or glove box
2. Procedure:
-
Prepare all solutions and buffers under strictly anaerobic conditions.
-
In an anaerobic chamber, prepare the reaction mixture in a sealed vial. A typical reaction mixture (1 mL) may contain:
-
50 mM Tris-HCl, pH 7.6
-
1-10 µM purified MCR
-
1 mM HS-CoM
-
1 mM HS-CoB
-
Saturating concentration of methane (prepare by bubbling methane through the buffer)
-
A reducing system to maintain the active Ni(I) state of MCR, such as Ti(III) citrate.
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at the optimal temperature for the ANME archaea (e.g., 10-20°C for many marine species).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold perchloric acid.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of CoM-S-S-CoB using HPLC.
8. Data Analysis:
-
Quantify the amount of CoM-S-S-CoB produced at each time point by comparing the peak area to a standard curve.
-
Calculate the initial reaction velocity and determine kinetic parameters (Kₘ for Coenzyme B and Vₘₐₓ) by varying the concentration of HS-CoB while keeping other substrates saturating.
Caption: Workflow for the in vitro assay of the reverse MCR reaction.
Protocol 2: Quantification of Coenzyme B in ANME Archaea Cell Extracts by HPLC
This protocol is adapted from methods developed for methanogens and involves derivatization of the thiol group of Coenzyme B for sensitive detection.
1. Materials:
-
ANME archaea cell pellet
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing a reducing agent like DTT)
-
Derivatizing agent (e.g., monobromobimane)
-
HPLC system with a fluorescence detector
-
Coenzyme B standard
2. Procedure:
-
Harvest ANME archaea cells by centrifugation under anaerobic conditions.
-
Resuspend the cell pellet in anaerobic extraction buffer.
-
Lyse the cells by sonication or using a French press under a stream of anaerobic gas.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
To a known volume of the supernatant, add the derivatizing agent (monobromobimane) and incubate in the dark to allow the reaction to complete.
-
Stop the derivatization reaction by adding an acid (e.g., methanesulfonic acid).
-
Analyze the derivatized sample by HPLC with fluorescence detection.
8. Data Analysis:
-
Identify the peak corresponding to the derivatized Coenzyme B by comparing the retention time with that of a derivatized Coenzyme B standard.
-
Quantify the concentration of Coenzyme B in the cell extract by comparing the peak area to a standard curve prepared with known concentrations of the Coenzyme B standard.
-
Normalize the Coenzyme B concentration to the total protein concentration or cell dry weight.
Caption: Workflow for the quantification of Coenzyme B in ANME archaea.
Protocol 3: Assay for Heterodisulfide Reductase (Hdr) Activity
Hdr is the enzyme responsible for reducing CoM-S-S-CoB to regenerate HS-CoM and HS-CoB. This assay measures the oxidation of an electron donor coupled to the reduction of the heterodisulfide.
1. Materials:
-
Cell-free extract of ANME archaea or purified Hdr.
-
CoM-S-S-CoB (can be synthesized or purified from methanogen cultures).
-
Electron donor (e.g., reduced methyl viologen, H₂, or a physiological electron donor for ANME).
-
Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Spectrophotometer with an anaerobic cuvette setup.
2. Procedure:
-
Prepare all solutions and the spectrophotometer cuvette under strictly anaerobic conditions.
-
To the anaerobic cuvette, add the buffer, the electron donor, and the cell-free extract or purified enzyme.
-
Monitor the baseline absorbance of the electron donor at its specific wavelength (e.g., 600 nm for reduced methyl viologen).
-
Initiate the reaction by adding a known concentration of CoM-S-S-CoB.
-
Monitor the decrease in absorbance of the electron donor over time.
6. Data Analysis:
-
Calculate the rate of electron donor oxidation from the change in absorbance over time using the molar extinction coefficient of the electron donor.
-
Determine the specific activity of Hdr (µmol of electron donor oxidized per minute per mg of protein).
Logical Relationships in Coenzyme B Metabolism
The metabolism of Coenzyme B is intricately linked to the core process of AOM and the regeneration of essential cofactors. The following diagram illustrates these relationships.
Caption: Logical relationships in the metabolic cycle of Coenzyme B during AOM.
Conclusion and Future Directions
Coenzyme B is a cornerstone of anaerobic methane oxidation. The provided protocols, adapted from established methods in methanogen research, offer a solid framework for investigating its role in ANME archaea. Key areas for future research include the determination of the kinetic parameters of MCR from ANME archaea for the reverse reaction, the in vivo concentrations of Coenzyme B and related metabolites in these organisms, and the development of robust cultivation techniques for ANME archaea to facilitate more direct biochemical studies. Advances in these areas will be crucial for a complete understanding of AOM and for harnessing this important biogeochemical process for environmental and biotechnological purposes.
References
Application Notes and Protocols for the Purification of Coenzyme B from Methanogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-CoB) is a unique and essential cofactor in the metabolism of methanogenic archaea. It plays a critical role as the direct electron donor for the reductive cleavage of the methyl group of methyl-coenzyme M to methane, the final step in methanogenesis. This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[1][2] The unique biochemical pathways and cofactors found in methanogens, such as Coenzyme B, represent potential targets for the development of novel antimicrobial agents specifically targeting these microorganisms, which are implicated in various anaerobic infections and play a significant role in the global carbon cycle.[3]
These application notes provide a comprehensive overview of the techniques and detailed protocols for the purification of Coenzyme B from methanogenic archaea, such as species from the genera Methanobacterium and Methanosarcina. The described methods are foundational for researchers aiming to study the enzymes involved in methanogenesis, screen for inhibitors of this pathway, or develop novel therapeutic agents.
General Workflow for Coenzyme B Purification
The purification of Coenzyme B from methanogen cell mass typically involves cell lysis, initial extraction, and subsequent chromatographic separation steps to achieve high purity. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the purification of Coenzyme B from methanogens.
Data Presentation: Purification Summary
The following table provides an example of a purification summary for Coenzyme B. Actual values will vary depending on the methanogen species, growth conditions, and the specific purification protocol employed. This table serves as a template for documenting the purification process.
| Purification Step | Total Volume (mL) | Total Protein (mg) | Coenzyme B (µmol) | Specific Activity (µmol/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 500 | 10,000 | 50.0 | 0.005 | 100 | 1 |
| Hot Ethanol Extract | 1000 | 2,500 | 45.0 | 0.018 | 90 | 3.6 |
| Anion Exchange Pool | 150 | 200 | 35.0 | 0.175 | 70 | 35 |
| Size Exclusion Pool | 50 | 30 | 30.0 | 1.000 | 60 | 200 |
| RP-HPLC Purified | 10 | 5 | 25.0 | 5.000 | 50 | 1000 |
Experimental Protocols
Protocol 1: Extraction of Coenzyme B from Methanogen Cells
This protocol is adapted from methods used for the extraction of various coenzymes from methanogenic bacteria.[4]
Materials:
-
Frozen methanogen cell paste (e.g., Methanobacterium thermoautotrophicum)
-
Ethanol (95% and 70%)
-
Deionized water
-
Centrifuge and appropriate centrifuge tubes
-
Rotary evaporator
-
pH meter and solutions for pH adjustment (e.g., acetic acid)
Procedure:
-
Cell Lysis and Extraction:
-
Resuspend 100 g of frozen cell paste in 400 mL of 70% ethanol.
-
Heat the suspension to 80°C in a water bath for 15-20 minutes with occasional stirring. This step both extracts small molecules and precipitates many proteins.
-
Cool the suspension on ice for 30 minutes.
-
-
Clarification:
-
Centrifuge the cooled suspension at 12,000 x g for 20 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully decant and collect the supernatant, which contains the crude Coenzyme B extract.
-
-
Concentration:
-
Concentrate the supernatant to approximately 50 mL using a rotary evaporator at 40°C.
-
Adjust the pH of the concentrated extract to 7.0 with a suitable buffer or dilute acid/base as needed.
-
-
Final Clarification:
-
Centrifuge the concentrated extract at 15,000 x g for 15 minutes at 4°C to remove any further precipitates.
-
The resulting supernatant is the crude extract ready for chromatographic purification.
-
Protocol 2: Purification of Coenzyme B by Anion Exchange Chromatography
This protocol outlines a general procedure for the separation of Coenzyme B based on its negative charge due to the phosphate group.
Materials:
-
Crude Coenzyme B extract from Protocol 1
-
Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)
-
Chromatography column
-
Peristaltic pump and fraction collector
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0 to 1 M NaCl)
-
Spectrophotometer or HPLC for monitoring fractions
Procedure:
-
Column Preparation:
-
Sample Loading:
-
Load the crude Coenzyme B extract onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Elution:
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of Coenzyme B. This can be done by monitoring the absorbance at a specific wavelength (if known) or by using a specific assay, such as HPLC analysis of a small aliquot from each fraction.
-
-
Pooling and Desalting:
-
Pool the fractions containing the highest concentration of Coenzyme B.
-
The pooled fractions can be desalted and concentrated using size exclusion chromatography or dialysis.
-
Protocol 3: High-Resolution Purification by Reverse-Phase HPLC
This protocol provides a final polishing step to achieve high-purity Coenzyme B.
Materials:
-
Partially purified Coenzyme B from Protocol 2
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate vials for sample injection and fraction collection
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Sample Preparation:
-
Ensure the partially purified Coenzyme B sample is free of particulate matter by filtering it through a 0.22 µm filter.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Separate the components using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes). The optimal gradient will need to be determined empirically.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 260 nm if there are any nucleotide-like structures, though Coenzyme B itself does not have a strong chromophore).
-
Collect the peak corresponding to Coenzyme B.
-
-
Purity Assessment and Lyophilization:
-
Re-inject a small aliquot of the collected fraction to assess its purity.
-
The purified fraction can be lyophilized to obtain Coenzyme B as a stable powder.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of Coenzyme B in the final step of methanogenesis.
Caption: Role of Coenzyme B in the MCR-catalyzed reaction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of methanogenic coenzyme biosyntheses: from spectroscopy to genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of coenzymes and related compounds from methanogenic bacteria by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. purolite.com [purolite.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for In Vitro Methanogenesis Studies Using Coenzyme B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanogenesis, the biological production of methane, is the final step in the anaerobic decomposition of organic matter and is carried out by a unique group of archaea.[1] This process is of significant interest due to its role in the global carbon cycle, its contribution to greenhouse gas emissions, and its potential in biofuel production.[2][3] The terminal and rate-limiting step of all methanogenic pathways is catalyzed by the enzyme methyl-coenzyme M reductase (MCR).[4][5] This enzyme facilitates the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (CoBSH) as the electron donor, producing methane (CH₄) and a heterodisulfide of the two coenzymes (CoM-S-S-CoB).[4][5]
Coenzyme B is a unique cofactor found exclusively in methanogens, making it and the MCR enzyme prime targets for developing specific inhibitors to control methane emissions from sources like ruminant livestock.[6] In vitro studies using purified MCR and its substrates, Coenzyme M and Coenzyme B, are crucial for understanding the enzyme's catalytic mechanism, screening for inhibitors, and investigating the biochemistry of this fundamental metabolic process.[7]
Application Notes
Principle of the In Vitro Assay
The core of the in vitro methanogenesis assay is the reconstitution of the final methane-forming reaction under controlled, strictly anaerobic conditions. The reaction is catalyzed by purified MCR and involves the following stoichiometry:
CH₃-S-CoM + CoBSH → CH₄ + CoM-S-S-CoB
The activity of MCR is monitored by quantifying the production of methane from the headspace of sealed reaction vials using gas chromatography (GC). This assay allows for the precise measurement of enzyme kinetics, the evaluation of inhibitory compounds, and the study of substrate analogs.
Key Applications
-
Enzyme Kinetics and Mechanistic Studies: The assay is fundamental for determining the kinetic parameters (Kₘ, Vₘₐₓ) of MCR for its substrates, methyl-coenzyme M and coenzyme B. It also allows for the investigation of the enzyme's complex catalytic mechanism, which involves a unique nickel-containing cofactor, F₄₃₀.[4][8]
-
Inhibitor Screening: As methanogenesis contributes to greenhouse gas emissions, there is significant interest in identifying inhibitors.[9][10] The in vitro assay provides a high-throughput method to screen chemical libraries for compounds that specifically target MCR activity. Coenzyme B analogs can also be tested as potential competitive inhibitors.[11]
-
Studying Coenzyme B Analogs: The structural requirements of Coenzyme B for MCR activity can be explored by synthesizing and testing various analogs.[4] These studies can elucidate the binding interactions within the MCR active site and can lead to the design of potent inhibitors.[11]
-
Reconstitution of Methanogenesis: Using purified MCR and other necessary components, this assay represents the minimal system required to produce methane in vitro, providing a powerful tool for biochemical and biophysical studies that are not possible in whole-cell systems.[7]
Experimental Protocols
Protocol 1: Standard In Vitro Methanogenesis Assay with Purified MCR
This protocol describes the standard procedure for measuring methane production using purified MCR. All steps must be performed under strictly anaerobic conditions (e.g., inside an anaerobic chamber or using a gassing manifold with O₂-free gas).[12]
1. Materials and Reagents
-
Enzyme: Purified methyl-coenzyme M reductase (MCR) in its active Ni(I) state (MCR_red1).[5]
-
Substrates:
-
Methyl-coenzyme M (CH₃-S-CoM) sodium salt
-
Coenzyme B (CoBSH) sodium salt
-
-
Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, made anaerobic by boiling and cooling under N₂/CO₂ (80:20) or 100% N₂ gas.
-
Reducing Agent: 2 mM Ti(III) citrate (prepared by mixing titanium(III) chloride and sodium citrate under anaerobic conditions).
-
Reaction Vials: 10 mL glass serum vials with butyl rubber stoppers and aluminum crimp seals.
-
Equipment:
-
Anaerobic chamber or gassing manifold.
-
Gas-tight syringes.
-
Incubator or water bath set to the optimal temperature for the MCR source (e.g., 37-65°C).
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q).
-
2. Procedure
-
Preparation: Prepare all buffers and substrate solutions under anaerobic conditions. Purge all vials and solutions with O₂-free gas.
-
Reaction Setup: Inside an anaerobic chamber, add the following to a 10 mL serum vial:
-
880 µL of anaerobic potassium phosphate buffer.
-
10 µL of MCR enzyme solution (final concentration ~0.5-2 µM).
-
10 µL of Ti(III) citrate solution (final concentration ~20 µM).
-
-
Pre-incubation: Seal the vials and pre-incubate at the desired temperature for 5 minutes to allow the enzyme to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding the substrates via a gas-tight syringe:
-
50 µL of CH₃-S-CoM stock solution (final concentration ~1 mM).
-
50 µL of CoBSH stock solution (final concentration ~0.5 mM).
-
The final reaction volume is 1 mL.
-
-
Incubation: Incubate the vials at the optimal temperature with gentle shaking.
-
Time Points: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), take a 100 µL sample of the headspace using a gas-tight syringe.
-
Methane Quantification: Immediately inject the headspace gas sample into the GC-FID to quantify the amount of methane produced.
-
Data Analysis: Calculate the rate of methane production (µmol/min/mg of protein) by plotting the amount of methane produced over time.
Protocol 2: Screening for MCR Inhibitors
This protocol is adapted from the standard assay to test the effect of potential inhibitors on MCR activity.
1. Procedure
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Addition: Before the pre-incubation step, add the desired concentration of the test inhibitor (dissolved in an appropriate anaerobic solvent) to the reaction vial. Include a control vial with the solvent only.
-
Pre-incubation with Inhibitor: Pre-incubate the enzyme with the inhibitor for 10-15 minutes to allow for binding.
-
Reaction Initiation and Measurement: Proceed with steps 4-8 of Protocol 1.
-
Data Analysis: Compare the rate of methane production in the presence and absence of the inhibitor. Calculate the percentage of inhibition and, if applicable, the IC₅₀ value.
Data Presentation
Quantitative data from in vitro methanogenesis studies should be presented clearly for comparison.
Table 1: Kinetic Parameters of MCR for Coenzyme B
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol CH₄/min/mg) |
| Coenzyme B | 35 | 15.2 |
| CH₃-S-CoM | 250 | 14.8 |
Note: Values are hypothetical and for illustrative purposes.
Table 2: Inhibition of MCR by Bromoethanesulfonate (BES)
| Inhibitor (BES) Conc. (µM) | Methane Production Rate (µmol/min/mg) | % Inhibition |
| 0 (Control) | 15.1 | 0% |
| 10 | 10.5 | 30.5% |
| 25 | 7.6 | 49.7% |
| 50 | 4.1 | 72.8% |
| 100 | 1.5 | 90.1% |
Note: Bromoethanesulfonate is a known inhibitor of MCR.
Table 3: Activity of MCR with Coenzyme B Analogs
| Coenzyme B Analog (0.5 mM) | Relative Methane Production Rate (%) |
| Coenzyme B (Natural) | 100% |
| CoB₅SH (Pentanoyl) | 15% |
| CoB₆SH (Hexanoyl) | 65% |
| CoB₈SH (Octanoyl) | 2% (Inhibitory) |
Note: Data is illustrative, based on findings that chain length affects substrate suitability.[4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The final, methane-releasing step of methanogenesis.
Caption: Experimental workflow for the in vitro methanogenesis assay.
Caption: Logical workflow for screening potential MCR inhibitors.
References
- 1. Methanogenesis - Wikipedia [en.wikipedia.org]
- 2. The unique biochemistry of methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Purification of active methyle coenzyme M reductance from methanothermobacter marburgensis and probing for cooperation between its active sites [aaltodoc.aalto.fi]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cultivation of Methanogens | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Spectroscopic Analysis of Coenzyme B Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Coenzyme B, specifically 7-mercaptoheptanoylthreoninephosphate (CoB-SH), is a critical cofactor in the process of methanogenesis, the biological production of methane. It serves as the electron donor in the final step of this pathway, which is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). MCR, a nickel-containing enzyme, facilitates the reaction between methyl-coenzyme M (CH₃-S-CoM) and Coenzyme B, yielding methane and a heterodisulfide of the two coenzymes. Understanding the intricate interactions between Coenzyme B and MCR is fundamental for elucidating the catalytic mechanism of this environmentally significant enzyme.
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Coenzyme B interactions with its target enzyme, MCR. The methodologies described herein are essential for characterizing binding affinities, conformational changes, and the kinetics of these interactions, which are crucial for both basic research and the development of potential enzyme inhibitors.
Fluorescence Spectroscopy: Monitoring Coenzyme B Binding
Fluorescence spectroscopy is a highly sensitive technique for monitoring the binding of ligands to proteins. Changes in the intrinsic fluorescence of a protein (e.g., from tryptophan and tyrosine residues) or the fluorescence of a labeled ligand upon binding can provide quantitative information about the binding affinity. In the case of MCR, which contains a fluorescent cofactor F430, changes in its fluorescence can be monitored upon the binding of Coenzyme B.[1]
Data Presentation: Dissociation Constants
The following table summarizes the dissociation constants (Kd) for the binding of Coenzyme B (CoB₇SH) to Methyl-Coenzyme M Reductase (MCR) under different conditions, as determined by fluorescence spectroscopy.[2]
| Interacting Molecules | Condition | Dissociation Constant (Kd) [µM] | Technique |
| MCR • CoB₇SH | Binary complex | 95 ± 15 | Fluorescence Spectroscopy |
| MCR • CH₃-S-CoM + CoB₇SH | Ternary complex | 79 ± 10 | Stopped-flow kinetics |
| MCR • CoB₇SH + CH₃-S-CoM | Inhibitory complex | 56,000 ± 8,000 | Stopped-flow kinetics |
Experimental Protocol: Fluorescence Titration
This protocol describes how to determine the dissociation constant of Coenzyme B binding to MCR by monitoring the change in the intrinsic fluorescence of the MCR cofactor F430.
Materials:
-
Purified Methyl-Coenzyme M Reductase (MCR) in the active Ni(I) state (MCRred1)
-
Coenzyme B (CoB₇SH) stock solution
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Spectrofluorometer
-
Anaerobic cuvette (e.g., quartz)
-
Gas-tight syringes
Procedure:
-
Preparation: All solutions and equipment must be made anaerobic to maintain the active state of MCR. This is typically achieved by working in an anaerobic chamber or by using Schlenk line techniques.
-
Instrument Setup:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the MCR F430 cofactor. For MCRred1, the excitation maximum is at 385 nm, and the emission can be monitored at 470 nm.[1]
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
Allow the instrument's lamp to warm up for at least 30 minutes for stable readings.
-
-
Sample Preparation:
-
In an anaerobic environment, add a known concentration of MCRred1 (e.g., 30 µM) to the anaerobic cuvette containing the anaerobic buffer.[2]
-
-
Titration:
-
Record the initial fluorescence spectrum of the MCRred1 solution.
-
Using a gas-tight syringe, make sequential additions of the Coenzyme B stock solution to the MCR solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Continue the additions until no further change in fluorescence is observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
At each titration point, record the fluorescence intensity at the wavelength of maximum change (e.g., 470 nm).
-
Correct the fluorescence data for dilution by multiplying the observed intensity by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the change in fluorescence intensity (ΔF) as a function of the total Coenzyme B concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualization: Experimental Workflow for Fluorescence Titration
Caption: Workflow for determining the binding affinity of Coenzyme B to MCR using fluorescence titration.
Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling
Data Presentation: Hypothetical Thermodynamic Parameters
The following table presents hypothetical thermodynamic parameters for the interaction of Coenzyme B with MCR, illustrating the type of data obtained from an ITC experiment.
| Parameter | Hypothetical Value | Unit | Description |
| Stoichiometry (n) | 1.1 | - | Moles of Coenzyme B per mole of MCR active site |
| Association Constant (Ka) | 1.0 x 10⁵ | M⁻¹ | Affinity of Coenzyme B for MCR |
| Dissociation Constant (Kd) | 10 | µM | Inverse of the association constant |
| Enthalpy (ΔH) | -15 | kcal/mol | Heat released or absorbed upon binding |
| Entropy (ΔS) | -10 | cal/mol·K | Change in the system's disorder upon binding |
| Gibbs Free Energy (ΔG) | -6.8 | kcal/mol | Overall spontaneity of the binding reaction |
Experimental Protocol: Isothermal Titration Calorimetry
Materials:
-
Purified Methyl-Coenzyme M Reductase (MCR)
-
Coenzyme B (CoB₇SH)
-
Identical, degassed anaerobic buffer for both MCR and Coenzyme B
-
Isothermal Titration Calorimeter
-
Hamilton syringes
Procedure:
-
Preparation:
-
Ensure that both MCR and Coenzyme B are in identical, degassed anaerobic buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the MCR and Coenzyme B solutions.
-
-
Instrument Setup:
-
Set the desired experimental temperature (e.g., 25 °C).
-
Set the stirring speed and the reference power.
-
-
Sample Loading:
-
In an anaerobic environment, load the MCR solution (e.g., 20 µM) into the sample cell.
-
Load the Coenzyme B solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to account for any initial artifacts, and discard this data point during analysis.
-
Initiate a series of injections (e.g., 20-30 injections of 2 µL each) of the Coenzyme B solution into the MCR solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting Coenzyme B into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks in the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Coenzyme B to MCR.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine n, Ka, and ΔH.
-
Calculate ΔG and ΔS from the relationships: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.
-
Visualization: ITC Experimental Logic
References
Application Notes and Protocols for Isotopic Labeling of Coenzyme B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B (7-mercaptoheptanoylthreoninephosphate, HS-HTP) is a crucial coenzyme in the metabolic pathways of methanogenic archaea, where it plays an essential role in the terminal step of methane biogenesis.[1] It functions as a key electron donor in the methyl-coenzyme M reductase system, which catalyzes the formation of methane.[1] The study of methanogenesis and the enzymes involved is of significant interest for bioenergy research and understanding microbial contributions to the global carbon cycle. Isotopic labeling of Coenzyme B is a powerful technique to probe the mechanisms of these enzymatic reactions, trace metabolic fates, and serve as an internal standard for quantitative mass spectrometry-based analyses.[2]
These application notes provide detailed protocols for the isotopic labeling of Coenzyme B through both chemical synthesis and biological (in vivo) methods.
Data Presentation: Isotopic Labeling of Coenzyme B Precursors
The following table summarizes commercially available isotopically labeled precursors that can be utilized in the described protocols to generate labeled Coenzyme B. The choice of isotope will depend on the specific analytical method to be employed (e.g., mass spectrometry or NMR spectroscopy).
| Labeled Precursor | Isotope(s) | Supplier (Example) | Application | Expected Mass Shift (vs. Unlabeled Coenzyme B) |
| 7-Bromoheptanoic acid-¹³C₇ | ¹³C | Cambridge Isotope Laboratories | Chemical Synthesis | +7 |
| 7-Bromoheptanoic acid-D₁₂ | ²H (D) | CDN Isotopes | Chemical Synthesis | +12 |
| L-Threonine-¹³C₄, ¹⁵N | ¹³C, ¹⁵N | Sigma-Aldrich | Chemical & In Vivo Synthesis | +5 |
| L-Threonine-D₈ | ²H (D) | Cambridge Isotope Laboratories | Chemical & In Vivo Synthesis | +8 |
| [7,7-²H₂]-7-Mercaptoheptanoic acid | ²H (D) | (Custom Synthesis) | In Vivo Synthesis | +2 |
| DL-[3,4,4,4-²H₄]Threonine | ²H (D) | (Custom Synthesis) | In Vivo Synthesis | +4 |
Note: The availability of custom-synthesized labeled precursors may vary. Researchers should contact commercial suppliers for specific needs.
Experimental Protocols
Protocol 1: Chemical Synthesis of Isotopically Labeled Coenzyme B
This protocol is adapted from the chemical synthesis method for unlabeled Coenzyme B and incorporates the use of isotopically labeled precursors.[3][4] This approach offers precise control over the position and extent of labeling.
Workflow for Chemical Synthesis of Labeled Coenzyme B
Caption: Workflow for the chemical synthesis of isotopically labeled Coenzyme B.
Materials:
-
Isotopically labeled 7-bromoheptanoic acid (e.g., ¹³C or ²H labeled) OR isotopically labeled DL-threonine phosphate (e.g., ¹³C, ¹⁵N, or ²H labeled)
-
Thiourea
-
Ethanol
-
Benzene
-
Pentane
-
N-hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Dithiothreitol (DTT)
-
Standard laboratory glassware and reflux apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purification
Methodology:
-
Synthesis of Labeled 7,7'-dithiodiheptanoic acid (if using labeled 7-bromoheptanoic acid): a. Reflux a solution of isotopically labeled 7-bromoheptanoic acid and thiourea in ethanol. b. Cool the reaction mixture and collect the resulting precipitate. c. Purify the product by crystallization from benzene-pentane.
-
Condensation Reaction: a. Condense the labeled 7,7'-dithiodiheptanoic acid with either unlabeled or labeled DL-threonine phosphate. b. The condensation is mediated by N-hydroxysuccinimide and dicyclohexylcarbodiimide.
-
Reduction to Labeled Coenzyme B: a. Reduce the disulfide bond of the condensation product using dithiothreitol (DTT).
-
Purification: a. Purify the final isotopically labeled Coenzyme B product using high-performance liquid chromatography (HPLC).
-
Characterization: a. Confirm the identity and isotopic enrichment of the synthesized labeled Coenzyme B using mass spectrometry (to observe the expected mass shift) and NMR spectroscopy.
Protocol 2: In Vivo Biosynthesis of Isotopically Labeled Coenzyme B
This protocol is based on the biosynthetic pathway of Coenzyme B in methanogenic archaea, such as Methanococcus voltae or Methanosarcina thermophila.[5] By providing isotopically labeled precursors in the growth medium, the microorganisms will incorporate them into Coenzyme B.
Biosynthetic Pathway and Labeling Strategy for Coenzyme B
Caption: In vivo labeling strategy for Coenzyme B in methanogenic archaea.
Materials:
-
Culture of a suitable methanogenic archaeon (e.g., Methanococcus voltae or Methanosarcina thermophila)
-
Appropriate growth medium for the selected organism
-
Isotopically labeled precursor:
-
[7,7-²H₂]-7-mercaptoheptanoic acid
-
DL-[3,4,4,4-²H₄]threonine
-
-
Anaerobic cultivation equipment
-
Cell lysis reagents
-
Purification system (e.g., HPLC)
Methodology:
-
Cultivation of Methanogens: a. Grow the selected methanogenic archaea in a suitable medium under strict anaerobic conditions.
-
Introduction of Labeled Precursor: a. Supplement the growth medium with the desired isotopically labeled precursor (e.g., [7,7-²H₂]-7-mercaptoheptanoic acid or DL-[3,4,4,4-²H₄]threonine). The optimal concentration of the precursor should be determined empirically.
-
Incubation and Harvesting: a. Continue the cultivation to allow for the uptake and incorporation of the labeled precursor into Coenzyme B. b. Harvest the cells by centrifugation.
-
Extraction of Labeled Coenzyme B: a. Lyse the harvested cells to release the intracellular contents, including the labeled Coenzyme B.
-
Purification and Analysis: a. Purify the labeled Coenzyme B from the cell lysate using techniques such as HPLC. b. Analyze the purified product by mass spectrometry to confirm the incorporation of the isotopic label and to determine the labeling efficiency.[5]
Analysis of Labeled Coenzyme B
The primary methods for analyzing isotopically labeled Coenzyme B are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: MS is used to confirm the incorporation of the isotope by detecting the corresponding mass shift in the molecular ion of Coenzyme B. Tandem MS (MS/MS) can be used to fragment the molecule and localize the position of the label.[6]
-
NMR Spectroscopy: NMR is particularly useful for determining the precise location of isotopes such as ¹³C and ¹⁵N within the molecule.
Quantitative Data Summary for Mass Spectrometry Analysis
| Isotopic Label | Precursor Fragment | Expected Mass Shift in Coenzyme B (Da) |
| ¹³C | 7-Bromoheptanoic acid-¹³C₇ | +7 |
| ²H (D) | 7-Bromoheptanoic acid-D₁₂ | +12 |
| ¹³C, ¹⁵N | L-Threonine-¹³C₄, ¹⁵N | +5 |
| ²H (D) | L-Threonine-D₈ | +8 |
| ²H (D) | [7,7-²H₂]-7-Mercaptoheptanoic acid | +2 |
| ²H (D) | DL-[3,4,4,4-²H₄]Threonine | +4 |
Conclusion
The protocols outlined in these application notes provide robust methods for the preparation of isotopically labeled Coenzyme B. The choice between chemical synthesis and in vivo biosynthesis will depend on the desired labeling pattern, the availability of labeled precursors, and the specific research application. These labeled analogs of Coenzyme B are invaluable tools for detailed mechanistic studies of methanogenesis and for the development of quantitative assays for this important coenzyme.
References
- 1. Coenzyme B - Wikipedia [en.wikipedia.org]
- 2. Coenzyme biosynthesis in response to precursor availability reveals incorporation of β-alanine from pantothenate in prototrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mass Spectrometry in Structural Studies of Flavin-Based Electron Bifurcating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coenzyme B₁₂ (Adenosylcobalamin and Methylcobalamin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme B₁₂, in its biologically active forms, primarily Adenosylcobalamin (AdoCbl) and Methylcobalamin (MeCbl), plays a crucial role as a cofactor for key enzymatic reactions in cellular metabolism. Adenosylcobalamin is essential for the mitochondrial enzyme methylmalonyl-CoA mutase, while Methylcobalamin is a cofactor for methionine synthase in the cytoplasm.[1] Due to their complex and sensitive nature, particularly their high sensitivity to light, proper handling and storage are paramount to ensure their integrity and activity in research and pharmaceutical applications.[2][3] These application notes provide detailed protocols and guidelines for the handling, storage, and analysis of Coenzyme B₁₂.
Handling and Storage Conditions
Proper handling and storage are critical to prevent the degradation of Adenosylcobalamin and Methylcobalamin. The primary environmental factor causing degradation is light.[4]
General Handling Precautions
-
Light Protection: All procedures involving Coenzyme B₁₂ should be performed under subdued lighting. The use of a red light source is recommended, as the cobalamin core is less sensitive to longer wavelengths.[2] All containers, including vials, tubes, and flasks, should be amber-colored or wrapped in aluminum foil to block light.
-
Personal Protective Equipment: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Inert Atmosphere: For long-term storage of solutions, particularly aqueous ones, purging the solvent with an inert gas like nitrogen or argon can help prevent oxidation.[5]
Storage Conditions
The appropriate storage conditions for Coenzyme B₁₂ depend on its form (solid or in solution) and the intended duration of storage.
Table 1: Recommended Storage Conditions for Coenzyme B₁₂
| Form | Compound | Temperature | Duration | Conditions | Citations |
| Solid (Powder) | Adenosylcobalamin | -20°C | ≥ 4 years | Keep in a dry, dark place. | [5] |
| Methylcobalamin | Room Temperature (20-25°C) | Long-term | Store in a cool, dry place, protected from light. | [4] | |
| In Solvent | Adenosylcobalamin | -80°C | Up to 1 year | In an appropriate solvent (e.g., DMSO), aliquoted to avoid freeze-thaw. | [6] |
| -20°C | Up to 1 month | In an appropriate solvent, protected from light. | [7] | ||
| Methylcobalamin | -20°C | Not specified | In solution, protected from light. | [2] | |
| Aqueous Solution | Adenosylcobalamin | 2-8°C | ≤ 1 day | Not recommended for long-term storage due to instability. | [5] |
| Methylcobalamin | Room Temperature | ≥ 181 days | In amber vials for injection, protected from light. | [4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of Coenzyme B₁₂ for in vitro studies. All steps must be performed under light-protected conditions.
Materials:
-
Adenosylcobalamin or Methylcobalamin powder (high purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or sterile water (for immediate use)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of Workspace: Ensure the workspace is protected from light. Use a laminar flow hood for sterile preparations.
-
Weighing: Accurately weigh the desired amount of Coenzyme B₁₂ powder using a calibrated balance.
-
Dissolution:
-
For DMSO Stock: Transfer the weighed powder to a sterile, light-protected vial. Add the required volume of sterile DMSO to achieve the desired concentration (e.g., 10 mg/mL). Gently swirl or vortex at a low setting until the powder is completely dissolved.[2]
-
For Aqueous Stock (for immediate use): Dissolve the powder in sterile, buffered water (e.g., PBS, pH 7.2). Note that the solubility of Adenosylcobalamin in PBS is approximately 0.5 mg/mL.[5] Sonication can be used to aid dissolution.[6]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 1 year for Adenosylcobalamin in DMSO).[6]
Protocol 2: Stability Testing (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of Coenzyme B₁₂ under various stress conditions.
Materials:
-
Coenzyme B₁₂ stock solution
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC-MS/MS system
-
Amber HPLC vials
Procedure:
-
Sample Preparation: Prepare solutions of Coenzyme B₁₂ (e.g., 100 µg/mL) in different media: acidic (0.1 N HCl), neutral (water or PBS), and basic (0.1 N NaOH). For oxidative stress, prepare a solution in 3% hydrogen peroxide.
-
Stress Conditions:
-
Thermal Degradation: Place samples in temperature-controlled chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).[8]
-
Photodegradation: Expose samples to light in a photostability chamber according to ICH guidelines.
-
pH-Dependent Degradation: Store samples at room temperature in the different pH buffers.
-
-
Time Points: Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the molecule under the tested conditions.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-MS/MS method (see Protocol 3) to quantify the remaining parent compound and identify major degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point for each condition. Determine the degradation kinetics.
Protocol 3: Quantification by HPLC-MS/MS
This protocol provides a general method for the quantification of Adenosylcobalamin and Methylcobalamin. Method optimization and validation are required for specific applications.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Triple quadrupole mass spectrometer
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation:
-
From Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol/water), sonicate, and filter through a 0.45 µm filter.[3]
-
From Biological Matrices (e.g., Plasma): Perform protein precipitation by adding cold methanol containing an internal standard (e.g., stable isotope-labeled cobalamin). Vortex, then centrifuge to pellet the proteins. Transfer the supernatant for analysis.[3]
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol with 0.1% Formic Acid).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations. Quantify the samples based on the peak area ratio of the analyte to the internal standard.
Visualization of Pathways and Workflows
Metabolic Pathway of Adenosylcobalamin
Adenosylcobalamin is a critical cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a key step in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine).[9] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle.[10]
Caption: Adenosylcobalamin as a cofactor for methylmalonyl-CoA mutase.
Experimental Workflow for Stability Testing
A systematic workflow is essential for conducting reliable stability studies of Coenzyme B₁₂.
Caption: Workflow for a forced degradation stability study of Coenzyme B₁₂.
General Handling and Preparation Workflow
This diagram illustrates the critical steps for the proper handling and preparation of Coenzyme B₁₂ for experimental use.
Caption: General workflow for handling and preparing Coenzyme B₁₂ solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Adenosylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Purity Coenzyme B Vitamins: A Guide for Researchers and Drug Development Professionals
Introduction: The biologically active forms of B vitamins, known as coenzymes, are pivotal players in a vast array of cellular processes critical for life. Unlike their vitamin precursors, these coenzymated forms are readily available for enzymatic reactions, bypassing the need for metabolic conversion within the cell. For researchers, scientists, and drug development professionals, access to high-purity coenzymated B vitamins is essential for accurate and reproducible experimental outcomes. This document provides a detailed overview of commercially available high-purity coenzymated B vitamins, their applications in research, and protocols for their use.
Commercial Suppliers of High-Purity Coenzymated B Vitamins
The following tables summarize commercial suppliers offering high-purity coenzymated B vitamins suitable for research and pharmaceutical development. Purity levels and available formats are key considerations for experimental design.
Table 1: Suppliers of High-Purity Pyridoxal-5-Phosphate (P5P), Riboflavin-5-Phosphate, and L-5-Methyltetrahydrofolate (L-5-MTHF)
| Coenzyme | Supplier | Purity | Available Formats |
| Pyridoxal-5-Phosphate (P5P) | PapChem Lifesciences | ≥99% (HPLC) | Powder |
| Santa Cruz Biotechnology | ≥98% | Powder | |
| Thermo Scientific Chemicals | ≥98.5% (HPLC) | Powder | |
| Vivion | High-quality | Powder (bulk) | |
| Riboflavin-5-Phosphate | CarboMer, Inc. | USP Grade | Powder |
| Across Biotech | USP/BP/EP Grade | Powder | |
| Biosynth | --- | Powder | |
| Thermo Fisher Scientific | ≥73.0% to ≤79.0% | Powder | |
| L-5-Methyltetrahydrofolate (L-5-MTHF) | Methyl-Life® | 99.9% | Powder (Magnafolate® PRO) |
| Prescribed For Life | Pure | Powder | |
| Seeking Health | High-quality | Capsules |
Table 2: Suppliers of High-Purity Adenosylcobalamin, Methylcobalamin, Thiamine Pyrophosphate, and Pantethine
| Coenzyme | Supplier | Purity | Available Formats |
| Adenosylcobalamin | MedchemExpress | Research Grade | Powder |
| Suzhou-Chem | 98.0% - 102.0% | Powder | |
| Vita Actives | High-quality | Powder | |
| Naturallifeworth | USP/BP/JP Grade | Powder | |
| TargetMol | Research Grade | Powder | |
| Methylcobalamin | Xcel Peptides | ≥98% | Solution |
| Biogenic Foods | 100% Pure | Powder | |
| Sigma-Aldrich | --- | Powder | |
| HVY Research | ≥98% | Solution | |
| eBay (various) | 99.8% | Powder | |
| Thiamine Pyrophosphate | Vita Actives | High-quality | Powder |
| Sigma-Aldrich | ≥95% | Powder | |
| Metabolics | High-quality | Liquid | |
| Pantethine | AdooQ® | >99% (HPLC) | Powder |
| Wuxi Cima Science Co., Ltd | High-quality | Powder, Liquid | |
| MedchemExpress | 99.91% | Powder | |
| Biosynth | --- | --- | |
| Xi'an Gaoyuan Bio-Chem Co.,Ltd. | 50% powder; 80% liquid | Powder, Liquid |
Application Notes and Protocols
The following sections provide detailed application notes and experimental protocols for the use of high-purity coenzymated B vitamins in various research contexts.
Pyridoxal-5-Phosphate (P5P)
Application Note: Pyridoxal-5-Phosphate is the active form of vitamin B6 and a critical coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] Its applications in research and drug development are extensive, including the study of enzyme kinetics, neurotransmitter synthesis, and as a potential therapeutic agent.[3][4] For instance, P5P-dependent enzymes like DOPA decarboxylase and GABA aminotransferase are established drug targets.[3] Recent studies have also explored its role in signaling pathways such as the H2S/AKT/GSK3β axis in the context of age-related metabolic imbalances.[5]
Experimental Protocol: Spectrophotometric Assay of P5P-Dependent Aminotransferase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of an aminotransferase, such as aspartate aminotransferase (AST), using P5P. The assay couples the production of an α-keto acid to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
High-purity Pyridoxal-5-Phosphate (P5P)
-
Purified aminotransferase or cell lysate containing the enzyme
-
L-Aspartic acid
-
α-Ketoglutarate
-
Malate dehydrogenase (coupling enzyme)
-
NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the reaction buffer. The final concentrations in the reaction mixture should be optimized for the specific enzyme being studied.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, L-aspartic acid, NADH, and malate dehydrogenase.
-
Enzyme and P5P Addition: Add the enzyme sample and varying concentrations of P5P to the wells. Include a control with no P5P to determine the apoenzyme activity.
-
Reaction Initiation: Start the reaction by adding α-ketoglutarate to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation (decrease in absorbance per minute). The aminotransferase activity is proportional to this rate. Plot the enzyme activity against the P5P concentration to determine the Km for the coenzyme.
Signaling Pathway: P5P in Neurotransmitter Synthesis
P5P is essential for the synthesis of several key neurotransmitters, including serotonin, dopamine, and GABA.[4] The following diagram illustrates the role of P5P-dependent aromatic L-amino acid decarboxylase (AADC) in the final step of serotonin and dopamine synthesis.
Riboflavin-5-Phosphate (Flavin Mononucleotide - FMN) and Flavin Adenine Dinucleotide (FAD)
Application Note: FMN and FAD are the coenzyme forms of vitamin B2 (riboflavin) and are crucial for a multitude of redox reactions in metabolism. They function as prosthetic groups in flavoproteins, which are involved in the electron transport chain, fatty acid oxidation, and the Krebs cycle.[6][7] In research, high-purity FMN and FAD are used to reconstitute apo-flavoproteins and to study their enzymatic activity.
Experimental Protocol: Reconstitution of an Apo-Flavoprotein and Activity Assay
This protocol describes the reconstitution of an apo-flavoprotein with FAD and subsequent measurement of its activity.
Materials:
-
High-purity FAD
-
Purified apo-flavoprotein
-
Substrate for the flavoprotein
-
Reaction Buffer (specific to the enzyme)
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Apoenzyme Preparation: Prepare the apo-flavoprotein by removing the endogenous FAD, often through methods involving dialysis against a high-salt buffer containing a displacing agent.
-
Reconstitution: Incubate the apo-flavoprotein with a molar excess of FAD in the reaction buffer at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow for binding.
-
Removal of Unbound FAD: Remove the excess, unbound FAD by dialysis or gel filtration.
-
Activity Assay: Measure the enzymatic activity of the reconstituted holoenzyme by monitoring the conversion of the substrate to product using a suitable assay method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Compare the activity of the reconstituted enzyme to the native holoenzyme to determine the efficiency of reconstitution.
Signaling Pathway: FAD and FMN in the Electron Transport Chain
FMN is a key component of Complex I, and FAD is a component of Complex II of the mitochondrial electron transport chain, where they accept and donate electrons.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. stackoverflow.com [stackoverflow.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. HPLC Separation of 2-HEP and 2-HPP in the Presence of Methylcobalamin and Amino Acids | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Coenzyme B₁₂ (Adenosylcobalamin) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the purification of Coenzyme B₁₂ (Adenosylcobalamin). The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of obtaining high-purity Coenzyme B₁₂.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Low Yield and Recovery
Question: My overall yield of Adenosylcobalamin is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common challenge in the multi-step purification of Adenosylcobalamin. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Photodegradation: Adenosylcobalamin is extremely sensitive to light. Exposure to light, especially UV and blue light, will cause the cleavage of the cobalt-carbon bond, converting the active coenzyme into inactive forms like hydroxocobalamin.[1][2]
-
Solution: Conduct all purification steps under red light (wavelength > 600 nm) or in complete darkness. Wrap all glassware and chromatography columns in aluminum foil. Use amber-colored vials for sample storage.
-
-
Suboptimal Extraction from Biomass: Inefficient cell lysis can leave a significant amount of product trapped within the microbial cells.
-
Inefficient Chromatography: Poor binding or elution during column chromatography steps can lead to significant product loss.
-
Solution:
-
Resin Choice: Select resins with high selectivity and capacity for cobalamins. A common sequence involves cation exchange, followed by macroporous adsorption and anion exchange chromatography.[5][6]
-
Binding Conditions: Ensure the pH and ionic strength of your sample are optimized for binding to the selected resin. For cation exchange, a slightly acidic pH (e.g., 4.5-6.0) is often used.[5][7]
-
Elution Conditions: Develop a gradient or step-elution protocol that effectively separates Adenosylcobalamin from impurities. Elution from macroporous resins is often achieved with aqueous acetone or ethanol solutions.[5][7]
-
-
-
Losses during Crystallization: The final crystallization step is critical for achieving high purity, but can also be a source of yield loss if not optimized.
-
Solution: Use a cosolvent-antisolvent recrystallization method. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like a water-acetone mixture) and then slowly add an anti-solvent (like isopropanol or acetone) to induce crystallization.[8][9] Avoid rapid precipitation, which can trap impurities and reduce yield.
-
Troubleshooting Low Yield Workflow
Caption: Troubleshooting workflow for low Adenosylcobalamin yield.
Category 2: Purity Issues and Impurity Identification
Question: My purified Adenosylcobalamin shows extra peaks on the HPLC chromatogram. What are these impurities and how can I remove them?
Answer: Impurities in Adenosylcobalamin preparations can originate from the fermentation broth, degradation of the product, or side reactions during purification. Common impurities include:
-
Hydroxocobalamin: This is the most common degradation product, formed by the photolysis of Adenosylcobalamin.[1] It often elutes close to Adenosylcobalamin on reverse-phase HPLC.
-
Identification: Can be identified by HPLC-MS, as it has a lower molecular weight than Adenosylcobalamin due to the replacement of the adenosyl group with a hydroxyl group.
-
Removal: Strict light protection is the best prevention. If present, it can be challenging to separate by standard chromatography. High-resolution chromatography or reprocessing may be necessary.
-
-
Other Cobalamin Analogs: Fermentation can produce various cobalamin analogs that are structurally similar to Adenosylcobalamin.
-
Process-Related Impurities: These can include residual solvents, reagents, or by-products from the purification process.
-
Identification: Can often be identified by comparing the chromatogram to a blank run (without sample) and by using techniques like GC-MS for volatile impurities.
-
Removal: Ensure proper column washing and equilibration between runs. Use high-purity solvents and reagents.
-
HPLC Troubleshooting for Purity Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | - Interaction with active silanols on the column.- Column overload.- Incompatible sample solvent. | - Use a high-purity, end-capped C18 column.- Reduce the amount of sample injected.- Dissolve the sample in the mobile phase. |
| Split Peaks | - Column void or contamination at the inlet.- Sample solvent incompatible with the mobile phase. | - Reverse and flush the column. If the problem persists, replace the column.- Ensure the sample solvent is miscible with the mobile phase. |
| Shifting Retention Times | - Change in mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if retention times continue to drift. |
| Ghost Peaks | - Contamination in the HPLC system.- Late eluting compounds from a previous injection. | - Flush the system with a strong solvent (e.g., isopropanol).- Run a blank gradient to wash the column between samples. |
Question: How can I confirm the identity and purity of my final Adenosylcobalamin product?
Answer: A combination of analytical techniques is recommended for comprehensive characterization:
-
HPLC-UV/Vis: Use a C18 column with a gradient of an aqueous buffer (e.g., acetate buffer pH 4.5-6.0) and a polar organic solvent (e.g., methanol or acetonitrile).[11] Adenosylcobalamin has a characteristic UV/Vis spectrum with absorption maxima around 260, 375, and 525 nm. Purity can be estimated by the relative area of the main peak.
-
LC-MS/MS: This is a powerful tool for confirming the molecular weight of Adenosylcobalamin and identifying impurities. The fragmentation pattern can provide structural information about any co-eluting species.[5][10]
-
UV/Vis Spectrophotometry: A full spectrum scan of the purified product can confirm the characteristic absorbance peaks and help to rule out the presence of significant chromophoric impurities.
Category 3: Stability and Storage
Question: How should I store my purified Adenosylcobalamin to prevent degradation?
Answer: Adenosylcobalamin is sensitive to light, temperature, and pH. Proper storage is crucial for maintaining its integrity.
-
Light: Store in a light-proof container, such as an amber vial, and keep it in the dark.
-
Temperature: For long-term storage, it is recommended to store it at -20°C or -80°C.[12]
-
pH: Adenosylcobalamin is most stable in a slightly acidic to neutral pH range (pH 4-7). Avoid strongly acidic or alkaline conditions.
-
Form: For long-term storage, it is best to store it as a lyophilized powder. If in solution, use a buffered aqueous solution and protect it from light.
Adenosylcobalamin Degradation Pathway
Caption: Simplified photodegradation pathway of Adenosylcobalamin.
Experimental Protocols
This section provides detailed methodologies for key experiments in Coenzyme B₁₂ purification, based on common laboratory practices and published procedures.
Protocol 1: General Purification Workflow from Fermentation Broth
This protocol outlines a typical multi-step process for purifying Adenosylcobalamin from a microbial fermentation broth.[5][6]
1. Pre-treatment of Fermentation Broth: a. Separate the biomass from the fermentation broth by centrifugation. b. Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0). c. Lyse the cells to release the intracellular Adenosylcobalamin. A common method is heat treatment at 80-120°C for 20-40 minutes at a pH of 6.5-8.5.[3] d. Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude Adenosylcobalamin.
2. Cation Exchange Chromatography: a. Adjust the pH of the supernatant to 4.5-6.0 with an acid (e.g., hydrochloric acid). b. Load the pH-adjusted supernatant onto a cation exchange column (e.g., a strong cation exchanger) that has been equilibrated with a buffer of the same pH. c. Wash the column with the equilibration buffer to remove unbound impurities. d. Elute the bound cobalamins with a buffer containing a high salt concentration or with a weak base (e.g., 5-8% ammonia solution).[5]
3. Macroporous Resin Adsorption Chromatography: a. Load the eluate from the cation exchange step onto a macroporous adsorption resin column (e.g., Amberlite™ XAD series). b. Wash the column with water to remove salts and polar impurities. c. Elute the Adenosylcobalamin with an aqueous acetone or ethanol solution (e.g., 50-70% acetone in water).
4. Anion Exchange Chromatography (Polishing Step): a. Evaporate the acetone/ethanol from the eluate from the macroporous resin step. b. Load the concentrated aqueous solution onto an anion exchange column. This step helps to remove remaining pigments and other anionic impurities. c. Collect the flow-through, which contains the purified Adenosylcobalamin.
5. Final Crystallization: a. Concentrate the purified Adenosylcobalamin solution. b. Adjust the pH to 4.5-6.0 with acetic acid. c. Induce crystallization by adding an anti-solvent like acetone or isopropanol. d. Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum in the dark.
Purification Workflow Diagram
Caption: General workflow for Adenosylcobalamin purification.
Data Presentation
This section provides a summary of quantitative data relevant to Coenzyme B₁₂ purification.
Table 1: Typical Recovery Rates in Coenzyme B₁₂ Purification
| Purification Step | Typical Recovery Rate (%) | Key Considerations |
| Cell Lysis & Extraction | 80 - 95 | Efficiency depends on the microbial strain and lysis method. |
| Cation Exchange Chromatography | 75 - 90 | Optimize pH and salt concentration for binding and elution. |
| Macroporous Resin Adsorption | 85 - 98 | Resin selection and solvent gradient are critical. |
| Crystallization | 70 - 90 | Controlled cooling and solvent/anti-solvent ratio are key. |
| Overall Yield | 40 - 70 | Highly dependent on the optimization of each step. |
Note: These are estimated recovery rates and can vary significantly based on the specific process and scale.
Table 2: HPLC Parameters for Adenosylcobalamin Analysis
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 4.5) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 10-90% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 260 nm, 375 nm, or 525 nm |
| Injection Volume | 10 - 50 µL |
This technical support center provides a comprehensive guide to common issues in Coenzyme B₁₂ purification. For further assistance, please consult the cited literature or contact a technical specialist.
References
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. Evaluation of cell disruption methods for protein and coenzyme Q10 quantification in purple non-sulfur bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102321137B - Preparation method of adenosylcobalamin - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of Pretreatment Method for Analysis of Vitamin B12 in Cereal Infant Formula using Immunoaffinity Chromatography and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107236012B - A kind of adenosylcobalamin crystal form and its preparation method and application - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"stability and degradation of Coenzyme B solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Coenzyme B12 solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Coenzyme B12 solutions?
A1: Coenzyme B12 (cobalamin) solutions are sensitive to several factors that can lead to degradation. The most significant are:
-
Light Exposure: All forms of cobalamin are light-sensitive (photolabile).[1] Exposure to UVA and even artificial light can cause rapid degradation.[1][2] The biologically active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl), are particularly unstable and can convert to hydroxocobalamin (OHCbl) within seconds of UVA exposure.[1]
-
Temperature: Elevated temperatures accelerate the degradation of Coenzyme B12 in aqueous solutions.[3][4] While stable in solid form at high temperatures for short periods, solutions will degrade more rapidly as the temperature increases.[3]
-
pH: The stability of Coenzyme B12 is pH-dependent. The optimal pH for stability is generally in the range of 4.0 to 6.5.[5][6] Degradation rates increase in highly acidic or alkaline conditions.[7][8]
-
Presence of Other Agents: Reducing agents, such as ascorbic acid (Vitamin C), and the decomposition products of other B vitamins like thiamine (B1) and nicotinamide can destroy Coenzyme B12 activity.[3][9][10]
Q2: Which form of Coenzyme B12 is the most stable in solution?
A2: There are some inconsistencies in the literature, but generally, hydroxocobalamin (OHCbl) is considered the most stable form upon exposure to UVA light at physiological pH.[1][2] Cyanocobalamin (CNCbl) is also noted for its relative stability, particularly in comparison to the biologically active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl).[2][3] CNCbl is often used in supplements due to its enhanced stability.[11]
Q3: How should I properly store my Coenzyme B12 solutions?
A3: To ensure the stability of your Coenzyme B12 solutions, follow these storage guidelines:
-
Protect from Light: Always store solutions in light-protected containers, such as amber vials, and keep them in the dark.[12][13]
-
Control Temperature: For most forms, refrigeration at 2-8°C is recommended for long-term stability.[3][14][15] Some forms, like AdoCbl and MeCbl, may even require storage at -20°C in their solid form.[3] For short periods, controlled room temperature (15-30°C) may be acceptable for certain formulations like cyanocobalamin, but always refer to the manufacturer's instructions.[13][15]
-
Maintain Optimal pH: If preparing your own solutions, buffer them to a pH between 4.0 and 6.5 for maximum stability.[6]
-
Avoid Contaminants: Be mindful of other components in your solution, as substances like ascorbic acid can cause significant degradation.[3]
Q4: I've noticed a color change in my Coenzyme B12 solution. What does this indicate?
A4: A color change, often from pink/red to yellow or colorless, is a visual indicator of Coenzyme B12 degradation.[7][12] This is typically due to the conversion of the primary cobalamin form to a degradation product, such as hydroxocobalamin (B12b) or aquocobalamin (B12a), or even further degradation involving the cleavage of the corrin ring.[2][7]
Troubleshooting Guides
Issue 1: Rapid loss of Coenzyme B12 activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Work under subdued light conditions. 2. Use amber or opaque containers for all solutions. 3. Wrap containers in aluminum foil for extra protection.[13] |
| Thermal Degradation | 1. Store stock solutions and working solutions at the recommended temperature (typically 2-8°C).[14] 2. Avoid repeated freeze-thaw cycles. 3. For heat-sensitive experiments, prepare fresh solutions immediately before use. |
| Incorrect pH | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 4.0-6.5 using an appropriate buffer system.[5][6] |
| Incompatible Reagents | 1. Review all components in your solution. 2. Avoid co-formulating with strong reducing agents like ascorbic acid, or with high concentrations of other B vitamins if possible.[3][16] 3. If their presence is necessary, consider using a stabilizing agent or preparing the Coenzyme B12 solution separately and adding it at the last minute. |
Issue 2: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting Steps |
| Variable Storage Conditions | 1. Standardize your storage protocol for all batches, including temperature, light exposure, and container type.[13] 2. Keep a log of solution preparation dates and storage conditions. |
| Degradation of Stock Solution | 1. Prepare fresh stock solutions more frequently. 2. Periodically check the concentration of your stock solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry). |
| Contamination of Solution | 1. Use sterile techniques when preparing and handling solutions to prevent microbial contamination. 2. Ensure all glassware is thoroughly cleaned and free of residual chemicals. |
Data on Coenzyme B12 Stability
Table 1: Effect of Temperature on Cyanocobalamin (CNCbl) Half-Life in Aqueous Solution
| pH | Temperature | Half-Life |
| 2 | 4°C | 63 days |
| 2 | 37°C | 8 days |
| 6 | 4°C | 231 days |
| 6 | 37°C | 116 days |
Data synthesized from Bajaj and Singhal as cited in[3].
Table 2: Photodegradation of Different Cobalamins in Aqueous Solution (pH 7.4) under UVA Exposure
| Cobalamin Form | % Degradation (after 60 min UV exposure) | Relative Stability |
| Methylcobalamin (MeCbl) | 39% | Least Stable |
| Hydroxocobalamin (OHCbl) | 28% | More Stable |
| Cyanocobalamin (CNCbl) | 4% | Most Stable |
Data from Hadinata Lie et al. as cited in[3]. Note: Other studies suggest OHCbl is the most stable under UVA.[1][2]
Table 3: Effect of Ascorbic Acid (AH2) on Cobalamin Degradation (t1/2 in hours)
| Cobalamin Form | Half-Life (t1/2) in the presence of 0.25 x 10-3 M AH2 |
| Cyanocobalamin (B12) | 13.7 to 137.5 hours (pH range 1.0-8.0) |
| Hydroxocobalamin (B12b) | 2.5 to 87.5 hours (pH range 1.0-8.0) |
Data from a kinetic study on the effect of ascorbic acid.[9][12]
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Cyanocobalamin Degradation
This method can be used to monitor the degradation of cyanocobalamin (B12) to hydroxocobalamin (B12b).
-
Materials:
-
Cyanocobalamin solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10-mm path length)
-
Appropriate buffers for pH control
-
-
Methodology:
-
Prepare a solution of cyanocobalamin at a known concentration in the desired buffer.
-
Measure the initial absorbance spectrum of the solution. Cyanocobalamin has absorbance maxima at approximately 361 nm and 550 nm, while hydroxocobalamin has maxima at approximately 351 nm and 525 nm.[12]
-
Expose the solution to the degradation condition being tested (e.g., specific light source, temperature).
-
At regular time intervals, take an aliquot of the solution and record its full absorbance spectrum.
-
Monitor the decrease in absorbance at 550 nm (for B12) and the increase in absorbance at 525 nm (for B12b).[7]
-
The concentrations of both B12 and B12b in the mixture can be calculated using a two-component spectrophotometric method.[7][12]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Vitamin B12 Quantification
HPLC is a more specific and sensitive method for separating and quantifying different forms of cobalamin and their degradation products.
-
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol or acetonitrile and a buffered aqueous solution)
-
Vitamin B12 standards (CNCbl, OHCbl, MeCbl, AdoCbl)
-
Sample solutions
-
-
Methodology:
-
Develop an HPLC method by selecting an appropriate column and mobile phase to achieve separation of the different cobalamin forms.[17]
-
Prepare a series of standard solutions of the pure cobalamins of interest and generate a calibration curve by plotting peak area against concentration.
-
Prepare your experimental samples. This may involve extraction from a complex matrix, which often includes steps to release B12 from proteins.[18] For total B12 analysis, a cyanide solution is often added to convert all forms to the more stable cyanocobalamin.[18][19]
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks in your sample chromatograms by comparing their retention times to those of the standards.
-
Quantify the amount of each cobalamin in your samples using the calibration curves. The detector is typically set to monitor wavelengths around 361 nm.[17]
-
Visualizations
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of vitamin B12 with the protection of whey proteins and their effects on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. droracle.ai [droracle.ai]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. colaz.co.uk [colaz.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Methyl-Coenzyme M Reductase (MCR) Assay
Welcome to the technical support center for the Methyl-Coenzyme M Reductase (MCR) assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific failures you might encounter with your MCR assay.
Problem: No or Significantly Low MCR Activity
Question: My assay shows little to no methane production. What are the likely causes and how can I fix this?
Answer: This is a common and often multifaceted problem. The primary suspect is the inactive state of the MCR enzyme. Here are the potential causes and corresponding solutions:
Potential Cause 1: Inactive MCR Enzyme (Ni(II) State) The catalytic nickel cofactor (F430) in MCR must be in the reduced Ni(I) state (MCRred1) for the enzyme to be active.[1][2][3][4][5] Purification procedures and exposure to even trace amounts of oxygen can lead to the inactive Ni(II) state.[3][6]
Solutions:
-
Verify Anaerobic Conditions: Ensure all buffers, reagents, and labware are strictly anaerobic. Use an anaerobic chamber or glove box for all manipulations.
-
In Vivo Activation: Before cell harvesting, activate MCR in vivo. Purging cell cultures with 100% H₂ or CO is an effective method.[1][4][7] CO-dependent activation can be significantly faster and more efficient than H₂ activation.[1][4]
-
In Vitro Activation: For purified enzyme, in vitro activation can be attempted, although it is challenging.[1] This often requires specific protein components, such as A2 and A3a in Methanothermobacter thermoautotrophicus, along with a strong reductant like Ti(III) citrate.[2][8] Note that these components may not be sufficient for MCR from other species.[8]
Potential Cause 2: Inefficient Reductant The reductant in the assay, typically Ti(III) citrate, is crucial for maintaining the active MCRred1 state and for the reductive activation of some inactive forms like MCRox1.[1]
Solutions:
-
Freshly Prepare Reductant: Ti(III) citrate is oxygen-sensitive and should be prepared fresh for each experiment.
-
Optimize Concentration: Ensure the final concentration of Ti(III) citrate is sufficient. Standard protocols often use concentrations around 20 mM.[1][9]
Potential Cause 3: Sub-optimal Assay Conditions Temperature and pH can significantly impact enzyme activity and the activation process.
Solutions:
-
Optimize Temperature: While the MCR assay is often performed at the optimal growth temperature of the source organism (e.g., 60-65°C for Methanothermobacter species), the activation step itself may have a different temperature optimum, for instance, around 30°C for H₂- and CO-dependent activation.[1][2]
-
Verify pH: Ensure the buffer pH is optimal for the enzyme, typically around 7.2-7.6.[1][10]
Potential Cause 4: Product Inhibition The accumulation of the heterodisulfide product (CoM-S-S-CoB or HDS) can inhibit the MCR activation process.[2][5]
Solutions:
-
Isolate Activation from Assay: If possible, perform the activation step under non-turnover conditions (i.e., in the absence of one of the substrates) before initiating the reaction.[2]
-
Component Regeneration System: Ensure your assay includes a system to regenerate the substrates from the heterodisulfide product, such as the inclusion of cobalamin.[9]
Problem: High Background Signal or Non-Enzymatic Methane Formation
Question: I am detecting a methane signal in my negative controls (no enzyme). What could be causing this?
Answer: A high background signal can obscure your results and is typically due to contamination or non-enzymatic side reactions.
Potential Cause 1: Contamination Contamination of reagents or labware with methanogenic organisms or previously amplified methane can lead to false positives.
Solutions:
-
Sterile Technique: Use sterile, disposable labware whenever possible.
-
Reagent Blanks: Run controls with all assay components except the enzyme to check for reagent contamination.
Potential Cause 2: Non-Enzymatic Reactions Under certain conditions, the strong reductants used in the assay could potentially lead to non-enzymatic methane formation, although this is less common.
Solutions:
-
Proper Controls: Always run a "no enzyme" control and a "no substrate" control to quantify any background signal.
-
Subtract Background: Subtract the average signal from your negative controls from your experimental samples.
Problem: Inconsistent Results Between Replicates
Question: My replicate assays show high variability. What are the common sources of this inconsistency?
Answer: High variability often points to issues with pipetting accuracy, inconsistent assay conditions, or heterogeneity in the enzyme preparation.
Potential Cause 1: Pipetting Errors Inaccurate pipetting of small volumes of concentrated reagents, especially the enzyme or substrates, can lead to significant variability.
Solutions:
-
Use Calibrated Pipettes: Regularly calibrate your pipettes.
-
Prepare a Master Mix: For multiple replicates, prepare a master mix of all common reagents to minimize pipetting errors between individual tubes.
Potential Cause 2: Inconsistent Temperature If assays are not initiated simultaneously or if there is a temperature gradient across the heating block, reaction rates can differ.
Solutions:
-
Simultaneous Start: Start all reactions at the same time, for example, by adding the final reagent (often the enzyme) to all tubes quickly.
-
Uniform Heating: Ensure your incubation system provides uniform heating to all samples.
Potential Cause 3: Heterogeneous Enzyme Sample If your purified enzyme preparation is not fully solubilized or contains aggregates, the amount of active enzyme added to each replicate may vary.
Solutions:
-
Gently Mix Enzyme Stock: Before taking an aliquot, gently mix the enzyme stock solution. Avoid vigorous vortexing which could denature the protein.
-
Centrifuge and Use Supernatant: Briefly centrifuge the enzyme stock to pellet any aggregates and use the supernatant for your assay.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a standard MCR assay?
A1: A typical MCR assay mixture contains a buffer (e.g., Tris-HCl or MOPS), the substrates methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB), a strong reducing agent like Ti(III) citrate, and a system for regenerating coenzyme B, which often includes aquacobalamin.[1][2] The reaction is initiated by the addition of the MCR enzyme.
Q2: How can I confirm that my purified MCR is in the active MCRred1 state?
A2: The MCRred1 state has a characteristic Ni(I) signal that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] UV-visible spectroscopy can also be used to quantify the concentration of MCRred1, which has distinct absorbance peaks around 385 and 420 nm.[10]
Q3: My MCR is from a different organism than Methanothermobacter marburgensis. Do I need to modify the standard assay protocol?
A3: Yes, it is highly likely. Optimal temperature, pH, and the requirements for activation can vary between species. For instance, the A2 and A3a protein components required for in vitro activation of MCR from M. thermoautotrophicus may not work for MCR from M. marburgensis.[8] It is recommended to perform optimization experiments for temperature and pH and to consult literature specific to your organism of interest.
Q4: What are some common inhibitors of MCR activity?
A4: Besides oxygen, the heterodisulfide product (CoM-S-S-CoB) can be inhibitory to the activation process.[2][5] Some substrate analogs can also act as inhibitors. For example, ethyl-coenzyme M has been shown to inhibit methane formation in some MCR variants.[9]
Data and Protocols
Quantitative Assay Parameters
The following table summarizes typical concentrations and conditions for MCR assays based on published protocols. These should be used as a starting point and may require optimization for your specific experimental setup.
| Parameter | Value | Reference |
| Substrates | ||
| Methyl-coenzyme M (CH₃-S-CoM) | 5 - 10 mM | [1][2][9] |
| Coenzyme B (HS-CoB) | 1 - 5 mM | [2][9] |
| Reductant | ||
| Ti(III) Citrate | 20 - 30 mM | [1][2][9] |
| Cofactor Regeneration | ||
| Aquacobalamin / Cyanocobalamin | 0.2 - 1.8 mM | [1][9] |
| Buffer | ||
| Tris-HCl or MOPS | 50 mM - 0.5 M | [1][2][9] |
| pH | 7.0 - 7.6 | [1][9] |
| Temperature | ||
| Assay Incubation | 37 - 65°C | [1][9] |
| In vivo Activation | ~30°C | [1] |
Experimental Protocol: Standard MCR Activity Assay
This protocol is a generalized procedure for measuring MCR activity based on the formation of methane from methyl-coenzyme M.
-
Preparation: All steps must be performed under strictly anaerobic conditions.
-
Assay Mixture Preparation: In an anaerobic environment, prepare a master mix containing the buffer, CH₃-S-CoM, HS-CoB, aquacobalamin, and freshly prepared Ti(III) citrate at the desired final concentrations.
-
Aliquoting: Dispense the assay mixture into sealed, anaerobic vials.
-
Pre-incubation: Pre-incubate the vials at the desired assay temperature (e.g., 65°C).[2]
-
Reaction Initiation: Start the reaction by injecting a known amount of active MCR enzyme into each vial.
-
Incubation: Incubate the reaction at the set temperature for a defined period.
-
Methane Measurement: At various time points, withdraw a sample from the headspace of the vial using a gas-tight syringe and inject it into a gas chromatograph (GC) to quantify the amount of methane produced.
-
Data Analysis: Calculate the specific activity of the enzyme, typically expressed in units of µmol of methane formed per minute per milligram of protein (U/mg).
Visualizations
MCR Catalytic Cycle
References
- 1. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 2. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo activation of methyl-coenzyme M reductase by carbon monoxide (Journal Article) | OSTI.GOV [osti.gov]
- 5. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 6. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 8. Activation and Inhibitor Studies on Methyl-Coenzyme M Reductase and Purification of a New Hydroxylamine Oxidoreductase from Methylomicrobium Album ATCC 33003 [etd.auburn.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Coenzyme B Function and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme B and its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Coenzyme B?
Coenzyme B (7-mercaptoheptanoylthreoninephosphate) is a crucial coenzyme in the metabolic pathway of methanogenic archaea.[1] Its primary role is to act as a two-electron donor in the final, rate-limiting step of methanogenesis.[2][3] In this reaction, catalyzed by methyl-coenzyme M reductase (MCR), Coenzyme B reduces methyl-coenzyme M (CH₃-SCoM) to produce methane (CH₄) and a heterodisulfide of Coenzyme B and Coenzyme M (CoBS-SCoM).[2][3]
Q2: What are the known inhibitors of Coenzyme B function?
Inhibition of Coenzyme B function is primarily achieved by targeting the enzyme that utilizes it, methyl-coenzyme M reductase (MCR).[4][5] Known inhibitors include:
-
Structural analogs of Coenzyme M: 2-bromoethanesulfonate (BES) is a widely used and potent competitive inhibitor of MCR.[6][7][8]
-
Coenzyme B analogs: Analogs with varying lengths of the heptanoyl chain (e.g., CoB5SH, CoB6SH, CoB8SH, CoB9SH) can act as inhibitors by binding in the substrate channel.[3]
-
Phytochemicals: Certain plant-derived compounds have been identified through in-silico studies as potential MCR inhibitors.[9]
-
Other small molecules: Compounds like 3-nitrooxypropanol (3-NOP) are also effective inhibitors of methanogenesis by targeting MCR.[10]
Q3: How can I measure the activity of methyl-coenzyme M reductase (MCR)?
MCR activity is typically determined by measuring the rate of methane formation from its substrates, methyl-coenzyme M (methyl-SCoM) and Coenzyme B (CoBSH).[2][11] A common method involves using radiolabeled methyl-SCoM (¹⁴CH₃-SCoM) and quantifying the production of radioactive methane (¹⁴CH₄).[2][11] The reaction is initiated by adding purified MCR or cell extracts to a reaction mixture containing the substrates and necessary cofactors under anaerobic conditions.[1][2]
Inhibitor Data
The following table summarizes quantitative data for common inhibitors of methyl-coenzyme M reductase.
| Inhibitor | Target Enzyme | Organism | Inhibition Type | IC₅₀ | Binding Energy (kcal/mol) | Ki |
| 2-bromoethanesulfonate (BES) | Methyl-Coenzyme M Reductase | Methanobrevibacter ruminantium | Competitive | 0.4 ± 0.04 µM | - | - |
| 2-bromoethanesulfonate (BES) | Methyl-Coenzyme M Reductase | Methanothermobacter thermoautotrophicus | - | 4 µM | - | - |
| Rosmarinic acid | Methyl-Coenzyme M Reductase | - | - | - | -10.71 | - |
| Biotin | Methyl-Coenzyme M Reductase | - | - | - | -9.38 | - |
| α-cadinol | Methyl-Coenzyme M Reductase | - | - | - | -8.16 | - |
| (3R,3aS,6R,6aR)-3-(2H-1,3-benzodioxol-4-yl)-6-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-one | Methyl-Coenzyme M Reductase | - | - | - | -12.21 | - |
| 2,4,7,9-tetramethyl-5-decyn-4,7-diol | Methyl-Coenzyme M Reductase | - | - | - | -9.02 | - |
Experimental Protocols
Protocol 1: Methyl-Coenzyme M Reductase (MCR) Activity Assay
This protocol is adapted from Kunz et al. (2006) and is designed to measure MCR activity by quantifying the formation of radiolabeled methane.[2]
Materials:
-
¹⁴CH₃-SCoM (radiolabeled methyl-coenzyme M)
-
CoBSH (Coenzyme B)
-
Aquacobalamin
-
Ti(III) citrate (reducing agent)
-
Tris buffer (pH 7.2)
-
Purified MCR enzyme or cell extract
-
Anaerobic gas-tight vials
-
Gas chromatograph with a radioactivity detector or liquid scintillation counter
Procedure:
-
Prepare the standard assay mixture in an anaerobic environment. The mixture should contain:
-
10 mM ¹⁴CH₃-SCoM
-
0.1 mM CoBSH
-
1.8 mM aquacobalamin
-
20 mM Ti(III) citrate
-
0.5 M Tris buffer (pH 7.2)
-
-
Aliquot the final volume (e.g., 0.2 ml) into anaerobic vials.
-
Seal the vials and incubate at the optimal temperature for the enzyme (e.g., 60°C for MCR from Methanothermobacter marburgensis).
-
Initiate the reaction by injecting the purified MCR enzyme or cell extract into the vials.
-
At various time points, withdraw a sample from the headspace of the vial.
-
Analyze the gas sample for the presence of ¹⁴CH₄ using a gas chromatograph equipped with a radioactivity detector. Alternatively, the total radioactivity in the gas phase can be measured by liquid scintillation counting.
-
Calculate the rate of methane formation from the linear portion of the time course. One unit of MCR activity is defined as 1 µmol of methane produced per minute.
Troubleshooting Guides
Issue 1: No or Low MCR Activity Detected
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | Ensure the purified MCR or cell extract has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the activity of a positive control.[12][13] |
| Oxygen Contamination | MCR is extremely oxygen-sensitive.[3] Ensure all buffers and reagents are thoroughly deoxygenated and the entire experiment is performed under strict anaerobic conditions. |
| Incorrect Assay Temperature | The optimal temperature for MCR activity can vary between species. Verify the optimal temperature for the MCR being studied. Incubating at a suboptimal temperature can significantly reduce activity.[2] |
| Degraded Substrates or Cofactors | Prepare fresh solutions of substrates (methyl-SCoM, CoBSH) and cofactors (Ti(III) citrate, aquacobalamin) before each experiment. |
| Improperly Prepared Reducing Agent | Ti(III) citrate is essential for maintaining a reduced environment. Ensure it is freshly prepared and active. |
Issue 2: High Background Signal or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Contaminating Activities in Cell Extract | If using cell extracts, other enzymes may interfere with the assay. Consider using purified MCR for more consistent results. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of all reagents, especially the enzyme, to each reaction.[12][13] |
| Incomplete Mixing | Gently mix the reaction components thoroughly after adding the enzyme to ensure a homogenous reaction. |
| Leakage from Vials | Ensure that the vials are properly sealed to prevent the escape of methane, which would lead to an underestimation of activity. |
| Non-linear Reaction Rate | If the reaction rate is not linear over time, it may be due to substrate depletion or enzyme instability. Try reducing the enzyme concentration or the incubation time. |
Visualizations
Caption: The MCR-catalyzed reaction in methanogenesis.
Caption: Experimental workflow for MCR inhibition assay.
References
- 1. Elucidating the Process of Activation of Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 5. Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic microbial community response to methanogenic inhibitors 2‐bromoethanesulfonate and propynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bioassaysys.com [bioassaysys.com]
Technical Support Center: Synthesis of Coenzyme B (HS-HTP)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the yield of synthetic Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP).
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical and enzymatic synthesis of Coenzyme B.
Chemical Synthesis Troubleshooting
The established chemical synthesis of Coenzyme B is a multi-step process.[1][2] Below are common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 7,7'-dithiodiheptanoic acid (Intermediate 1) | - Incomplete reaction of 7-bromoheptanoic acid with thiourea.- Side reactions of the bromo- starting material.- Loss of product during crystallization. | - Ensure complete dissolution of reactants in ethanol before refluxing.- Extend reflux time, monitoring reaction progress by TLC.- Optimize crystallization conditions (e.g., solvent ratio, cooling rate) to maximize crystal formation and recovery. |
| Poor yield of the N-hydroxysuccinimide (NHS) ester of Intermediate 1 | - Inactive dicyclohexylcarbodiimide (DCC).- Presence of moisture, which hydrolyzes DCC and the active ester.- Incomplete removal of dicyclohexylurea (DCU) byproduct. | - Use fresh, high-quality DCC stored under anhydrous conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.- Ensure complete precipitation of DCU by cooling the reaction mixture before filtration. Multiple filtrations may be necessary. |
| Low yield of the coupled product (disulfide-linked Coenzyme B precursor) | - Hydrolysis of the NHS ester before reaction with DL-threonine phosphate is complete.- Incorrect pH for the coupling reaction; the amino group of threonine phosphate must be deprotonated.- Steric hindrance or aggregation of reactants. | - Add the NHS ester to the threonine phosphate solution promptly after its preparation.- Maintain the pH of the threonine phosphate solution with a suitable base like triethylamine to ensure the nucleophilicity of the amino group.- Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. |
| Incomplete reduction of the disulfide bond to yield final HS-HTP | - Insufficient amount or degraded dithiothreitol (DTT).- Re-oxidation of the thiol product by atmospheric oxygen. | - Use a molar excess of fresh DTT.- Perform the reduction and subsequent purification steps under anoxic conditions (e.g., in an anaerobic chamber or using degassed buffers). |
| Product degradation during purification | - Oxidation of the thiol group during workup and HPLC.- Hydrolysis of the phosphate ester under harsh pH conditions. | - Use degassed solvents for all purification steps.- Maintain a neutral or slightly acidic pH during purification to minimize both oxidation and hydrolysis.- Consider adding a small amount of a reducing agent like DTT to the purification buffers. |
Enzymatic Synthesis Troubleshooting (Conceptual)
While a complete in vitro enzymatic synthesis protocol is not yet established, the biosynthetic pathway is known.[3] A cell-free enzymatic synthesis would likely involve the coupling of 7-mercaptoheptanoic acid and L-threonine, followed by phosphorylation.[3] Potential challenges are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of N-(7-mercaptoheptanoyl)threonine | - Low activity of the responsible ligase/synthase.- ATP depletion in the reaction mixture.- Feedback inhibition by the product or downstream intermediates. | - Optimize enzyme concentration, pH, and temperature.- Implement an ATP regeneration system in the reaction mixture.- Perform the reaction in a continuous flow reactor or use product removal strategies to prevent accumulation. |
| Inefficient phosphorylation of the intermediate | - Low activity of the specific kinase.- Incorrect ATP:Mg²⁺ ratio, which is crucial for kinase activity.- Substrate inhibition. | - Ensure optimal buffer conditions and cofactor concentrations for the kinase.- Titrate the substrate concentration to find the optimal range and avoid inhibition.- Use a purified kinase preparation to avoid competing reactions. |
| Cofactor instability or degradation | - Oxidation of the thiol group on the starting material or product.- Hydrolysis of ATP. | - Conduct the enzymatic reaction under anaerobic conditions.- Use freshly prepared ATP solutions and consider an ATP regeneration system. |
Frequently Asked Questions (FAQs)
Q1: What is the established method for the chemical synthesis of Coenzyme B?
A1: The first reported chemical synthesis involves a four-step process:
-
Synthesis of 7,7'-dithiodiheptanoic acid from 7-bromoheptanoic acid and thiourea.
-
Activation of the disulfide intermediate with N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC) to form an NHS ester.
-
Coupling of the activated ester with DL-threonine phosphate.
-
Reduction of the resulting disulfide compound with dithiothreitol (DTT) to yield the final product, 7-mercaptoheptanoylthreonine phosphate (HS-HTP).[1][2]
Q2: What are the key precursors for the biosynthesis of Coenzyme B?
A2: The biosynthesis of Coenzyme B in methanogens involves the coupling of 7-mercaptoheptanoic acid with L-threonine to form N-(7-mercaptoheptanoyl)threonine, which is then phosphorylated in an ATP-dependent reaction to yield HS-HTP.[3]
Q3: My final product appears to be inactive in my biological assay. What could be the issue?
A3: Inactivity can stem from several factors. The most common is the oxidation of the active thiol group (-SH) to a disulfide (-S-S-). This can happen during synthesis, purification, or storage if not handled under strictly anoxic conditions. Another possibility is the hydrolysis of the phosphate group. Purity is also a factor; contaminants from the synthesis can inhibit downstream enzymatic assays.[1]
Q4: How can I purify synthetic Coenzyme B?
A4: High-performance liquid chromatography (HPLC) is the most effective method for purifying synthetic Coenzyme B. A reverse-phase column (e.g., C18) with a methanol/ammonium acetate buffer gradient is a reported method.[2] It is crucial to use degassed solvents and work quickly to prevent re-oxidation of the purified product.
Q5: What is a realistic yield to expect from the chemical synthesis?
A5: The original publication by Noll et al. (1987) reports a 63% yield for the formation of the N-hydroxysuccinimide ester intermediate.[2] While an overall yield for the entire process is not stated, multi-step organic syntheses of this nature often have overall yields in the range of 10-30%. Yields will be highly dependent on the efficiency of each step and the purification process.
Experimental Protocols
Chemical Synthesis of 7-mercaptoheptanoylthreonine phosphate (HS-HTP)
This protocol is based on the method described by Noll et al. (1987).[2]
Step 1: Synthesis of 7,7'-dithiodiheptanoic acid
-
Dissolve 7-bromoheptanoic acid and thiourea in ethanol.
-
Reflux the mixture for an extended period (e.g., 17 hours).
-
Cool the reaction and collect the resulting precipitate.
-
Hydrolyze the intermediate with a base (e.g., NaOH).
-
Acidify the solution to precipitate the 7,7'-dithiodiheptanoic acid.
-
Recrystallize the product from a suitable solvent system like benzene-pentane.
Step 2: Activation with N-hydroxysuccinimide (NHS)
-
Dissolve 7,7'-dithiodiheptanoic acid, N-hydroxysuccinimide, and dicyclohexylcarbodiimide (DCC) in an anhydrous solvent (e.g., 2-propanol).
-
Stir the reaction at room temperature for approximately 20 hours.
-
Remove the precipitated dicyclohexylurea (DCU) by filtration.
-
Dry the filtrate to obtain the crude NHS ester.
-
Recrystallize the NHS ester from 2-propanol to yield white crystals.
Step 3: Coupling with DL-threonine phosphate
-
Prepare a solution of DL-threonine phosphate in water containing triethylamine.
-
Separately, dissolve the NHS ester from Step 2 in a suitable solvent.
-
Add the threonine phosphate solution to the NHS ester solution with stirring.
-
Allow the reaction to proceed at room temperature.
Step 4: Reduction to HS-HTP
-
Dissolve the coupled product from Step 3 in a buffer (e.g., potassium bicarbonate).
-
Add a molar excess of dithiothreitol (DTT) to the solution.
-
Perform this step in an anoxic environment to prevent re-oxidation.
-
Purify the final product, HS-HTP, immediately by HPLC.
Conceptual Protocol for In Vitro Enzymatic Synthesis of HS-HTP
This conceptual protocol is derived from the biosynthetic pathway described by White (1994).[3]
-
Reaction Setup: In an anaerobic environment, prepare a reaction buffer containing:
-
7-mercaptoheptanoic acid (substrate)
-
L-threonine (substrate)
-
ATP and MgCl₂ (cofactors)
-
An ATP regeneration system (e.g., creatine phosphate and creatine kinase)
-
A purified enzyme fraction from a methanogen (e.g., Methanosarcina thermophila) containing the necessary ligase and kinase activities.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).
-
Monitoring: Monitor the formation of the N-(7-mercaptoheptanoyl)threonine intermediate and the final HS-HTP product over time using LC-MS.
-
Purification: Once the reaction reaches completion or equilibrium, terminate the reaction and purify the HS-HTP using reverse-phase HPLC with degassed solvents.
Data Presentation
Table 1: Yields of Intermediates in the Chemical Synthesis of Coenzyme B
| Synthesis Step | Intermediate Product | Reported Yield (%) | Reference |
| Step 2 | N-hydroxysuccinimide ester of 7,7'-dithiodiheptanoic acid | 63 | [2] |
| Overall | 7-mercaptoheptanoylthreonine phosphate (HS-HTP) | Not Reported | [2] |
Note: The overall yield is not provided in the original literature and will vary based on experimental execution.
Visualizations
Caption: Workflow for the chemical synthesis of Coenzyme B.
References
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Coenzyme B analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Coenzyme B12 (Cobalamin) Assays
Q1: My competitive-binding immunoassay for serum Vitamin B12 is showing normal or even elevated levels in a sample that is clinically expected to be deficient. What could be the cause?
A1: This is a well-documented artifact in competitive-binding luminescence assays (CBLAs) for cobalamin.[1][2][3][4][5] The most likely cause is interference from Intrinsic Factor Blocking Antibodies (IFBA) present in the patient's serum, particularly in cases of pernicious anemia.[1][2][3] These antibodies can bind to the reagent intrinsic factor used in the assay, preventing it from binding to the labeled cobalamin and leading to a falsely high signal, which is inversely proportional to the actual B12 concentration.[2][5]
Troubleshooting Steps:
-
Review Patient History: Check for a diagnosis of pernicious anemia, as a high percentage of these patients have detectable IFBA.[1]
-
Alternative Assays: If possible, re-assay the sample using a different method that is less susceptible to IFBA interference or a microbiological assay, though the latter is often impractical for clinical labs.[4][6]
-
Antibody Precipitation: A common technique to mitigate this interference is to pre-treat the serum with polyethylene glycol (PEG) to precipitate immunoglobulins, including IFBA, before running the assay.[1][2]
-
Correlate with Other Markers: Do not rely solely on the serum B12 result.[3] Measure related metabolites like methylmalonic acid (MMA) and homocysteine, which are elevated in true B12 deficiency.[7]
Q2: There is significant variability in my cobalamin assay results between different laboratories or even between different assay kits. Why is this happening?
A2: Significant inter-laboratory and inter-assay variability is a known issue in cobalamin testing.[8][9] Reasons for this include:
-
Different Assay Methodologies: Various methods like microbiological assays, radioisotope dilution assays, and different automated immunoassays have been used over the years, each with its own biases and limitations.[4][6][10]
-
Lack of Standardization: There is no universally accepted reference method or standard for cobalamin measurement, leading to discrepancies between different manufacturers' kits.[7][9][11]
-
Antibody Specificity: The specificity and source of the intrinsic factor and antibodies used in the kits can vary, affecting how they interact with different forms of cobalamin and potential interfering substances in the sample.
Best Practices:
-
For longitudinal studies, it is crucial to use the same assay method and kit from the same manufacturer to ensure consistency.
-
When comparing results, be aware of the reference ranges and methodologies of the specific assays used.[9]
Coenzyme Q10 (Ubiquinone/Ubiquinol) Assays
Q1: I'm seeing inconsistent or lower-than-expected concentrations of Coenzyme Q10 in my samples when analyzing by HPLC. What are the potential causes?
A1: This is a common problem often related to the inherent instability of Coenzyme Q10, particularly its reduced form, ubiquinol.[12][13][14] Key factors include:
-
Oxidation: Ubiquinol is highly susceptible to oxidation and can be readily converted to its oxidized form, ubiquinone, when exposed to air and light.[12][14][15] This can happen during sample collection, extraction, or storage.
-
Photodegradation: CoQ10 is sensitive to light. Exposure to UV or even ambient light during processing can lead to degradation.[14][15]
-
Improper Extraction: The lipophilic nature of CoQ10 requires a robust extraction protocol. Incomplete extraction from complex biological matrices will lead to artificially low readings.[16]
-
Temperature: High temperatures can accelerate the degradation of CoQ10.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low CoQ10 readings.
Q2: My HPLC chromatogram shows multiple peaks, double peaks, or contaminating peaks for CoQ10. How can I resolve this?
A2: Artifacts in the chromatogram can arise from several sources, from sample preparation to the HPLC system itself.
-
Co-eluting Substances: Endogenous contaminants from the biological matrix can have similar retention times to CoQ10.[17]
-
Formation of Artifacts: The use of certain solvents, like ethanol in an alkaline environment, can react with CoQ10 to produce ethoxy artifacts.[18]
-
Column Issues: Dead volume in fittings or a degraded column can cause peak splitting or broadening.[19]
-
Dirty Injector: A contaminated injector can introduce extraneous peaks.[19]
-
Ubiquinone/Ubiquinol Forms: If your method is not optimized to separate them, you might see broadened peaks. Most standard UV methods quantify total CoQ10 after converting ubiquinol to ubiquinone.[20][21][22]
Solutions:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
-
Solvent Selection: Avoid using ethanol when performing alkaline saponification to prevent artifact formation.[18]
-
System Maintenance: Regularly maintain the HPLC system. Check and replace fittings, clean the injector, and use a guard column to protect the analytical column.[19]
-
Method Optimization: Adjust the mobile phase composition or gradient to improve the resolution between CoQ10 and any contaminating peaks.
General Enzyme Assays Involving Coenzyme B
Q1: The activity of my enzyme, which uses a Coenzyme B analog as a cofactor, is lower than expected or highly variable.
A1: Beyond issues with the coenzyme itself, assay conditions and enzyme handling are critical sources of variability.[23][24][25]
-
Incorrect Assay Buffer Conditions: pH and temperature must be optimal for the specific enzyme. Using buffers at the wrong temperature (e.g., ice-cold) can drastically reduce enzyme activity.[23][26]
-
Cofactor/Substrate Concentration: Ensure that the Coenzyme B analog and the primary substrate are not rate-limiting. Their concentrations should be optimized, typically well above the Km.
-
Enzyme Stability: Repeated freeze-thaw cycles can damage the enzyme.[23][26] Store enzymes in aliquots at the recommended temperature.
-
Presence of Inhibitors: Contaminants in the sample or reagents (e.g., EDTA, SDS) can inhibit enzyme activity.[23]
Logical Troubleshooting Diagram:
Caption: Decision tree for troubleshooting low enzyme activity.
Data Summary Tables
Table 1: Comparison of Common Analytical Methods for Coenzyme Q10
| Feature | HPLC-UV | HPLC-Electrochemical (EC) | HPLC-MS/MS |
| Principle | UV Absorbance at ~275 nm | Redox reaction at an electrode | Mass-to-charge ratio |
| Sensitivity | Moderate (LOD ~4-6 ng/injection)[18] | High (LOD ~0.2-0.3 ng/injection)[18] | Very High (LOD ~1.2 ng/mL)[18] |
| Specificity | Good, but susceptible to co-eluting compounds | Very High, specific to redox state | Excellent, highly specific |
| Measures | Primarily total CoQ10 (after oxidation) | Can simultaneously measure ubiquinone and ubiquinol[20] | Can simultaneously measure both forms |
| Complexity | Relatively simple, common in labs | More complex, requires specialized detector | High complexity, expensive equipment |
| Typical Use | Routine analysis, quality control of supplements[27] | Clinical research, measuring redox status[17][20] | Advanced research, low-level quantification[18] |
Table 2: Common Interferents in Coenzyme B Assays
| Coenzyme | Assay Type | Common Interferents / Artifacts | Mitigation Strategy |
| Coenzyme B12 | Immunoassay (CBLA) | Intrinsic Factor Blocking Antibodies (IFBA)[1][2][3] | PEG precipitation of serum, use of alternative assays, confirm with MMA/homocysteine levels. |
| Immunoassay (CBLA) | Heterophilic antibodies[3] | Use of blocking agents, re-assay with a different platform. | |
| Coenzyme Q10 | HPLC | Endogenous lipids and other lipophilic compounds | Improved sample cleanup (e.g., SPE), method optimization for better resolution. |
| HPLC (with saponification) | Ethoxy artifacts from reaction with ethanol[18] | Avoid ethanol in alkaline saponification steps. | |
| All types | Oxidation of ubiquinol to ubiquinone[12][14] | Handle samples under inert gas, protect from light, add antioxidants during extraction. |
Key Experimental Protocols
Protocol 1: Mitigating IFBA Interference in Cobalamin Immunoassays using PEG Precipitation
This protocol is adapted from procedures described for removing antibody interference.[1][2]
Objective: To remove interfering immunoglobulins (including IFBA) from serum prior to cobalamin measurement.
Materials:
-
Patient serum sample
-
Polyethylene glycol (PEG) 8000 solution (e.g., 25% w/v in phosphate-buffered saline)
-
Microcentrifuge
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Pipette an equal volume of patient serum and PEG solution into a microcentrifuge tube (e.g., 200 µL serum + 200 µL PEG solution).
-
Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate at room temperature for 10 minutes to allow for immunoglobulin precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet. The supernatant contains the serum components, including cobalamin, with the majority of antibodies removed.
-
Assay: Analyze the supernatant using your standard automated cobalamin immunoassay.
-
Correction: Remember to multiply the final result by the dilution factor (in this case, 2) to obtain the corrected cobalamin concentration.
-
Comparison: Compare this corrected result with the result from the untreated sample. A significant drop in concentration in the treated sample suggests the presence of IFBA interference in the original measurement.
Protocol 2: General Method for Extraction and HPLC-UV Analysis of Coenzyme Q10 from Plasma
This protocol synthesizes common steps from various HPLC methods for CoQ10.[17][19][20]
Objective: To extract CoQ10 from plasma and quantify the total amount using reversed-phase HPLC with UV detection.
Materials:
-
Plasma (collected with heparin or EDTA, protected from light)
-
Internal Standard (IS) solution (e.g., Coenzyme Q9 in ethanol)
-
Ethanol or 1-Propanol (for deproteinization)
-
n-Hexane (for extraction)
-
Nitrogen gas line for evaporation
-
HPLC system with a C18 column and UV detector set to 275 nm
-
Mobile Phase (e.g., Methanol/Ethanol mixture)[27]
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice, protected from light.
-
Deproteinization: In a glass tube, add 200 µL of plasma. Add 20 µL of the internal standard solution. Add 800 µL of cold 1-propanol to precipitate proteins. Vortex vigorously for 1 minute.
-
Extraction: Add 2 mL of n-hexane to the tube. Vortex for 10 minutes to extract the lipophilic CoQ10 and IS into the hexane layer.
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the HPLC mobile phase. Vortex to ensure the residue is fully dissolved.
-
Injection: Filter the reconstituted sample through a 0.45 µm filter and inject a defined volume (e.g., 20-100 µL) into the HPLC system.
-
Quantification: Create a standard curve using known concentrations of CoQ10. Calculate the concentration in the sample by comparing the peak area ratio of CoQ10 to the IS against the standard curve.
Signaling Pathway Visualization
Caption: Role of CoQ10 in ETC and B12 in Methionine Synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bmj.com [bmj.com]
- 4. campus.nutriciosa.com.ar [campus.nutriciosa.com.ar]
- 5. Masked vitamin B12 deficiency in pernicious anaemia: A diagnostic trap due to assay interference—Case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unreliability of radiodilution assays as screening tests for cobalamin (vitamin B12) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Problems with the serum vitamin B12 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] MEASUREMENT OF VITAMIN B 12 CONCENTRATION: A REVIEW ON AVAILABLE METHODS | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. circehealthscience.com [circehealthscience.com]
- 13. The Cocrystal of Ubiquinol: Improved Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analytical problems with the determination of coenzyme Q10 in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storage.imrpress.com [storage.imrpress.com]
- 18. mdpi.com [mdpi.com]
- 19. eaglebio.com [eaglebio.com]
- 20. Technical Aspects of Coenzyme Q10 Analysis: Validation of a New HPLC-ED Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of reduced and oxidized coenzyme Q10 in supplements and medicines by HPLC-UV - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Determination of Coenzyme Q10 Content in Raw Materials and Dietary Supplements by High-Performance Liquid Chromatography-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. docs.abcam.com [docs.abcam.com]
- 24. bioprocessintl.com [bioprocessintl.com]
- 25. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. shimadzu.com [shimadzu.com]
"strategies to prevent oxidation of Coenzyme B's thiol group"
Here is the technical support center for strategies to prevent the oxidation of Coenzyme B's thiol group.
Welcome, researchers! This guide provides troubleshooting advice and best practices for working with Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP). The functionality of Coenzyme B is entirely dependent on its reactive terminal thiol (-SH) group, which acts as a crucial electron donor in the terminal step of methanogenesis.[1][2] Oxidation of this thiol to a disulfide (CoB-S-S-CoB) or other oxidized species will lead to inactivation and inconsistent experimental results. This center is designed to help you prevent, identify, and reverse this common issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Coenzyme B thiol oxidation?
The thiol group of Coenzyme B is highly susceptible to oxidation from several common laboratory sources:
-
Dissolved Oxygen: Atmospheric oxygen is the most frequent cause of oxidation, especially at neutral or alkaline pH where the thiolate anion (R-S⁻) is more prevalent and reactive. Spontaneous oxidation in the presence of air has been documented.[3][4]
-
Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols. These are often present as trace contaminants in buffers and reagents.
-
Inappropriate pH: Higher pH levels (above 7.0) deprotonate the thiol group, making it significantly more vulnerable to oxidation.
-
Reactive Oxygen Species (ROS): Peroxides and other ROS generated by other components in a reaction mixture can rapidly oxidize thiols.[5]
Q2: How can I determine if my Coenzyme B solution has oxidized?
There are several indicators of Coenzyme B oxidation:
-
Loss of Biological Activity: The most direct sign is a significant decrease or complete loss of methane production in your methanogenesis assay. Since Coenzyme B acts as the reductant, its oxidized form is inactive.[2]
-
Analytical Chromatography (HPLC): When analyzing your sample by reverse-phase HPLC, you may observe a decrease in the peak area corresponding to the reduced Coenzyme B monomer. Often, a new, later-eluting peak will appear, which corresponds to the more hydrophobic disulfide dimer (CoB-S-S-CoB).
-
Thiol Quantification Assays: Assays using reagents like Ellman's reagent (DTNB) measure the concentration of free thiols. A lower-than-expected concentration in your Coenzyme B solution indicates that oxidation has occurred.[6]
Q3: What are the recommended storage conditions for Coenzyme B?
While specific stability data for Coenzyme B is limited, best practices can be adapted from chemically similar thiol-containing cofactors like Coenzyme A.[7]
-
Solid Form: Store the lyophilized powder at -20°C or below in a desiccated environment.
-
Aqueous Solutions: Aqueous solutions are much less stable. For optimal stability, prepare stock solutions in a degassed, oxygen-free buffer at an acidic pH (e.g., pH 2-6).[7] Aliquot the solution into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Which reducing agents are suitable for working with Coenzyme B?
Reducing agents are essential for maintaining the thiol group in its reduced state. Dithiothreitol (DTT) has been successfully used to reduce oxidized Coenzyme B during chemical synthesis.[3][4] The choice of agent depends on your specific experimental needs.
Table 1: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (β-ME) |
| Typical Working Concentration | 1 - 10 mM | 0.1 - 1 mM | 5 - 20 mM |
| Pros | - Effective and widely used.[4]- Inexpensive. | - Odorless.- More stable over time in solution.- Does not absorb at 280 nm.- Effective over a wider pH range. | - Inexpensive.- Effective at preventing oxidation. |
| Cons | - Strong, unpleasant odor.- Less stable in solution; oxidizes when exposed to air.- Can interfere with certain assays.[8] | - More expensive.- Can interfere with some metal-based assays. | - Very strong, unpleasant odor.- Volatile and toxic.- Less potent than DTT or TCEP. |
| Best For | General use, enzyme assays, reduction of disulfide bonds prior to storage or use. | HTS assays, mass spectrometry, experiments where odor is a concern, long-term stability in buffers.[8] | Use in fume hoods, SDS-PAGE sample buffers, situations where cost is a primary concern. |
Q5: How can I prevent metal-catalyzed oxidation during my experiments?
To prevent trace metal ions from accelerating thiol oxidation, add a chelating agent to your buffers.
-
Recommendation: Use ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM in all buffers used to dissolve or dilute Coenzyme B.
Troubleshooting Guides
Problem 1: My methanogenesis assay shows low or inconsistent activity.
-
Possible Cause: Your Coenzyme B may have oxidized, reducing its effective concentration.
-
Solution Workflow:
-
Prepare Fresh Reagents: Prepare fresh assay buffers from high-purity water. Ensure the buffer is thoroughly degassed by sonication under vacuum or by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Fresh Reducing Agent: Add your chosen reducing agent (e.g., DTT to 5 mM) to the buffer immediately before use.
-
Use a Fresh Aliquot: Thaw a new, single-use aliquot of your Coenzyme B stock solution on ice right before you need it. Do not use a previously thawed solution.
-
Check pH: Confirm the final pH of your assay buffer is within the optimal range for your enzyme system and for thiol stability (ideally, as low as the enzyme will tolerate).
-
Work Anaerobically: If your experimental system is highly sensitive, perform the reaction setup in an anaerobic chamber to minimize oxygen exposure.
-
Problem 2: My HPLC analysis shows a disappearing peak for Coenzyme B and the appearance of a new peak.
-
Possible Cause: The free thiol of Coenzyme B is oxidizing to form a disulfide dimer during sample preparation or the HPLC run. The disulfide is typically more hydrophobic and will have a longer retention time.
-
Solutions:
-
Degas Mobile Phase: Always sparge your HPLC mobile phase with helium or sonicate under vacuum to remove dissolved oxygen.[9]
-
Acidify Mobile Phase: If compatible with your column and method, using a slightly acidic mobile phase (e.g., adding 0.1% formic acid or trifluoroacetic acid) can help keep the thiol protonated and less reactive.
-
Add Reducing Agent to Sample: Add a small amount of TCEP (e.g., 0.1 mM) to your sample immediately before injection. TCEP is more stable and generally more compatible with HPLC systems than DTT.
-
Passivate System: If you suspect metal contamination in your HPLC system (pump, lines, injector), consider passivating the system with an acidic solution to remove metal ions.[9]
-
Experimental Protocols
Protocol 1: Preparation and Storage of a Coenzyme B Stock Solution (10 mM)
This protocol is designed to maximize the stability of your Coenzyme B stock.
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM HEPES or phosphate buffer) using high-purity, deionized water. Adjust the pH to 6.0.
-
Degassing: Transfer the buffer to a flask and degas thoroughly by sparging with high-purity argon or nitrogen gas for at least 30 minutes on ice.
-
Additive Inclusion: To the cold, degassed buffer, add EDTA to a final concentration of 1 mM.
-
Weighing Coenzyme B: On an analytical balance, weigh out the required amount of Coenzyme B powder (Molar Mass: 343.33 g/mol ). Perform this step quickly to minimize exposure to humid air.
-
Dissolution: Immediately add the degassed, EDTA-containing buffer to the Coenzyme B powder to achieve the target concentration of 10 mM. Gently swirl to dissolve. Do not vortex vigorously, as this can introduce oxygen.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes in an anaerobic chamber or under a steady stream of inert gas.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Protocol 2: General Use of Coenzyme B in an In Vitro Enzymatic Assay
This protocol outlines best practices for using Coenzyme B in a typical experiment.
-
Buffer Preparation: Prepare the assay buffer and degas it as described in Protocol 1.
-
Add Protective Reagents: Just before starting your experiment, add EDTA (1-5 mM) and a freshly prepared reducing agent (e.g., DTT to 2-5 mM) to the assay buffer.
-
Thaw Coenzyme B: Retrieve a single aliquot of your Coenzyme B stock from the -80°C freezer and thaw it on ice. Keep the tube sealed until the moment of use.
-
Prepare Reaction Mix: On ice, prepare your master mix containing the buffer, substrates, and any other components except the enzyme that will start the reaction.
-
Add Coenzyme B: Add the required volume of the thawed Coenzyme B stock solution to the master mix.
-
Initiate Reaction: Add the enzyme to initiate the reaction and proceed immediately with your assay protocol. Keep reaction vessels sealed from the air whenever possible.
Visualizations
Diagrams of Key Concepts and Workflows
References
- 1. Coenzyme B - Wikipedia [en.wikipedia.org]
- 2. The role of 7-mercaptoheptanoylthreonine phosphate in the methylcoenzyme M methylreductase system from Methanobacterium thermoautotrophicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 7-mercaptoheptanoylthreonine phosphate and its activity in the methylcoenzyme M methylreductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox and Thiols in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. neolab.de [neolab.de]
- 8. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzyme Reactions with Coenzyme B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing reaction conditions for enzymes that utilize Coenzyme B.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Question: My enzyme activity is much lower than expected or absent.
Answer: Low or no enzyme activity can stem from several factors. A systematic check of your experimental setup is crucial.[1][2]
-
Incorrect Assay Buffer Temperature: Ensure your assay buffer is at the optimal reaction temperature before adding the enzyme and substrates. Most enzyme assays perform best at room temperature (around 20-25°C) or a specific optimal temperature (e.g., 37°C for enzymes from warm-blooded animals).[1][3][4] Using ice-cold buffers can significantly slow down or halt enzyme activity.[1]
-
Omitted a Necessary Component: Double-check that all essential components, including the enzyme, substrate, and Coenzyme B, have been added to the reaction mixture according to the protocol.[1]
-
Improperly Stored or Handled Enzyme/Coenzyme B: Enzymes can lose activity if stored incorrectly or subjected to multiple freeze-thaw cycles.[1] Always store enzymes and Coenzyme B at their recommended temperatures.[5] Coenzyme B, particularly in its reduced active form, can be sensitive to light and oxygen.
-
Sub-optimal pH: The pH of the reaction buffer is critical for enzyme activity.[3][6] Significant deviations from the optimal pH can lead to a drastic decrease in reaction rate due to changes in the enzyme's three-dimensional structure.[3][6] Verify the pH of your buffer with a calibrated pH meter.
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors. Common inhibitors include EDTA (>0.5 mM), sodium azide (>0.2%), and high concentrations of detergents like SDS, NP-40, or Tween-20 (>1%).[2]
A logical workflow for troubleshooting low enzyme activity is presented below.
Question: I am observing inconsistent or irreproducible results between assays.
Answer: Inconsistent results are often due to minor variations in experimental conditions.[1]
-
Inconsistent Temperature: Even a small temperature fluctuation of 1-2 degrees can alter enzyme activity by 10-20%.[5] Use a water bath or incubator to maintain a constant temperature.[3]
-
Pipetting Errors: When preparing reaction mixes, especially with small volumes, inaccuracies can lead to significant variations. Whenever possible, prepare a master mix to ensure consistency across all wells.[2]
-
Microplate Edge Effects: If using a microplate, wells at the edges can be prone to evaporation, leading to higher concentrations and altered readings. Using temperature-controlled plate readers or filling all wells evenly can mitigate this.[1]
-
Incomplete Reagent Thawing and Mixing: Ensure all frozen components are completely thawed and gently mixed before use to avoid concentration gradients in your stock solutions.[2]
Question: The reaction starts fast but then plateaus very quickly.
Answer: This typically indicates that a component is being rapidly depleted or the enzyme is becoming inactivated.
-
Substrate Limitation: If the initial substrate or Coenzyme B concentration is too low, it may be consumed quickly, causing the reaction to stop.[7] Try increasing the concentration of the limiting reactant.
-
Enzyme Saturation: At very high substrate concentrations, all active sites of the enzyme may be occupied, leading to a maximum reaction rate (Vmax).[8] If the enzyme concentration is too high, this Vmax may be reached almost instantaneously.[1] Consider diluting the enzyme to achieve a steady, measurable rate.[1]
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, slowing down the reaction as it accumulates.[7]
-
Enzyme Instability: The enzyme may not be stable under the chosen assay conditions (e.g., non-optimal pH or temperature), leading to rapid denaturation and loss of activity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an enzyme using Coenzyme B?
A1: There is no single optimal temperature for all enzymes that use Coenzyme B. Each enzyme has an optimal temperature that is typically close to the physiological temperature of the organism from which it is derived.[3] For most human enzymes, this is around 37°C (98.6°F).[3][5] However, enzymes from thermophilic organisms can have much higher optimal temperatures.[4] Exceeding the optimal temperature can lead to irreversible denaturation and a complete loss of activity.[3][9] Conversely, lower temperatures will slow the reaction rate due to decreased kinetic energy.[3][5]
Q2: How does pH affect my enzyme's activity?
A2: Each enzyme has an optimal pH at which its activity is maximal.[6][10] This is the pH that maintains the enzyme's specific three-dimensional shape, which is crucial for its function.[6] Deviations from the optimal pH can alter the charges on the amino acid residues in the active site, affecting substrate binding and catalysis.[6] Extreme pH values can cause the enzyme to denature, leading to a permanent loss of activity. For example, pepsin, found in the acidic environment of the stomach, has an optimal pH of around 1.5, whereas trypsin, which functions in the small intestine, has an optimal pH of about 8.[10]
Q3: How do I determine the optimal concentration of Coenzyme B?
A3: The optimal concentration of Coenzyme B, like a substrate, should be determined experimentally. The goal is to find a concentration that saturates the enzyme to ensure the reaction rate is not limited by the availability of the coenzyme. A common approach is to perform a titration experiment where the concentrations of the enzyme and the primary substrate are kept constant while varying the concentration of Coenzyme B. The reaction rate is measured for each coenzyme concentration, and the optimal concentration is typically where the rate of reaction plateaus.[8]
Q4: What are the best practices for handling and storing Coenzyme B?
A4: The stability of Coenzyme B can vary depending on its specific form (e.g., methylcobalamin, adenosylcobalamin). Generally, it is advisable to protect Coenzyme B solutions from light, as many forms are light-sensitive.[11] Store stock solutions frozen and in small aliquots to avoid repeated freeze-thaw cycles.[1] For enzymes like methyl-coenzyme M reductase, the active Ni(I) form is oxygen-sensitive, requiring anaerobic handling conditions for activation and assays.[12] Always refer to the manufacturer's or literature recommendations for the specific form of Coenzyme B you are using.
Quantitative Data on Reaction Parameters
The optimal conditions for any given enzyme must be determined empirically. The following tables provide general guidelines and typical ranges for key parameters.
Table 1: Typical pH Optima for Enzymes from Different Environments
| Enzyme Source/Location | Typical Optimal pH Range | Example Enzyme |
| Stomach | 1.5 - 3.5 | Pepsin[10] |
| Cytosol | 7.0 - 7.5 | Most metabolic enzymes |
| Small Intestine | 7.5 - 8.5 | Trypsin, Chymotrypsin[10] |
| Lysosomes | 4.5 - 5.0 | Acid hydrolases |
Table 2: General Effect of Temperature on Enzyme Activity
| Temperature Range | Effect on Enzyme Activity | Rationale |
| Low (e.g., <10°C) | Very low activity | Reduced kinetic energy leads to fewer collisions between enzyme and substrate.[3][5] |
| Moderate (e.g., 20-40°C) | Increasing activity with temperature | Increased kinetic energy results in more frequent and energetic collisions.[3][4][5] |
| Optimal Temperature | Maximum activity | The temperature at which the enzyme's structure and flexibility are ideal for catalysis.[3] |
| High (e.g., >45-50°C for human enzymes) | Rapid decrease in activity | The enzyme begins to denature, losing its functional three-dimensional structure.[4][9] |
Table 3: Parameter Optimization for Methyl-Coenzyme M Reductase (MCR) - An Example
Note: MCR is a complex enzyme requiring specific activation procedures. The following are illustrative values based on literature.
| Parameter | Condition | Rationale / Observation | Reference |
| Temperature | 25 - 65°C | Activity is often assayed at various temperatures depending on the source organism. Activation can be performed at higher temperatures (e.g., 65°C). | [13][14] |
| pH | ~7.6 | Assays are typically buffered to a physiological pH. | [14] |
| Coenzyme B (CoB₇SH) Kd | ~105 µM for MCRred1 | The dissociation constant (Kd) indicates the affinity of the enzyme for the coenzyme. Saturating concentrations (>> Kd) are used in assays. | [13] |
| Substrate (Methyl-SCoM) Kd | ~15 µM for MCRred1 | The Kd for the substrate helps in choosing an appropriate concentration range for kinetic studies. | [13] |
| Activation | Requires reducing conditions (e.g., H₂) and often ATP | The enzyme must be in its active Ni(I) redox state (MCRred1) for catalysis. | [12][14] |
Experimental Protocols
Protocol: General Method for Optimizing Enzyme Reaction Conditions
This protocol outlines a systematic approach to optimizing the key parameters for an enzyme assay involving Coenzyme B. The "one-factor-at-a-time" approach is presented for clarity, though design of experiments (DoE) methodologies can be more efficient.[15][16]
-
Establish a Baseline Assay:
-
Start with conditions reported in the literature or a standard physiological buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.5).
-
Use non-limiting concentrations of your primary substrate and Coenzyme B (e.g., 5-10 times the known or estimated Km/Kd).
-
Use a concentration of the enzyme that gives a linear reaction rate for at least 10-15 minutes.[7]
-
-
Optimize pH:
-
Prepare a series of buffers with identical ionic strength but varying pH values (e.g., in 0.5 pH unit increments across a relevant range).
-
Run the assay at each pH, keeping all other parameters constant.
-
Plot the initial reaction rate versus pH to determine the optimum.[10]
-
-
Optimize Temperature:
-
Using the optimal pH determined in the previous step, run the assay at a range of different temperatures (e.g., in 5°C increments).
-
Use a temperature-controlled instrument (e.g., water bath, temperature-controlled plate reader).
-
Plot the initial reaction rate versus temperature to identify the optimum.[3]
-
-
Optimize Coenzyme B and Substrate Concentrations (Michaelis-Menten Kinetics):
-
Varying Coenzyme B: At the optimal pH and temperature, keep the primary substrate concentration constant and saturating. Perform the assay with a range of Coenzyme B concentrations. Plot the initial rate versus [Coenzyme B] to determine the Km and Vmax for the coenzyme.
-
Varying Primary Substrate: Keep the Coenzyme B concentration constant and saturating. Perform the assay with a range of primary substrate concentrations. Plot the initial rate versus [Substrate] to determine the Km and Vmax for the substrate.[17][18]
-
An overview of the experimental optimization workflow is provided below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. What is the optimal temperature for enzymes? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stability of the B vitamins in mixed parenteral nutrition solution [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 13. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 18. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Crystallizing Proteins with Coenzyme B
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in crystallizing proteins with Coenzyme B (adenosylcobalamin). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your crystallization experiments.
Troubleshooting Guides
This section addresses common issues encountered during the co-crystallization of proteins with Coenzyme B in a question-and-answer format.
Question: My protein precipitates immediately upon adding Coenzyme B. What should I do?
Answer: Immediate precipitation upon the addition of a cofactor like Coenzyme B is a common issue that can stem from several factors. Here is a step-by-step troubleshooting approach:
-
Check the pH of your Coenzyme B solution: Coenzyme B solutions, particularly if prepared from a salt form, can be acidic. This can shift the pH of your protein solution to its isoelectric point (pI), causing it to precipitate. Always ensure the pH of your Coenzyme B stock solution is adjusted to the pH of your protein buffer before mixing.[1]
-
Optimize the mixing strategy: Instead of adding a concentrated drop of Coenzyme B to your protein, try a gradual addition or dialysis to slowly introduce the cofactor. This can prevent localized high concentrations that may lead to aggregation.
-
Vary the incubation temperature: The temperature at which you form the protein-Coenzyme B complex can influence its stability. Try incubating the mixture at different temperatures (e.g., 4°C, room temperature) before setting up crystallization trials.[2]
-
Re-evaluate your buffer composition: The buffer components can significantly impact the solubility of the protein-cofactor complex. Experiment with different buffer systems, pH values (at least 1 pH unit away from the protein's pI), and salt concentrations.[1][3] Additives like glycerol (5-20%) or sugars can also help to stabilize the protein and prevent aggregation.[4]
-
Reduce protein and/or ligand concentration: High concentrations can favor amorphous precipitation over ordered crystal lattice formation. Try reducing the concentration of your protein and/or Coenzyme B.[5]
Question: I'm not getting any crystals, just clear drops. What are the likely causes and solutions?
Answer: Clear drops indicate that your protein has not reached a sufficient level of supersaturation for nucleation to occur. Here are some strategies to address this:
-
Increase Protein and/or Coenzyme B Concentration: The most straightforward approach is to increase the concentration of your protein-Coenzyme B complex.[5] A typical starting range for protein concentration is 5-25 mg/mL.[5]
-
Increase Precipitant Concentration: The concentration of the precipitant in your crystallization screen may be too low. Try screening with higher precipitant concentrations or using a different precipitant altogether.
-
Optimize the Protein-to-Coenzyme B Molar Ratio: Ensure that you are using a sufficient molar excess of Coenzyme B to achieve saturation of the binding site. For weakly binding cofactors, a 10-fold molar excess is often recommended.[5]
-
Consider Seeding: If you have previously obtained small or poor-quality crystals, you can use them as seeds to induce the growth of larger, well-ordered crystals in new drops.
-
Explore a Wider Range of Crystallization Conditions: Your initial screen may not have covered the right chemical space. Try a broader range of precipitants, pH values, and additives.
Question: My crystals are very small, needle-like, or of poor quality. How can I improve them?
Answer: The formation of small or poorly diffracting crystals suggests that nucleation is too rapid or that crystal growth is suboptimal. Here are some optimization strategies:
-
Slow Down the Equilibration Rate: In vapor diffusion experiments, you can slow down equilibration by reducing the precipitant concentration in the reservoir, increasing the drop volume, or using a larger reservoir volume.
-
Additive Screening: A wide range of small molecules can act as additives to improve crystal quality. These can help to bridge intermolecular contacts in the crystal lattice or stabilize the protein-cofactor complex.
-
Temperature Optimization: Varying the crystallization temperature can affect both the solubility of your complex and the kinetics of crystal growth. Experiment with a range of temperatures.[5]
-
Control for Coenzyme B Stability: Coenzyme B is light-sensitive.[6] Ensure all manipulations are performed under low-light conditions to prevent degradation of the cofactor, which could lead to heterogeneity in your sample and affect crystal quality.
-
Consider Different Forms of Cobalamin: While adenosylcobalamin is the active coenzyme, other forms like cyanocobalamin are more stable.[7][8] In some cases, using a more stable analog for initial crystallization trials might be beneficial, followed by soaking with adenosylcobalamin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein purity for crystallization trials with Coenzyme B?
A1: A protein purity of >95% is highly recommended for crystallization.[9] Impurities can interfere with crystal lattice formation and lead to poor-quality crystals or no crystals at all.
Q2: How does Coenzyme B binding affect protein stability?
A2: The binding of cofactors like Coenzyme B often stabilizes the protein, locking it into a more rigid conformation that is more amenable to crystallization.[2] This conformational stabilization can be crucial for proteins that are flexible or have multiple domains.
Q3: What is the difference between co-crystallization and soaking for obtaining a protein-Coenzyme B complex structure?
A3: In co-crystallization , the protein and Coenzyme B are mixed together before setting up the crystallization trials, and the complex crystallizes as a single entity.[2] In soaking , crystals of the apo-protein (without the cofactor) are grown first and then transferred to a solution containing Coenzyme B, allowing the cofactor to diffuse into the crystal and bind to the protein.[9] Co-crystallization is often preferred when the cofactor induces a significant conformational change in the protein.
Q4: What are the key stability considerations for Coenzyme B during experiments?
A4: Coenzyme B (adenosylcobalamin) is sensitive to light and can degrade.[6] It is also important to consider its stability at different pH values and temperatures. Aqueous solutions of cobalamins are most stable in a pH range of 4.0-7.0.[10]
Q5: Are there any analogs of Coenzyme B that are easier to work with?
A5: Cyanocobalamin (Vitamin B12) is a more stable form of cobalamin and is less sensitive to light.[7][8] While adenosylcobalamin is the biologically active coenzyme, cyanocobalamin can sometimes be used as a substitute in initial crystallization screening due to its higher stability. However, it is important to confirm that the protein of interest can also bind this form.
Data Presentation
Table 1: Solubility of Adenosylcobalamin (Coenzyme B)
| Solvent System | Volume Ratio (Water:Organic) | Approximate Solubility Increase (vs. Water) | Reference |
| Water-Acetone | 1:0.3 to 1:0.4 | >10x | [11] |
| Water-Acetonitrile | 1:0.3 to 1:0.4 | >10x | [11] |
Note: Adenosylcobalamin is slightly soluble in water and almost insoluble in pure ethanol, acetone, or ether.[11]
Table 2: pH Stability of Cyanocobalamin (A More Stable Analog of Coenzyme B)
| pH | Temperature (°C) | Half-life (days) | Reference |
| 2 | 4 | 63 | [12] |
| 2 | 37 | 8 | [12] |
| 6 | 4 | 231 | [12] |
| 6 | 37 | 116 | [12] |
| 7 | - | Maximal stability |
Note: The optimal pH for prolonged storage of cyanocobalamin in solution is between 4 and 7.[10] The degradation follows first-order kinetics.[12]
Experimental Protocols
Protocol 1: Co-crystallization of a Protein with Coenzyme B (Adenosylcobalamin)
This protocol is a general guideline and should be optimized for your specific protein. It is based on the successful crystallization of human methylmalonyl-CoA mutase in complex with adenosylcobalamin.[13]
1. Preparation of the Protein-Coenzyme B Complex:
-
Protein Preparation: Purify the protein to >95% homogeneity. The final buffer should be optimized for protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).
-
Coenzyme B Stock Solution: Prepare a concentrated stock solution of adenosylcobalamin (e.g., 10 mM) in a buffer identical to the protein buffer. Protect the solution from light at all times by wrapping the tube in aluminum foil.
-
Complex Formation:
-
Dilute the protein to a working concentration (e.g., 10 mg/mL).
-
Add the adenosylcobalamin stock solution to the protein solution to achieve a final molar ratio of protein to coenzyme of 1:1.5 to 1:3.
-
Incubate the mixture on ice, in the dark, for at least 1 hour to allow for complex formation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to remove any precipitated protein or unbound coenzyme.
-
2. Crystallization Screening:
-
Use the clarified supernatant from the complex formation step for crystallization trials.
-
Set up crystallization screens using the sitting-drop or hanging-drop vapor diffusion method. A typical drop would consist of 1 µL of the protein-Coenzyme B complex solution mixed with 1 µL of the reservoir solution.
-
Use a variety of commercial crystallization screens to sample a wide range of precipitants, pH, and salts.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly over several weeks.
3. Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, protein-Coenzyme B complex, and any additives.
-
Fine-tune the pH of the buffer.
-
Consider microseeding if initial crystals are small or of poor quality.
Mandatory Visualization
Caption: A general workflow for the co-crystallization of a protein with Coenzyme B.
Caption: A decision tree for troubleshooting common issues in protein-Coenzyme B co-crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Delivery of tailor-made cobalamin to methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New light on vitamin B12: The adenosylcobalamin-dependent photoreceptor protein CarH [scielo.org.za]
- 7. argalys.com [argalys.com]
- 8. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwPDB: pdb_00002xij [wwpdb.org]
Validation & Comparative
A Comparative Guide to Validating the Activity of Synthesized Coenzyme B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the biological activity of chemically synthesized Coenzyme B (7-mercaptoheptanoylthreonine phosphate, HS-HTP). As a crucial cofactor in methanogenesis, ensuring the functional integrity of synthesized Coenzyme B is paramount for research into microbial metabolism, biofuel production, and the development of novel antimicrobial agents targeting methanogens. This document outlines the primary enzymatic assay for activity determination, provides detailed experimental protocols, and compares the performance of synthesized Coenzyme B to literature-derived standards.
Data Presentation: Performance Metrics of Coenzyme B in Enzymatic Assays
The activity of Coenzyme B is primarily determined by its function as a substrate for methyl-coenzyme M reductase (MCR), the enzyme catalyzing the final step of methanogenesis. The following table summarizes key quantitative parameters for Coenzyme B in this reaction, providing a benchmark for the validation of synthesized batches.
| Parameter | Reported Value | Method of Determination | Source |
| Michaelis Constant (Km) | 59 µM | Methyl-Coenzyme M Reductase Activity Assay | Literature Data |
| Specific Activity of MCR with Coenzyme B | 89 ± 10 U/mg | Radioactive Methyl-Coenzyme M Reductase Assay | [1] |
| Confirmation of Structure | Identical to authentic compound | 1H NMR, Mass Spectrometry, HPLC co-elution | Literature Data |
Comparison of Validation Methodologies
The gold standard for determining the activity of synthesized Coenzyme B is the Methyl-Coenzyme M Reductase (MCR) Activity Assay . This assay directly measures the ability of the synthesized Coenzyme B to participate in the enzymatic reaction that produces methane. Two main approaches to this assay are described below.
| Assay Type | Principle | Pros | Cons |
| Radioactive MCR Assay | Measures the conversion of 14C-labeled methyl-coenzyme M to 14CH4 in the presence of Coenzyme B. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment (scintillation counter). |
| Spectrophotometric/Fluorometric MCR Assay | Monitors the change in absorbance or fluorescence of MCR's F430 cofactor or coupled to a secondary reaction that produces a colored/fluorescent product. | Avoids radioactivity. Can be continuous. | Potentially lower sensitivity; may require more complex assay setup and optimization.[2][3] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Coenzyme B (7-mercaptoheptanoylthreonine phosphate) Standard
Materials:
-
7-bromoheptanoic acid
-
Thiourea
-
Ethanol
-
DL-threonine phosphate
-
N-hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Dithiothreitol (DTT)
-
2-propanol
-
Benzene
-
Pentane
Procedure:
-
Synthesis of 7,7'-dithiodiheptanoic acid:
-
Reflux 7-bromoheptanoic acid with thiourea in ethanol.
-
Hydrolyze the resulting product with NaOH.
-
Acidify the solution to precipitate the 7,7'-dithiodiheptanoic acid.
-
Recrystallize the product from benzene-pentane.
-
-
Condensation with DL-threonine phosphate:
-
Dissolve the 7,7'-dithiodiheptanoic acid, N-hydroxysuccinimide, and DCC in an appropriate solvent.
-
Add DL-threonine phosphate to the mixture and stir at room temperature.
-
Remove the precipitated dicyclohexylurea by filtration.
-
Dry the filtrate to obtain the disulfide-linked precursor.
-
-
Reduction to 7-mercaptoheptanoylthreonine phosphate (Coenzyme B):
-
Dissolve the disulfide precursor in a suitable buffer.
-
Add DTT to reduce the disulfide bond.
-
The resulting solution contains the active Coenzyme B.
-
-
Purification and Verification:
-
Purify the synthesized Coenzyme B using high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the product by 1H NMR spectroscopy and mass spectrometry.
-
The purified, synthesized Coenzyme B can now be used as a standard for activity assays.
-
Protocol 2: Radioactive Methyl-Coenzyme M Reductase (MCR) Activity Assay
This is the primary and most sensitive method for determining the functional activity of synthesized Coenzyme B.
Materials:
-
Purified active Methyl-Coenzyme M Reductase (MCR)
-
Synthesized Coenzyme B (HS-HTP) solution
-
14C-labeled methyl-coenzyme M (14CH3-S-CoM)
-
Titanium (III) citrate solution (as a reductant)
-
Aquacobalamin
-
Tris-HCl buffer (pH 7.2)
-
Anaerobic chamber or glove box
-
Gas-tight vials with rubber stoppers
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of the Assay Mixture (in an anaerobic environment):
-
In a gas-tight vial, prepare the standard assay mixture containing:
-
Tris-HCl buffer (0.5 M, pH 7.2)
-
14CH3-S-CoM (10 mM)
-
Aquacobalamin (1.8 mM)
-
Titanium (III) citrate (20 mM)
-
-
Add varying concentrations of the synthesized Coenzyme B to different vials to determine the Km, or a saturating concentration (e.g., 0.1 mM) for routine activity checks.[1]
-
The final volume of the assay mixture should be 0.2 ml.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a known amount of purified, active MCR to the assay mixture.
-
Incubate the vials at the optimal temperature for the MCR enzyme (e.g., 60°C for MCR from Methanothermobacter marburgensis).[1]
-
-
Measurement of Methane Production:
-
At specific time points, stop the reaction (e.g., by adding a quenching agent like perchloric acid).
-
Measure the amount of radioactive methane (14CH4) produced. This is typically done by gas chromatography coupled to a radioactivity detector or by capturing the evolved methane in a scintillation vial and counting.
-
The activity of the MCR enzyme in the presence of the synthesized Coenzyme B is calculated from the rate of methane formation.
-
Alternative Validation Method: Spectrophotometric Analysis
While a detailed, standardized protocol for a non-radioactive MCR assay is not widely available, the principle relies on monitoring the spectral changes of the MCR enzyme or a coupled reaction.
Principle:
The active form of MCR contains a Ni(I) center in its F430 cofactor, which has a characteristic UV-visible absorption spectrum.[2][3] The reaction with methyl-coenzyme M and Coenzyme B leads to changes in the oxidation state of the nickel and thus changes in the absorption spectrum. By monitoring the absorbance at specific wavelengths (e.g., 385 nm and 420 nm), it may be possible to follow the reaction progress.[2] Alternatively, the regeneration of the disulfide product of the MCR reaction can be coupled to the oxidation of a chromogenic or fluorogenic substrate by a secondary enzyme, allowing for indirect measurement of MCR activity.
Comparison:
A synthesized batch of Coenzyme B that is active should produce a rate of reaction in the MCR assay that is comparable to the literature values when used at similar concentrations. The determined Km for the synthesized Coenzyme B should also be in the same range as the reported value of 59 µM.
Mandatory Visualizations
Signaling Pathway of Methanogenesis
Caption: The final step of the methanogenesis pathway.
Experimental Workflow for Coenzyme B Activity Validation
Caption: Workflow for validating synthesized Coenzyme B.
References
- 1. Frontiers | In vivo activation of methyl-coenzyme M reductase by carbon monoxide [frontiersin.org]
- 2. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
Coenzyme B vs. Coenzyme M: A Comparative Guide to Their Functional Roles in Methanogenesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate biochemical world of methanogenic archaea, the final, methane-releasing step is a symphony of enzymatic precision, orchestrated by the enzyme methyl-coenzyme M reductase (MCR). Central to this reaction are two vital coenzymes: Coenzyme B (CoB) and Coenzyme M (CoM). While both are essential for methanogenesis, they play distinct and non-interchangeable roles. This guide provides an in-depth comparison of their functional differences, supported by experimental data, to aid researchers in understanding and potentially targeting this crucial metabolic pathway.
Introduction to Coenzyme B and Coenzyme M
Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate (HS-CoM), is the smallest known organic coenzyme. Its primary role in methanogenesis is to act as the C1 carrier, specifically transporting a methyl group to the active site of MCR. Beyond methanogenesis, CoM is also involved in the detoxification of epoxides in certain alkene-metabolizing bacteria.
Coenzyme B (CoB), or 7-mercaptoheptanoylthreoninephosphate (HS-CoB), is a more complex molecule containing a thiol reactive group. In the terminal step of methanogenesis, CoB functions as the proximal electron donor, crucial for the reductive cleavage of the methyl group from CoM.
Functional Differences in the Methyl-Coenzyme M Reductase (MCR) Catalytic Cycle
The core functional distinction between CoB and CoM lies in their sequential and specialized roles within the MCR active site. The reaction mechanism follows a strictly ordered ternary complex model.
-
Binding of Methyl-Coenzyme M: The catalytic cycle initiates with the binding of methyl-coenzyme M (CH3-S-CoM) to the Ni(I) center of the F430 cofactor within MCR. This binding is a prerequisite for the subsequent association of Coenzyme B.
-
Binding of Coenzyme B and Conformational Change: Following the binding of CH3-S-CoM, Coenzyme B enters the active site. The binding of CoB induces a significant conformational change in the enzyme, bringing the thiol group of CoB into close proximity with the methyl group of CoM.
-
Methane Formation and Heterodisulfide Product: CoB then donates two electrons, facilitating the reduction of the methyl group to methane (CH4). This results in the formation of a heterodisulfide bond between Coenzyme M and Coenzyme B (CoM-S-S-CoB), which is subsequently released from the enzyme.
-
Regeneration of Coenzymes: The CoM-S-S-CoB heterodisulfide is then reduced by a separate enzyme, heterodisulfide reductase, to regenerate the free thiol forms of CoM and CoB, allowing them to participate in further catalytic cycles.
This ordered mechanism ensures the precise positioning of the substrates for efficient catalysis and prevents unproductive side reactions.
Quantitative Comparison of Coenzyme B and Coenzyme M Interactions with MCR
The functional differences between Coenzyme B and Coenzyme M are reflected in their binding affinities and kinetic parameters with methyl-coenzyme M reductase. The following data is derived from studies on MCR from Methanothermobacter marburgensis.
| Parameter | Coenzyme M (as Methyl-SCoM) | Coenzyme B | Reference(s) |
| Primary Function | Methyl group carrier | Electron donor | [1][2] |
| Chemical Name | 2-mercaptoethanesulfonate | 7-mercaptoheptanoylthreoninephosphate | [1][2] |
| Dissociation Constant (Kd) for binary complex with MCR (Ni(I) state) | 13 ± 4 µM | 90 ± 22 µM | [3] |
| Dissociation Constant (Kd) for ternary complex (CoB binding to MCR•CH3-S-CoM) | - | 79 µM | [3][4] |
| Apparent Michaelis Constant (Km) | 0.7 ± 0.2 mM | 0.2 ± 0.1 mM | |
| Maximum Velocity (Vmax) | 100 µmol/min/mg protein | 100 µmol/min/mg protein |
Note: The Vmax is for the overall reaction and is dependent on the saturation of both substrates.
Biosynthesis Pathways: A Point of Divergence
The biosynthetic pathways for Coenzyme M and Coenzyme B are distinct, highlighting their separate evolutionary origins and cellular regulation.
Coenzyme M Biosynthesis: The biosynthesis of CoM has been shown to proceed through different pathways in archaea and bacteria, suggesting convergent evolution. In many methanogens, the pathway starts from phosphoenolpyruvate (PEP).
Coenzyme B Biosynthesis: The biosynthesis of Coenzyme B involves a multi-step process. It begins with the activation of 7-mercaptoheptanoic acid, which is then coupled with threonine to form N-(7-mercaptoheptanoyl)threonine.[1][4] The final step is the ATP-dependent phosphorylation of the threonine moiety to yield the active coenzyme.[1]
Experimental Protocols
In Vitro Methyl-Coenzyme M Reductase (MCR) Activity Assay
This protocol outlines a method for determining the specific activity of purified MCR under anaerobic conditions.
Materials:
-
Purified MCR (maintained in an anaerobic environment)
-
Methyl-coenzyme M (CH3-S-CoM) solution (anaerobic)
-
Coenzyme B (HS-CoB) solution (anaerobic)
-
Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing reducing agents such as dithiothreitol)
-
Gas-tight vials with butyl rubber stoppers
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for methane quantification
-
Anaerobic chamber or glove box
Procedure:
-
Preparation: All solutions and materials must be made anaerobic by purging with an inert gas (e.g., N2 or Ar) and transferred into an anaerobic chamber.
-
Reaction Setup: In a gas-tight vial within the anaerobic chamber, prepare the reaction mixture by adding the anaerobic assay buffer, a known concentration of CH3-S-CoM, and HS-CoB.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified MCR to the reaction mixture. The total reaction volume is typically kept small (e.g., 0.5 - 1.0 mL).
-
Incubation: Seal the vial and incubate at the optimal temperature for the specific MCR being studied (e.g., 60°C for MCR from M. marburgensis).
-
Methane Quantification: At regular time intervals, withdraw a sample of the headspace gas from the vial using a gas-tight syringe and inject it into the GC-FID to quantify the amount of methane produced.
-
Data Analysis: Calculate the rate of methane production from the linear portion of the time course. The specific activity is typically expressed as µmol of methane produced per minute per milligram of MCR.
Determination of Dissociation Constants (Kd) by Fluorescence Titration
This protocol describes a method to measure the binding affinity of CoM and CoB to MCR by monitoring changes in intrinsic protein fluorescence.
Materials:
-
Purified MCR
-
Solutions of CH3-S-CoM and HS-CoB of varying concentrations (anaerobic)
-
Anaerobic fluorescence cuvette
-
Fluorometer
-
Anaerobic chamber
Procedure:
-
Preparation: Prepare all solutions and the experimental setup under strict anaerobic conditions.
-
Fluorescence Measurement: Place a solution of MCR of known concentration in the anaerobic fluorescence cuvette. Excite the protein at approximately 280 nm and record the emission spectrum (typically 300-400 nm).
-
Titration: Sequentially add small aliquots of the concentrated ligand solution (CH3-S-CoM or HS-CoB) to the MCR solution. After each addition, gently mix and allow the system to reach equilibrium before recording the fluorescence spectrum.
-
Data Analysis: The binding of the ligand will likely cause a change in the fluorescence intensity or a shift in the emission maximum. Plot the change in fluorescence against the ligand concentration. Fit the resulting binding curve to a suitable binding isotherm (e.g., the quadratic or hyperbolic equation) to determine the dissociation constant (Kd).[3]
Visualizing the Functional Relationship
The following diagrams illustrate the key pathways and logical relationships described in this guide.
Caption: The catalytic cycle of Methyl-Coenzyme M Reductase.
Caption: Simplified biosynthetic pathway of Coenzyme B.
Conclusion
Coenzyme B and Coenzyme M, while both indispensable for the final step of methanogenesis, exhibit clear functional differences. Coenzyme M serves as the methyl carrier, delivering the substrate for reduction, while Coenzyme B acts as the crucial electron donor that drives the formation of methane. These distinct roles are underscored by their different chemical structures, biosynthetic pathways, and specific interactions with methyl-coenzyme M reductase. A thorough understanding of these differences is fundamental for researchers aiming to elucidate the intricacies of methanogenesis and for professionals exploring this pathway as a target for antimicrobial drug development or for bioengineering applications. The provided data and protocols offer a solid foundation for further investigation into the fascinating biochemistry of these unique coenzymes.
References
- 1. Biosynthesis of (7-mercaptoheptanoyl)threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coenzyme B - Wikipedia [en.wikipedia.org]
- 3. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the peptide bond in the coenzyme N-(7-mercaptoheptanoyl)-L-threonine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Coenzyme B Analogs in Methyl-Coenzyme M Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various synthetic analogs of Coenzyme B and their interactions with Methyl-Coenzyme M Reductase (MCR), the key enzyme in methanogenesis. Understanding the structure-activity relationship of these analogs is crucial for designing potent and specific inhibitors of MCR, which has implications for controlling methane emissions and developing novel antimicrobial agents targeting methanogenic archaea.
Introduction to Methyl-Coenzyme M Reductase (MCR) and Coenzyme B
Methyl-Coenzyme M Reductase (MCR) is a complex enzyme found in methanogenic archaea that catalyzes the final and rate-limiting step in the biological production of methane.[1][2] The reaction involves the reduction of methyl-coenzyme M (CH₃-S-CoM) by coenzyme B (CoBSH) to produce methane (CH₄) and a heterodisulfide of the two coenzymes (CoMS-S-CoB).[1][2] The active site of MCR contains a unique nickel-containing prosthetic group called coenzyme F₄₃₀, which is essential for catalysis.[1]
Coenzyme B, chemically known as N-(7-mercaptoheptanoyl)-L-threonine O³-phosphate, plays a critical role in the MCR-catalyzed reaction. Its seven-carbon mercaptoalkanoyl chain extends into a hydrophobic channel within the enzyme, positioning its terminal thiol group for the reductive cleavage of the methyl group from methyl-coenzyme M.[1] The precise mechanism is still under investigation, but it is believed to involve the formation of a methyl-nickel intermediate.
Comparative Analysis of Coenzyme B Analogs
To investigate the role of the length of the mercaptoalkanoyl chain of Coenzyme B in MCR activity, a series of synthetic analogs have been studied. These analogs possess shorter or longer acyl chains compared to the natural seven-carbon chain of Coenzyme B (CoB₇SH). The primary analogs discussed in the literature are:
-
CoB₅SH: A pentanoyl derivative (5-carbon chain).
-
CoB₆SH: A hexanoyl derivative (6-carbon chain).
-
CoB₈SH: An octanoyl derivative (8-carbon chain).
-
CoB₉SH: A nonanoyl derivative (9-carbon chain).
While extensive structural studies have been conducted on MCR in complex with these analogs, detailed quantitative kinetic data for all of them are not available in the published literature. For instance, it has been explicitly stated that there are no published MCR kinetic studies using CoB₅SH. However, qualitative and structural observations provide valuable insights into their relative performance.
| Coenzyme B Analog | Acyl Chain Length | Observed Interaction with MCR | Inferred Activity/Inhibition |
| CoB₅SH | 5 Carbons | The pentanoyl chain is too short to position the thiol group effectively in the active site. | Likely an inhibitor, as it binds in the substrate channel but is not properly positioned for catalysis.[2] |
| CoB₆SH | 6 Carbons | The hexanoyl chain adopts a different conformation compared to the natural coenzyme, but its thiolate can occupy a similar position.[1][2] | Observed to be a slow substrate , indicating that it can participate in the catalytic reaction but at a significantly reduced rate.[1][2] |
| Natural CoB₇SH | 7 Carbons | The natural substrate, binds optimally in the active site channel. | Serves as the baseline for MCR activity. Kinetic studies show a dissociation constant (Kd) of 79 μM for its binding to the MCR-methyl-SCoM complex. |
| CoB₈SH | 8 Carbons | The longer octanoyl chain can be accommodated in the active site. The thiolate is positioned 2.6 Å closer to the nickel center than that of CoB₇SH.[1][2] | Reacts with the proposed Ni(III)-methyl catalytic intermediate, suggesting it is a substrate.[1][2] |
| CoB₉SH | 9 Carbons | The nonanoyl chain is also accommodated in the active site, with the thiolate positioned only slightly closer (0.3 Å) to the nickel than CoB₈SH.[1][2] | Also reacts with the Ni(III)-methyl intermediate, indicating it can act as a substrate.[1][2] |
Experimental Protocols
Synthesis of Coenzyme B and its Analogs
A general protocol for the chemical synthesis of N-(7-mercaptoheptanoyl)-L-threonine O³-phosphate (Coenzyme B) has been established and can be adapted for the synthesis of its analogs by using the corresponding bromoalkanoic acids with different chain lengths.
Materials:
-
7-Bromoheptanoic acid (or corresponding bromoalkanoic acid for analogs)
-
Thiourea
-
DL-Threonine phosphate
-
N-Hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC)
-
Dithiothreitol (DTT)
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Synthesis of 7,7'-dithiodiheptanoic acid: 7-Bromoheptanoic acid is reacted with thiourea in ethanol to form the corresponding isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield 7-mercaptoheptanoic acid, which is subsequently air-oxidized to the stable disulfide, 7,7'-dithiodiheptanoic acid.
-
Activation of the dicarboxylic acid: The 7,7'-dithiodiheptanoic acid is then activated by forming an N-hydroxysuccinimide (NHS) ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Coupling with threonine phosphate: The activated NHS ester is reacted with DL-threonine phosphate in an aqueous solution containing triethylamine to form the disulfide-linked precursor of Coenzyme B.
-
Reduction to the active thiol: The disulfide bond is then reduced using a reducing agent such as dithiothreitol (DTT) to yield the final product, N-(7-mercaptoheptanoyl)-L-threonine O³-phosphate (Coenzyme B).
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
MCR Activity Assays
The activity of Methyl-Coenzyme M Reductase can be determined using several methods.
1. Spectrophotometric Assay (Stopped-Flow Kinetics):
This method is used for pre-steady-state kinetic analysis and follows the changes in the nickel coenzyme F₄₃₀ chromophore during the reaction.
Materials:
-
Purified, active MCR
-
Methyl-coenzyme M (CH₃-S-CoM) solution
-
Coenzyme B or analog solution
-
Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Stopped-flow spectrophotometer housed in an anaerobic chamber
Procedure:
-
All solutions must be prepared and handled under strict anaerobic conditions.
-
The MCR enzyme is placed in one syringe of the stopped-flow instrument, and the substrates (a mixture of CH₃-S-CoM and the Coenzyme B analog) are placed in the other syringe.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The reaction is monitored by following the absorbance changes at specific wavelengths characteristic of the different oxidation states of the F₄₃₀ nickel center (e.g., 385 nm for the decay of the Ni(I) state and 420 nm for the formation of Ni(II)/Ni(III) states).
-
Observed rate constants (k_obs) can be determined by fitting the kinetic traces to exponential equations. By varying the substrate concentrations, kinetic parameters such as dissociation constants (Kd) can be determined.
2. Methane Production Assay (Gas Chromatography):
This endpoint or kinetic assay directly measures the product of the MCR reaction, methane.
Materials:
-
Purified, active MCR
-
Methyl-coenzyme M (CH₃-S-CoM) solution
-
Coenzyme B or analog solution
-
Anaerobic buffer and reaction vials with gas-tight septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for separating light hydrocarbons.
-
Methane gas standard for calibration.
Procedure:
-
The reaction mixture containing MCR, CH₃-S-CoM, and the Coenzyme B analog in an anaerobic buffer is prepared in a sealed vial.
-
The reaction is initiated by adding one of the components (e.g., the enzyme) and incubated at the optimal temperature for the enzyme (e.g., 60°C for MCR from Methanothermobacter marburgensis).
-
At specific time points, a sample of the headspace gas is withdrawn from the vial using a gas-tight syringe.
-
The gas sample is injected into the GC.
-
The amount of methane produced is quantified by comparing the peak area from the sample to a standard curve generated with known concentrations of methane.
-
The specific activity of the enzyme can then be calculated (e.g., in μmol of methane produced per minute per mg of enzyme).
Visualizations
Caption: Proposed signaling pathway for the MCR catalytic cycle.
Caption: Structures of Coenzyme B and its synthetic analogs.
Caption: Experimental workflow for MCR activity assay via gas chromatography.
References
A Comparative Guide to Coenzyme B Binding in Methyl-Coenzyme M Reductase Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of Coenzyme B binding to its target enzyme, methyl-coenzyme M reductase (MCR), across different species of methanogenic and methanotrophic archaea. MCR is the central enzyme in methane metabolism, catalyzing the final step in methanogenesis and the initial step in the anaerobic oxidation of methane.[1] Understanding the nuances of Coenzyme B binding is critical for developing specific inhibitors that could have significant environmental and biotechnological applications.
Structural Overview of the Coenzyme B Binding Pocket
The overall architecture of the MCR enzyme, a heterohexamer with an α2β2γ2 configuration, and its active site are highly conserved across different archaeal species.[1] The active site contains the nickel-containing prosthetic group, coenzyme F430, buried deep within a hydrophobic channel.[2] Coenzyme B (HS-CoB) binds in this channel, positioning its terminal thiol group for the catalytic reaction.
While the overall structure is conserved, subtle yet significant variations exist at the protein surface, in loop geometries, and in the electrostatic properties of the active site entrance. These differences can influence substrate recognition and binding affinity. For instance, MCRs are classified into three types (I, II, and III) based on phylogenetic and structural analyses, with type III MCRs exhibiting a higher number of basic residues at the entrance to the active site, which is suggested to aid in recruiting the negatively charged Coenzyme B.
Key Amino Acid Residues in the Coenzyme B Binding Pocket:
The binding of Coenzyme B is mediated by a series of hydrophobic and hydrogen-bonding interactions with specific amino acid residues lining the substrate channel. While a comprehensive list of interacting residues is extensive, key conserved residues play a crucial role in orienting the coenzyme.
-
Hydrophobic Interactions: The heptanoyl chain of Coenzyme B is stabilized by hydrophobic residues.
-
Hydrogen Bonding: The phosphate group and the threonine moiety of Coenzyme B form hydrogen bonds with polar and charged residues, anchoring it within the active site.
Diagram of the Coenzyme B Binding Pocket:
Caption: Schematic of Coenzyme B interactions within the MCR active site.
Quantitative Comparison of Coenzyme B Binding
Direct comparative studies of Coenzyme B binding affinities (Kd) across a wide range of species are limited in the literature. However, kinetic studies on MCR from Methanothermobacter marburgensis provide valuable insights into the binding events. The binding of Coenzyme B is part of a strictly ordered ternary complex mechanism, where methyl-coenzyme M must bind first.[3]
The dissociation constant (Kd) for Coenzyme B binding to the MCR-methyl-SCoM complex in M. marburgensis has been determined, along with the Km values for different MCR isozymes, which can serve as an indicator of substrate affinity under steady-state conditions.
| Species/Isozyme | Method | Parameter | Value | Reference |
| Methanothermobacter marburgensis | Fluorescence Titration | Kd (for CoB-MCR binary complex) | 90 ± 22 µM | [3] |
| Methanothermobacter marburgensis | Stopped-flow kinetics | Kd (for CoB binding to MCR·methyl-SCoM) | 79 µM | [3] |
| Methanothermobacter marburgensis MCR I | Enzyme Kinetics | Apparent Km for Coenzyme B | 0.2 ± 0.1 mM | [4] |
| Methanothermobacter marburgensis MCR II | Enzyme Kinetics | Apparent Km for Coenzyme B | 0.5 ± 0.2 mM | [4] |
Note: Lower Kd and Km values generally indicate higher binding affinity. The data suggests that MCR I has a slightly higher affinity for Coenzyme B than MCR II in M. marburgensis. Further studies are required to determine and compare the binding affinities in other species such as Methanosarcina acetivorans and ANME archaea.
Structural Comparison of MCR from Different Species
Crystal structures of MCR have been solved for several species, providing a basis for detailed structural comparisons. The following table summarizes key structural information and provides links to the Protein Data Bank (PDB) for further exploration.
| Species | PDB ID | Resolution (Å) | Key Structural Features/Notes |
| Methanothermobacter marburgensis | 1MRO | 1.16 | High-resolution structure revealing post-translational modifications.[5] |
| Methanothermobacter marburgensis | 5A0Y | 1.10 | High-resolution structure of MCR I.[2] |
| Methanothermobacter marburgensis | 1HBM | 1.80 | Enzyme-product complex.[6] |
| Methanothermobacter marburgensis | 3M2R | 1.30 | Structure with Coenzyme B analogues.[7] |
| Methanosarcina acetivorans | 9ECN | - | MCR containing a 2-methylglutamine modification.[1] |
| Uncultured anaerobic methanotroph (ANME-1) | 3SQG | 2.10 | Structure from a methanotrophic archaeon, showing a modified F430 cofactor.[8] |
A comparison of these structures reveals a highly conserved fold and active site geometry. However, differences in the pattern of post-translational modifications and variations in the structure of the F430 cofactor, as seen in ANME-1, may fine-tune the enzyme's catalytic properties and substrate binding.[8][9]
Experimental Protocols
The structural and binding data presented in this guide are derived from sophisticated biophysical and structural biology techniques. Below are generalized protocols for the key experiments cited.
X-ray Crystallography for MCR Structure Determination
This method provides high-resolution three-dimensional structures of the MCR-Coenzyme B complex.
Diagram of X-ray Crystallography Workflow:
Caption: A simplified workflow for determining the crystal structure of MCR.
Methodology:
-
Protein Purification: MCR is purified from cell lysates of the target archaeal species using multiple chromatography steps to achieve high purity.
-
Crystallization: Purified MCR is crystallized, often in the presence of Coenzyme B or its analogs, using vapor diffusion. Typical crystallization conditions involve a precipitant (e.g., polyethylene glycol), a buffer, and salts at a specific temperature.
-
X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. A molecular model is built into this map and refined to yield the final high-resolution structure.
Cryo-Electron Microscopy (Cryo-EM) for MCR Structure Determination
Cryo-EM is a powerful technique for determining the structure of large protein complexes like MCR in a near-native state.
Methodology:
-
Sample Preparation: A purified MCR sample is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual MCR particles in different orientations are collected.
-
Image Processing: The individual particle images are computationally aligned and averaged to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the MCR complex.
-
Model Building: An atomic model of MCR is built into the 3D density map.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat change upon binding of a ligand (Coenzyme B) to a macromolecule (MCR), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Diagram of ITC Experimental Setup:
Caption: A schematic representation of an ITC experiment for Coenzyme B binding to MCR.
Methodology:
-
Sample Preparation: Purified MCR is placed in the sample cell of the calorimeter, and a solution of Coenzyme B is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the Coenzyme B solution are made into the MCR solution while the temperature is kept constant.
-
Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of Coenzyme B to MCR. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The binding of Coenzyme B to methyl-coenzyme M reductase is a highly conserved process, fundamental to methane metabolism. While the overall structural features of the binding site are maintained across different archaeal species, subtle variations in amino acid composition, post-translational modifications, and the structure of the F430 cofactor likely contribute to differences in binding affinity and catalytic efficiency. This guide provides a framework for understanding these comparisons, highlighting the importance of integrated structural, kinetic, and thermodynamic studies. Further research, particularly direct measurement of Coenzyme B binding affinities in a wider range of species, will be crucial for a complete understanding of this vital enzymatic process and for the development of targeted inhibitors.
References
- 1. Frontiers | Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression [frontiersin.org]
- 2. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of coenzyme B induces a major conformational change in the active site of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Functional interactions between posttranslationally modified amino acids of methyl-coenzyme M reductase in Methanosarcina acetivorans | PLOS Biology [journals.plos.org]
Comparative Analysis of Antibody Cross-Reactivity Against Coenzyme B Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Antibody Specificity for Coenzyme B Analogs
The specificity of antibodies is a critical parameter in the development of diagnostics, therapeutics, and research tools targeting Coenzyme B and its derivatives. This guide provides a comparative analysis of the cross-reactivity of various monoclonal antibodies against different forms of cobalamin (Vitamin B12), a central component of Coenzyme B. The data presented here, summarized from patent literature and commercial datasheets, offers insights into the binding profiles of these antibodies, aiding in the selection of the most appropriate reagents for specific applications.
Quantitative Comparison of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of two distinct monoclonal antibodies against a panel of Coenzyme B12 derivatives and related molecules. Cross-reactivity is expressed as a percentage relative to the binding of the primary antigen (Cyanocobalamin).
Table 1: Cross-Reactivity Profile of Monoclonal Antibody MAB 1 / MAB 2 [1]
| Coenzyme B Derivative/Analog | Cross-Reactivity (%) |
| Cyanocobalamin | 100 |
| Methylcobalamin | 100 |
| Purinylcobinamide | 1.1 |
| 2-hydroxy-5,6-dimethylbenzimidazolyl-cobamide | 1.5 |
| (carboxy(2-cyanamino-4,5-dimethylphenyl)-amino)-cobamide | 0.07 |
| Cobinamide | <0.05 |
| Cobyrinic acid-diamide | <0.05 |
Table 2: Cross-Reactivity Profile of Monoclonal Antibody Clone VB12
| Coenzyme B Derivative/Analog | Cross-Reactivity (%) |
| Cyanocobalamin | 100 |
| Methylcobalamin | 82.35 |
| Adenosylcobalamin | 70.00 |
| Hydroxocobalamin | 68.34 |
| Vitamin B1 | <0.1 |
| Vitamin B2 | <0.1 |
| Vitamin B3 | <0.1 |
| Vitamin B5 | <0.1 |
| Vitamin B6 | <0.1 |
| Vitamin B7 | <0.1 |
| Vitamin B9 | <0.1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibody cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a standard method for quantifying the cross-reactivity of an antibody with various analogs of its target antigen.[2][3][4]
Materials:
-
Microtiter plates
-
Coating Buffer (e.g., 0.2 M sodium carbonate/bicarbonate buffer, pH 9.3-9.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody against Coenzyme B derivative
-
Coenzyme B derivative standards and test analogs
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of a Coenzyme B derivative-protein conjugate (e.g., B12-BSA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[2]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.[2][4]
-
Competition: Prepare a mixture of the primary antibody and either the standard or the test analog at various concentrations. Incubate this mixture for 1 hour at 37°C.[2]
-
Incubation: Add 100 µL of the antibody-antigen mixture to each well of the coated and blocked plate. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, appropriately diluted in wash buffer, to each well. Incubate for 1 hour at 37°C.[2]
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of the Coenzyme B derivative in the sample.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding between an antibody and its antigen in real-time.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Antibody to be tested (ligand)
-
Coenzyme B derivatives (analytes)
-
Regeneration solution
Procedure:
-
Immobilization: Covalently couple the antibody to the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject the Coenzyme B derivatives at various concentrations over the antibody-coated surface at a constant flow rate. The binding is monitored in real-time as a change in resonance units (RU).
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the Coenzyme B derivative from the antibody.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Experimental Workflow: Competitive ELISA
The following diagram illustrates the workflow of a competitive ELISA for determining antibody cross-reactivity.
Caption: Workflow of a competitive ELISA.
Logical Relationship: Principle of Competitive ELISA
This diagram illustrates the competitive binding principle that underlies the assay.
References
- 1. US5614394A - Method and monoclonal antibodies for vitamin B12 determination - Google Patents [patents.google.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. imrpress.com [imrpress.com]
Validating the Role of Coenzyme B in Reverse Methanogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Coenzyme B and its analogues in the context of reverse methanogenesis, supported by experimental data. We delve into the critical role of Coenzyme B as a substrate for methyl-coenzyme M reductase (MCR), the lynchpin enzyme in both methane formation and its anaerobic oxidation. This document offers detailed experimental protocols and visual representations of the key pathways to facilitate a deeper understanding and further research in this field.
Coenzyme B: The Essential Partner in Methane Metabolism
Coenzyme B (HS-CoB), chemically known as 7-mercaptoheptanoylthreonine phosphate, is an indispensable cofactor for methyl-coenzyme M reductase (MCR).[1][2] In the canonical methanogenic pathway, MCR catalyzes the reduction of methyl-coenzyme M (CH₃-S-CoM) by Coenzyme B, yielding methane (CH₄) and a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB).[1][3][4][5][6][7] The principle of microscopic reversibility dictates that this reaction can also proceed in the opposite direction, a process termed reverse methanogenesis or anaerobic oxidation of methane (AOM).[1][4][6][8][9] In AOM, methane is activated and oxidized, with Coenzyme B being regenerated from the heterodisulfide. This process is a critical component of the global methane cycle, mitigating the atmospheric release of this potent greenhouse gas.
The binding of Coenzyme B to the active site of MCR is not a passive event; it induces a significant conformational change within the enzyme, a crucial step for catalytic activity.[10][11][12] This guide will explore the nuances of this interaction and compare the efficacy of Coenzyme B with several of its synthetic analogues.
Comparative Performance of Coenzyme B and Its Analogues
The efficacy of Coenzyme B in the MCR-catalyzed reaction can be quantified by its kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. The performance of synthetic analogues of Coenzyme B provides valuable insights into the structural requirements for MCR activity.
| Substrate/Analogue | Enzyme Isoform | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol min⁻¹ mg protein⁻¹) | Performance Notes |
| Coenzyme B | MCR I | 0.2 ± 0.1[10] | up to 100[10] | Natural substrate, high affinity and reaction rate. |
| Coenzyme B | MCR II | 0.5 ± 0.2[10] | - | Lower affinity compared to MCR I. |
| CoB₆SH | - | - | - | Slow substrate.[13] |
| CoB₅SH | - | - | - | Likely an inhibitor of MCR.[14] |
Further research is required to determine the precise Kₘ and Vₘₐₓ values for Coenzyme B analogues.
Experimental Protocols
Methyl-Coenzyme M Reductase (MCR) Activity Assay
This protocol details the in vitro measurement of MCR activity by quantifying the formation of methane.
Materials:
-
Purified MCR enzyme
-
Methyl-coenzyme M (CH₃-S-CoM)
-
Coenzyme B (HS-CoB) or its analogues
-
Titanium(III) citrate (reducing agent)
-
Aquacobalamin
-
MOPS buffer (pH 7.2)
-
Gas-tight vials with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Syringes for gas sampling
Procedure:
-
Prepare a reaction mixture in a gas-tight vial under anaerobic conditions. The mixture should contain MOPS buffer, titanium(III) citrate, and aquacobalamin.
-
Add known concentrations of CH₃-S-CoM and Coenzyme B (or its analogue) to the vial.
-
Initiate the reaction by adding a specific amount of purified MCR enzyme.
-
Incubate the reaction at the optimal temperature for the specific MCR being studied (e.g., 60°C for MCR from Methanothermobacter marburgensis).
-
At regular time intervals, withdraw a known volume of the headspace gas from the vial using a gas-tight syringe.
-
Inject the gas sample into the GC-FID to quantify the amount of methane produced.
-
Calculate the rate of methane formation, typically expressed in µmol of methane produced per minute per milligram of enzyme.
Anaerobic Cultivation of Methanotrophs for Reverse Methanogenesis Studies
This protocol outlines the general procedure for enriching and cultivating anaerobic methanotrophic archaea (ANME).
Materials:
-
Anaerobic sediment or water sample from a methane-rich environment
-
Mineral salt medium appropriate for ANME
-
Methane gas (high purity)
-
Sulfate source (e.g., sodium sulfate) for sulfate-reducing partner bacteria
-
Anaerobic culture tubes or bioreactor
-
Resazurin (as a redox indicator)
-
Gassing station with a mixture of N₂/CO₂ (e.g., 80:20)
Procedure:
-
Prepare the mineral salt medium, including a sulfate source, and dispense it into culture tubes or a bioreactor.
-
Make the medium anaerobic by boiling and then cooling under a stream of N₂/CO₂ gas. Add a reducing agent (e.g., sodium sulfide) and resazurin. The medium should be colorless when anaerobic.
-
Inoculate the medium with the environmental sample inside an anaerobic chamber.
-
Pressurize the headspace of the culture vessels with methane gas.
-
Incubate the cultures in the dark at a temperature relevant to the source environment.
-
Monitor for growth by observing changes in turbidity or by microscopy.
-
Monitor for methane consumption by periodically analyzing the headspace gas concentration using a GC.
-
Once enrichment is established, subculturing into fresh medium can be performed to further isolate and maintain the methanotrophic culture.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows relevant to the study of Coenzyme B's role in reverse methanogenesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 6. Untitled Document [ucl.ac.uk]
- 7. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methanogenesis - Wikipedia [en.wikipedia.org]
- 13. Structural insight into methyl-coenzyme M reductase chemistry using coenzyme B analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Coenzyme B Biosynthesis: A Comparative Genomics Guide
For researchers, scientists, and drug development professionals, understanding the intricate pathways of coenzyme biosynthesis is paramount for deciphering microbial metabolism and identifying novel therapeutic targets. This guide provides a comparative genomic analysis of the genes involved in the biosynthesis of Coenzyme B (CoB), a vital cofactor in methanogenesis. Due to the less characterized nature of the complete CoB biosynthetic pathway compared to other coenzymes like Coenzyme A (CoA), this guide synthesizes current knowledge, highlights areas of active research, and draws comparisons with the well-understood biosynthesis of its pantothenate precursor.
Coenzyme B (7-mercaptoheptanoylthreonine phosphopantetheine) is essential for the final step of methanogenesis in archaea, where it participates in the reductive cleavage of the methyl group from methyl-coenzyme M. While the complete biosynthetic pathway of CoB is still under investigation, comparative genomic analyses have begun to shed light on the genes and enzymes involved, particularly in the later stages of its assembly.
Gene Distribution for Coenzyme B Biosynthesis: A Comparative Overview
The biosynthesis of Coenzyme B is believed to share its initial steps with the universal pathway for Coenzyme A, specifically in the synthesis of the phosphopantetheine moiety. However, the subsequent steps involving the attachment of 7-mercaptoheptanoate and threonine are unique to CoB. The table below summarizes the currently identified or putative genes involved in the later, specific stages of Coenzyme B biosynthesis across representative archaeal genomes. The presence of orthologs for the initial pantothenate biosynthesis can be inferred from studies on Coenzyme A biosynthesis in archaea.[1][2]
| Gene/Protein Family | Function | Methanosarcina acetivorans | Methanocaldococcus jannaschii | Methanobrevibacter smithii | Notes |
| Pantothenate Synthesis (Shared with CoA) | The genes for pantothenate synthesis in archaea are often non-orthologous to their bacterial and eukaryotic counterparts, representing a case of convergent evolution.[1][3] | ||||
| panE (or equivalent) | Ketopantoate reductase | Present | Present | Present | Catalyzes a key step in pantoate synthesis. |
| panD (or equivalent) | Aspartate 1-decarboxylase | Present | Present | Present | Produces β-alanine, a precursor of pantothenate. |
| panC (or equivalent) | Pantothenate synthetase | Present | Present | Present | Condenses pantoate and β-alanine to form pantothenate. |
| Coenzyme B Specific Pathway | The genes for the attachment of 7-mercaptoheptanoate and threonine are less conserved and their identification is an ongoing area of research. Putative candidates are often identified through gene clustering with other methanogenesis-related genes. | ||||
| mcbA (putative) | 7-mercaptoheptanoate activating enzyme | Predicted | Predicted | Predicted | Likely activates 7-mercaptoheptanoate for subsequent ligation. The exact gene is not definitively characterized across all methanogens. |
| mcbB (putative) | 7-mercaptoheptanoyl-phosphopantetheine ligase | Predicted | Predicted | Predicted | Catalyzes the attachment of activated 7-mercaptoheptanoate to 4'-phosphopantetheine. |
| mcbC (putative) | Threonine kinase/ligase | Predicted | Predicted | Predicted | Involved in the phosphorylation and/or ligation of threonine to the 7-mercaptoheptanoyl-phosphopantetheine intermediate. |
Note: The gene designations mcbA, mcbB, and mcbC are putative and used here for illustrative purposes. The actual gene nomenclature may vary and is not yet standardized.
Experimental Protocols for Comparative Genomic Analysis
The identification and comparison of Coenzyme B biosynthesis genes rely on a combination of bioinformatic and experimental techniques.
Orthologous Gene Identification and Phylogenetic Profiling
-
Protocol:
-
Sequence Homology Searches: Utilize BLASTp or similar algorithms to search for protein sequences of known Coenzyme A and putative Coenzyme B biosynthetic enzymes from a reference genome (e.g., E. coli for pantothenate synthesis, and functionally characterized archaeal enzymes where available) against a database of target archaeal genomes.[2]
-
Reciprocal Best Hits: Establish orthology by performing reciprocal BLAST searches between two genomes. If protein A in genome 1 finds protein B as its top hit in genome 2, and protein B finds protein A as its top hit in genome 1, they are considered orthologs.
-
Phylogenetic Tree Construction: Align orthologous protein sequences using tools like ClustalW or MAFFT. Construct phylogenetic trees using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference with software like MEGA or RAxML to visualize evolutionary relationships and identify instances of gene duplication or horizontal gene transfer.[1]
-
Phyletic Profiling: Create a presence/absence matrix of the genes across a range of species. This can reveal functional linkages, as genes with the same phyletic pattern are often involved in the same pathway.
-
Gene Clustering Analysis
-
Protocol:
-
Genome Browsing: Manually inspect the genomic neighborhood of known methanogenesis-related genes (e.g., those encoding methyl-coenzyme M reductase subunits) in various archaeal genomes using platforms like NCBI Genome Data Viewer or JGI IMG.
-
Automated Tools: Employ tools like SyntTax or GeConT to systematically identify conserved gene clusters across multiple genomes. Genes that consistently cluster together are strong candidates for being functionally related.
-
Functional Complementation and Gene Knockout Studies
-
Protocol:
-
Heterologous Expression: Clone a candidate gene from a methanogen into a suitable expression vector and transform it into a host organism (e.g., E. coli) that lacks the corresponding enzymatic activity. Assess the ability of the cloned gene to restore the wild-type phenotype (complementation).
-
Gene Deletion: Create targeted gene knockouts in a genetically tractable methanogen. Analyze the resulting mutant for its ability to synthesize Coenzyme B and perform methanogenesis. The accumulation of biosynthetic intermediates can help pinpoint the function of the deleted gene.
-
Visualizing the Putative Coenzyme B Biosynthetic Pathway
The following diagram illustrates a conceptual workflow for the comparative genomic identification of Coenzyme B biosynthesis genes, highlighting the interplay between computational and experimental approaches.
Caption: Workflow for identifying Coenzyme B biosynthesis genes.
The following diagram presents a simplified, hypothetical pathway for the final steps of Coenzyme B biosynthesis, based on current understanding.
Caption: Hypothetical pathway for the final stages of Coenzyme B biosynthesis.
References
A Comparative Guide to the Functional Analysis of Coenzyme B and Its Synthetic Mimics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the natural coenzyme, Coenzyme B (represented here by nicotinamide adenine dinucleotide, NAD(P)H), and its synthetic mimics. The information is supported by experimental data from various studies, with detailed methodologies for key functional assays.
Introduction
Coenzyme B, particularly in the form of nicotinamide adenine dinucleotide (NAD+), and its reduced form NADH, are crucial for a vast number of enzymatic redox reactions within cellular metabolism.[1][2][3][4] The significant cost and limited stability of these natural coenzymes have spurred the development of synthetic mimics.[5] These biomimetic coenzymes aim to offer more stable and cost-effective alternatives for various biocatalytic applications.[1][5] This guide outlines the functional assays used to compare the efficacy of these synthetic mimics to their natural counterparts, presenting key performance data and the underlying experimental protocols.
Quantitative Performance Data
The following tables summarize the kinetic parameters of various enzymes with the natural coenzyme NAD(P)H and different synthetic mimics. These data allow for a direct comparison of their functional performance in enzymatic reactions.
Table 1: Kinetic Parameters for Enoate Reductases (ERs) with Natural and Synthetic Coenzymes
| Enzyme | Coenzyme/Mimic | k_cat (s⁻¹) | K_M (mM) | k_cat/K_M (s⁻¹mM⁻¹) | Reference |
| XenA | NADPH | - | - | - | [1][6] |
| BNAH | Higher than NADPH | Higher than NADPH | - | [1][6] | |
| mAc | Higher than NADPH | Higher than NADPH | - | [6] | |
| mCOOH | Higher than NADPH | Higher than NADPH | - | [6] | |
| PETNR | NADPH | - | - | - | [1][5] |
| BNAH | Higher than NADPH | Lower than NADPH | Higher than NADPH | [1][5] | |
| BuNAH | Higher than NADPH | Lower than NADPH | Higher than NADPH | [1] | |
| TOYE | NADPH | - | - | - | [1][5] |
| BNAH | Higher than NADPH | Higher than NADPH | - | [1][5] | |
| BuNAH | Higher than NADPH | Higher than NADPH | - | [1] |
Table 2: Activity of Cytochrome P450 BM3 and Mutant with Natural and Synthetic Coenzymes
| Enzyme | Coenzyme/Mimic | Reaction Rate (nmol s⁻¹ mg⁻¹) | Reference |
| Wild-type P450 BM3 | BNAH | No Activity | [6] |
| p-MeO-BNAH | No Activity | [6] | |
| W1064S/R966D Mutant | NADPH | 30.4 | [6] |
| NADH | 34.5 | [6] | |
| BNAH | 23.3 | [6] | |
| p-MeO-BNAH | 14.7 | [6] |
Table 3: Kinetic Parameters for an Enzymatic Recycling System
| Coenzyme/Mimic | k_cat (s⁻¹) | K_M (mM) | Reference |
| NADH | 43.4 | 0.0179 | [6] |
| MNAH | 0.14 | 1.6 | [6] |
| BNAH | 0.17 | 1.3 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. HPLC-Based Assay for Coenzymic Activity
This assay is used to determine the activity of coenzyme mimics in enzyme-catalyzed reactions, such as the oxidation of an alcohol by horse liver alcohol dehydrogenase (HLADH).[7]
-
Principle: The reaction progress is monitored by separating and quantifying the substrate and product at different time points using High-Performance Liquid Chromatography (HPLC).
-
Reagents:
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7)
-
Enzyme (e.g., HLADH)
-
Substrate (e.g., butan-1-ol)
-
Coenzyme B (e.g., NAD+) or synthetic mimic
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and coenzyme/mimic in a suitable vial.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at a constant temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid).
-
Analyze the quenched samples by HPLC to determine the concentration of the product formed.
-
Calculate the initial reaction rate from the product concentration versus time data.
-
2. Spectrophotometric Assay for FMN Reduction
This continuous assay measures the ability of a coenzyme mimic to reduce a flavin mononucleotide (FMN) cofactor, which is a key step in the catalytic cycle of many oxidoreductases.[8]
-
Principle: The reduction of FMN is monitored by the decrease in its absorbance at 445 nm.[8]
-
Reagents:
-
Procedure:
-
Prepare a sample solution containing FMN and the coenzyme/mimic in the buffer.
-
Use a UV-Vis spectrophotometer to monitor the absorbance at 445 nm over time.
-
The rate of FMN reduction is determined from the initial linear decrease in absorbance.
-
3. Cyclic Voltammetry for Redox Potential Measurement
This electrochemical technique is used to determine the reduction potentials of the coenzyme mimics, providing insight into their thermodynamic ability to participate in redox reactions.[7]
-
Principle: The current response of an electroactive species (the coenzyme mimic) to a linearly cycled potential sweep is measured. The potential at which reduction or oxidation occurs provides information about the redox potential.
-
Apparatus:
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
-
Procedure:
-
Dissolve the coenzyme mimic in a suitable electrolyte solution.
-
Place the solution in the electrochemical cell.
-
Apply a potential sweep and record the resulting current.
-
The reduction potential is determined from the resulting voltammogram.
-
Visualizations
Experimental Workflow for Comparing Coenzyme B and Mimics
Caption: Workflow for the functional comparison of Coenzyme B and its mimics.
Generalized Catalytic Cycle of an Oxidoreductase
Caption: Generalized enzymatic cycle involving Coenzyme B.
Signaling Pathway Analogy: Impact of Coenzyme Mimic Efficacy
References
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Better than Nature: Nicotinamide Biomimetics That Outperform Natural Coenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A survey of synthetic nicotinamide cofactors in enzymatic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of new coenzyme mimics based on the artificial coenzyme CL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essential Role of Coenzyme B in Methanogenesis Through Gene Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of wild-type versus a hypothetical gene knockout model to validate the indispensable role of Coenzyme B (CoB) in the metabolic pathway of methanogenesis. Coenzyme B, chemically known as 7-mercaptoheptanoylthreonine phosphate, is a crucial cofactor for methyl-coenzyme M reductase (MCR), the enzyme catalyzing the final, methane-releasing step in all methanogenic archaea. Understanding the impact of its absence through genetic studies offers a powerful strategy for developing targeted inhibitors of methanogenesis, a key process in global carbon cycling and a potential target for antimicrobial drug development in polymicrobial environments like the gut.
Given the conserved and essential nature of this pathway, it is hypothesized that the knockout of a key gene in the Coenzyme B biosynthesis pathway would be lethal to the methanogen or would completely abrogate its ability to produce methane. This guide outlines the expected outcomes of such a study, providing hypothetical data and detailed experimental protocols based on current genetic engineering capabilities in model methanogens.
Comparative Analysis of Wild-Type and CoB Biosynthesis Knockout Strains
The following tables summarize the expected quantitative data from a comparative study between a wild-type methanogen (e.g., Methanococcus maripaludis) and a hypothetical mutant with a knockout in a key Coenzyme B biosynthesis gene (e.g., a gene responsible for the synthesis of the 7-mercaptoheptanoic acid moiety).
Table 1: Growth and Methane Production
| Parameter | Wild-Type Strain | CoB Biosynthesis Knockout Strain | Expected Outcome |
| Growth Rate (h⁻¹) | 0.5 | 0.0 | Lethal phenotype; no growth without CoB |
| Methane Production (µmol/mg protein/h) | 10.2 | 0.0 | Complete cessation of methanogenesis |
| Cell Viability (%) | >95 | <5 | Inability to survive without a key metabolic pathway |
Table 2: Metabolite Analysis
| Metabolite | Wild-Type Strain (intracellular conc.) | CoB Biosynthesis Knockout Strain (intracellular conc.) | Expected Outcome |
| Coenzyme B | Present | Absent | Successful knockout of the biosynthesis pathway |
| Methyl-Coenzyme M | Steady-state levels | Accumulation | Substrate of the blocked MCR reaction accumulates |
| CoM-S-S-CoB Heterodisulfide | Present | Absent | Product of the MCR reaction is not formed |
| ATP | Normal levels | Depleted | Inability to conserve energy via methanogenesis |
Experimental Protocols
This section details the methodologies for creating and analyzing a gene knockout mutant for a putative Coenzyme B biosynthesis gene in the model methanogen Methanococcus maripaludis. Recent advancements in CRISPR-Cas9 and CRISPR-Cas12a systems have made targeted genome editing in this organism highly efficient.[1][2]
Protocol 1: CRISPR-Cas12a Mediated Gene Knockout of a Putative CoB Biosynthesis Gene
-
Target Gene Selection: Identify a candidate gene essential for CoB biosynthesis (e.g., a homolog of a known fatty acid biosynthesis gene predicted to be involved in the synthesis of the 7-mercaptoheptanoic acid side chain).
-
gRNA Design: Design a specific guide RNA (gRNA) targeting a 20-24 bp sequence within the coding region of the target gene.
-
Plasmid Construction: Clone the designed gRNA sequence into a suicide or replicative plasmid vector for methanogens that also expresses a Cas protein (e.g., LbCas12a) under a suitable promoter (e.g., the hdr promoter from Methanococcus voltae). The plasmid should also contain a selection marker (e.g., puromycin resistance) and flanking homology arms (approx. 500 bp upstream and downstream of the target gene) to facilitate homologous recombination for markerless deletion.[2]
-
Transformation: Introduce the constructed plasmid into M. maripaludis cells via polyethylene glycol (PEG)-mediated transformation.[3]
-
Selection and Screening: Plate the transformed cells on a selective medium containing the appropriate antibiotic (e.g., puromycin). Screen the resulting colonies by PCR using primers flanking the target gene to identify clones with the desired deletion.
-
Verification: Confirm the gene knockout in PCR-positive clones by Sanger sequencing of the amplified genomic region.
Protocol 2: Phenotypic Analysis of the Knockout Mutant
-
Growth Analysis: Attempt to cultivate the verified knockout mutant in a standard methanogen medium under anaerobic conditions with a H₂/CO₂ (80:20) headspace. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time. The wild-type strain should be grown in parallel as a positive control.
-
Methane Measurement: Analyze the headspace gas from the cultures at regular intervals using gas chromatography (GC) to quantify methane production.
-
Metabolite Extraction and Analysis: Harvest cells from both wild-type and mutant cultures (if any growth is observed in the mutant). Extract intracellular metabolites and analyze the levels of Coenzyme B, methyl-coenzyme M, and other relevant metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Visualizing the Impact of Coenzyme B Knockout
The following diagrams illustrate the central role of Coenzyme B in methanogenesis and the experimental workflow for its validation via gene knockout.
Caption: Role of Coenzyme B in the methanogenesis pathway.
Caption: Experimental workflow for gene knockout and analysis.
Comparison with Alternatives
Chemical Inhibition:
An alternative to genetic knockout for studying the function of Coenzyme B is the use of chemical inhibitors that target the methanogenesis pathway. For example, 2-bromoethanesulfonate (BES) is a structural analog of Coenzyme M and a potent inhibitor of the MCR enzyme.[4] While effective at halting methane production, chemical inhibitors can sometimes have off-target effects and may not fully replicate the specific metabolic state resulting from the complete absence of a cofactor. Gene knockout, in contrast, provides a more precise and definitive method for elucidating the function of a specific gene and its product.
Lack of Functional Redundancy:
The terminal step of methanogenesis is a unique and highly conserved pathway across all methanogenic archaea. Coenzyme B's role as the electron donor for the reduction of methyl-coenzyme M is highly specific.[5] To date, no alternative coenzymes or metabolic pathways have been identified that can compensate for the absence of Coenzyme B in this reaction. This lack of redundancy underscores its essentiality and makes the genes in its biosynthetic pathway prime targets for the development of highly specific antimicrobial agents against methanogens.
References
Safety Operating Guide
Navigating the Disposal of Coenzyme B Derivatives: A Comprehensive Guide
A Note on Nomenclature: The term "coenzyme B(3-)" is not a standard chemical identifier. This guide proceeds under the assumption that this term refers to forms of Coenzyme B12 , where the central cobalt atom exists in a +3 oxidation state. The primary active forms of Coenzyme B12 in laboratory and pharmaceutical settings are Adenosylcobalamin and Methylcobalamin . Researchers should always verify the exact identity of a chemical by referencing the manufacturer's label and the corresponding Safety Data Sheet (SDS) before handling or disposal.
This document provides essential safety and logistical information for the proper disposal of Coenzyme B12 and its common derivatives. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Chemical and Safety Data Summary
The following table summarizes key data for Coenzyme B12 and its principal active forms. While generally not classified as hazardous, proper chemical hygiene and disposal are mandatory.[1][2][3][4]
| Identifier | Coenzyme B12 (Cyanocobalamin) | Adenosylcobalamin (Cobamamide) | Methylcobalamin |
| CAS Number | 68-19-9[3] | 13870-90-1[5] | 13422-55-4[6] |
| Molecular Formula | C₆₃H₈₈CoN₁₄O₁₄P[3] | C₇₂H₁₀₀CoN₁₈O₁₇P[5] | C₆₃H₉₁CoN₁₃O₁₄P[2] |
| GHS Classification | Not a hazardous substance or mixture[3][4] | Not classified[1] | Not a hazardous substance or mixture[2][6] |
| Primary Hazard | None classified, but should be handled as a chemical substance. | None classified. Health injuries are not known or expected under normal use.[7] | Not classified as hazardous, though may cause skin, eye, or respiratory irritation.[8] |
| Storage | Store in a dry, cool, and well-ventilated place.[9] | Keep refrigerated (2-8 °C), in a tightly closed, light-resistant container.[7] | Store in a cool, dry, well-ventilated place, protected from light.[10][11] |
| Incompatibilities | Strong oxidizing agents.[4] | Strong oxidizing agents.[5] | Strong oxidizing agents, strong acids.[8] |
Experimental Protocol: Standard Disposal Procedure for Coenzyme B12 Forms
This protocol outlines the step-by-step process for the safe disposal of unused or expired Coenzyme B12, Adenosylcobalamin, and Methylcobalamin, as well as contaminated labware.
Objective: To safely dispose of Coenzyme B12 chemical waste in accordance with standard laboratory safety practices and regulatory requirements.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Sealable, robust chemical waste container (clearly labeled).
-
Waste labels (e.g., "Hazardous Waste" or as required by your institution).
-
Tools for solid transfer (e.g., spatula, scoop).
-
Cleaning materials for decontamination.
Methodology:
-
Personnel Safety:
-
Waste Segregation and Identification:
-
Identify the type of waste: unused solid product, contaminated materials (e.g., gloves, weighing paper), or empty containers.
-
Segregate Coenzyme B12 waste from other chemical waste streams to prevent accidental reactions.[11]
-
-
Containment of Solid Waste:
-
Disposal of Contaminated Materials:
-
Place any materials grossly contaminated with Coenzyme B12, such as weighing papers, spill cleanup materials, and disposable PPE, into the same designated waste container as the solid waste.[11]
-
For lightly contaminated items, follow your institution's guidelines for chemically contaminated solid waste.
-
-
Managing Empty Containers:
-
If possible, triple-rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste.[12]
-
Once decontaminated, deface or remove the original product label to prevent misuse.
-
Dispose of the clean container as regular laboratory glass or plastic waste, or as directed by your institution's recycling program.[12] Puncturing the container can prevent its reuse.[12]
-
-
Labeling and Storage of Waste:
-
Securely close the waste container.
-
Clearly label the container with "Chemical Waste" and list all contents, including "Coenzyme B12" or the specific derivative.
-
Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11]
-
Do not discharge Coenzyme B12 or its solutions into drains or sewers.[1][13] Disposal should be in accordance with all applicable federal, state, and local laws and regulations.[11]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Coenzyme B12 and its derivatives.
Caption: Disposal workflow for Coenzyme B12 and its derivatives.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. tersusenv.com [tersusenv.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. stemcell.com [stemcell.com]
- 9. echemi.com [echemi.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling Protocols for Coenzyme B(3-)
Disclaimer: This document provides safety guidelines for Coenzyme B(3-), the trianion of Coenzyme B (7-mercaptoheptanoylthreoninephosphate). It is critical to distinguish this compound from Vitamin B3 (niacin and its derivatives), which has a significantly different chemical structure and safety profile. Misidentification of the substance can lead to improper handling and potential safety hazards.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling Coenzyme B(3-).
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Required for all work with corrosive and hazardous liquids to protect against splashes, sprays, or irritating mists.[2][3] Safety glasses alone are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene) | Essential to prevent skin contact.[4] For compounds of unknown toxicity, double-gloving or using a more resistant glove like a flexible laminate (e.g., Silver Shield) under a standard nitrile glove is recommended.[3] |
| Body Protection | Flame-resistant lab coat | A lab coat should be worn at all times to protect against spills.[4][5] For pyrophoric or highly reactive materials, a flame-resistant lab coat is necessary.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | A chemical fume hood is the primary means of respiratory protection.[2][4] Respirators may be required for certain operations and should only be used by trained personnel in a formal respiratory protection program.[2] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[5] |
II. Operational Plan: Safe Handling and Storage
Adherence to standard operating procedures is crucial for minimizing risks when handling potentially reactive compounds like Coenzyme B(3-).
A. Engineering Controls:
-
Ventilation: All manipulations of Coenzyme B(3-) should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Inert Atmosphere: Given the presence of a thiol group, which can be susceptible to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary, especially for long-term storage or reactions sensitive to oxidation.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.
-
Transfer: Use appropriate tools (e.g., spatulas, syringes) for transferring the compound. Avoid creating dust if it is a solid.
-
Spill Management: In case of a spill, evacuate the area if necessary. Small spills can be cleaned up by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material and placed in a sealed container for disposal.
C. Storage:
-
Container: Store Coenzyme B(3-) in a tightly sealed, airtight container to prevent reaction with air or moisture.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Labeling: The container must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
III. Disposal Plan
Proper disposal of Coenzyme B(3-) and any contaminated materials is essential to prevent environmental contamination and ensure safety.
A. Waste Characterization and Segregation:
-
Coenzyme B(3-) waste should be considered hazardous chemical waste.
-
It must be segregated from other waste streams to prevent unintended reactions.[4]
B. Disposal Procedure:
-
Containment: Collect all Coenzyme B(3-) waste (including contaminated PPE and cleaning materials) in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization (if applicable): For reactive organometallic waste, a quenching or neutralization procedure may be necessary. This should only be performed by trained personnel following a validated protocol. A general procedure for quenching reactive chemicals involves the slow addition of a less reactive quenching agent (like isopropanol), followed by a more reactive one (like methanol), and finally water.[6] This process must be done in a controlled manner, often in an ice bath.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of Coenzyme B(3-) down the drain.[7]
IV. Experimental Workflow and Safety Procedures
The following diagram illustrates a general workflow for handling Coenzyme B(3-) in a laboratory setting, incorporating the essential safety steps.
Caption: General workflow for safely handling Coenzyme B(3-).
This procedural guidance is intended to provide a framework for the safe handling of Coenzyme B(3-). It is imperative that researchers also consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.
References
- 1. coenzyme B(3-) | C11H19NO7PS-3 | CID 25245608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. epfl.ch [epfl.ch]
- 7. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
